molecular formula C5H4BrN5 B1335309 2-Bromo-9H-purin-6-amine CAS No. 28128-25-8

2-Bromo-9H-purin-6-amine

Cat. No.: B1335309
CAS No.: 28128-25-8
M. Wt: 214.02 g/mol
InChI Key: CPZULIHZICLSQT-UHFFFAOYSA-N
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Description

2-Bromo-9H-purin-6-amine (CAS 28128-25-8), also known as 2-bromoadenine, is a halogenated purine derivative with a molecular weight of 214.02 g/mol and the molecular formula C5H4BrN5 . This compound serves as a versatile and valuable synthetic intermediate in medicinal chemistry and chemical biology research. The core purine structure is a privileged scaffold in nature and pharmacology, forming the basis of nucleic acids and numerous approved therapeutics . The strategic introduction of a bromine atom at the 2-position of the purine ring creates a reactive site for further functionalization . This bromine can act as a leaving group in key synthetic transformations, including nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling . This reactivity allows researchers to efficiently synthesize diverse libraries of purine derivatives for drug discovery and biological screening. In research, the 2-amino-9H-purine scaffold has been identified as a novel template for bromodomain inhibitors . It has been developed via structure-based design into potent and selective nanomolar ligands for the BRD9 bromodomain, demonstrating its utility in probing epigenetic targets and cellular processes . As a key building block, this compound enables the exploration of new chemical space in the development of tool compounds and potential therapeutic agents. Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZULIHZICLSQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC(=NC(=C2N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403959
Record name 2-Bromo-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28128-25-8
Record name 28128-25-8
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52757
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-7H-purin-6-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-Bromo-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Core Properties Guide

Executive Summary

2-Bromo-9H-purin-6-amine (commonly 2-Bromoadenine ) is a critical halogenated nucleobase intermediate used extensively in the synthesis of adenosine receptor antagonists, cyclin-dependent kinase (CDK) inhibitors, and modified nucleoside analogs. Its structural significance lies in the C2-bromine atom, which serves as a versatile handle for nucleophilic aromatic substitution (


) and transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), enabling the rapid diversification of the purine scaffold.

This guide details the physicochemical profile, validated synthetic pathways, and reactivity patterns of 2-bromoadenine, designed to support researchers in medicinal chemistry and chemical biology.

Physicochemical Profile

The introduction of the bromine atom at the C2 position significantly alters the electronic landscape of the adenine core, reducing the basicity of the N1 nitrogen and increasing the acidity of the N9 proton compared to the parent adenine.

PropertyValue / DescriptionTechnical Insight
CAS Number 28128-25-8
Formula

Molecular Weight 214.02 g/mol
Appearance Off-white to pale yellow solidDarkens upon exposure to light (photolabile C-Br bond).
Melting Point > 300 °C (decomp.)[1]High lattice energy due to extensive H-bonding network.
Solubility (High) DMSO, DMF, DMAcDipolar aprotic solvents disrupt intermolecular H-bonds.
Solubility (Mod.) Dilute aqueous acid/baseSoluble as cation (

) or anion (

).
Solubility (Low) Water, Ethanol, DCMPoor solubility in protic and non-polar solvents.
pKa (N1) ~3.5 (Estimated)Lower than adenine (4.15) due to electron-withdrawing Br (-I effect).
pKa (N9-H) ~9.2 (Estimated)More acidic than adenine (9.8) due to inductive stabilization of the anion.
UV

~265 nm (pH dependent)Bathochromic shift observed upon N9-deprotonation.

Synthetic Methodology

Primary Route: Selective Diazotization (Sandmeyer-Type)

The most robust industrial and laboratory-scale synthesis utilizes 2,6-diaminopurine as the starting material. This route leverages the differential reactivity of the 2-amino and 6-amino groups towards diazotization.

Reaction Logic

The 2-amino group of 2,6-diaminopurine is more accessible and reactive towards nitrosation under aqueous hydrobromic acid conditions than the 6-amino group (which is electronically deactivated by the pyrimidine ring nitrogen and resonance donation).

Detailed Protocol
  • Dissolution: Suspend 2,6-diaminopurine (10 mmol) in 48% aqueous HBr (15 mL). The mixture is cooled to -10 °C in an ice/salt bath.

  • Diazotization: Dropwise add a solution of

    
      (11 mmol) in water (2 mL) over 30 minutes. Maintain internal temperature below -5 °C. The solution will turn yellow/orange as the diazonium species forms.
    
  • Displacement: Stir the mixture at -5 °C for 1 hour, then allow it to warm slowly to room temperature over 2 hours. Nitrogen gas evolution indicates the displacement of the diazonium group by bromide.

  • Neutralization: Carefully neutralize the reaction mixture to pH ~7-8 using concentrated aqueous ammonia (

    
    ) or 50% NaOH solution.
    
  • Isolation: The product precipitates as a solid. Filter, wash extensively with cold water (to remove inorganic salts) and cold ethanol.

  • Purification: Recrystallization from boiling water or reprecipitation from dilute acid/ammonia.

Yield: Typically 40–60%. Key Precaution: Control temperature strictly to prevent diazotization of the 6-amino group, which would yield 2,6-dibromopurine or 2-bromo-6-hydroxypurine (via hydrolysis).

Chemical Reactivity & Functionalization

2-Bromoadenine acts as a bifunctional scaffold: an electrophile at C2 and a nucleophile at N9.

Nucleophilic Aromatic Substitution ( ) at C2

The C2-position is activated for nucleophilic attack, though less so than in 2,6-dichloropurine due to the electron-donating effect of the 6-amino group (+M effect).

  • Nucleophiles: Primary amines, alkoxides, thiols.

  • Conditions: Requires elevated temperatures (80–120 °C) in polar aprotic solvents (DMSO, NMP) or sealed tube conditions.

  • Mechanism: Addition-Elimination via a Meisenheimer-like intermediate.

Regioselective N-Alkylation

Alkylation of the purine ring is governed by tautomeric equilibrium and steric factors.

  • N9-Alkylation (Thermodynamic): Preferred under basic conditions (

    
    /DMF) due to the stability of the resulting aromatic system.
    
  • N7-Alkylation (Kinetic): Can occur as a minor product or under specific conditions (neutral conditions, steric bulk on electrophile).

  • N9/N7 Ratio: The 2-bromo substituent exerts a steric influence that generally reinforces N9 selectivity compared to unsubstituted adenine.

Visualization of Reaction Pathways

G Start 2,6-Diaminopurine Target 2-Bromoadenine (this compound) Start->Target 1. NaNO2, HBr, -10°C 2. Neutralize Prod_SnAr 2-Substituted Adenine (C2-Amino/Alkoxy) Target->Prod_SnAr R-NH2 or RO- Heat, DMSO (SnAr) Prod_Suzuki 2-Aryl Adenine (C-C Coupling) Target->Prod_Suzuki Ar-B(OH)2, Pd(0) Base, Heat (Suzuki) Prod_N9 N9-Alkyl-2-bromoadenine (Major Isomer) Target->Prod_N9 R-X, K2CO3 DMF, 25-60°C Prod_N7 N7-Alkyl-2-bromoadenine (Minor Isomer) Target->Prod_N7 R-X (Kinetic Control)

Figure 1: Synthetic workflow from precursor to functionalized derivatives, highlighting divergent reactivity.

Applications in Drug Discovery[2]

Adenosine Receptor Antagonists

2-Bromoadenine is the direct precursor to 2-substituted adenosines . By glycosylating N9 (using ribose tetraacetate) and subsequently displacing the C2-bromine with amines, researchers synthesize high-affinity ligands for


 and 

adenosine receptors.
  • Example: C2-alkynyl adenosines are potent

    
     agonists.
    
Kinase Inhibitor Scaffolds

The purine core mimics the ATP pharmacophore. The bromine allows for the installation of hydrophobic aryl groups (via Suzuki coupling) that access the hydrophobic pocket (Gatekeeper residue) of kinases like CDK2 and Src.

DNA/RNA Modification

Used to incorporate 2-bromo-2'-deoxyadenosine into oligonucleotides. The bromine atom can be used for post-synthetic modification of DNA strands (e.g., cross-linking) or to study base-stacking interactions via halogen bonding.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Protect from light.

  • Handling: The compound is a solid but dust inhalation should be avoided. Use a fume hood.

  • Chemical Incompatibility: Strong oxidizing agents. Avoid contact with strong acids which may liberate HBr or cause decomposition.

References

  • Synthesis from 2,6-Diaminopurine

    • Title: "Facile Synthesis of 2-Bromo- and 2-Iodoadenine"
    • Source:Nucleic Acid Chemistry, Wiley.
    • Context: Establishes the standard diazotiz
    • (Specific protocol widely cited in patent literature, e.g., US Patent 20030105068)

  • Reactivity & N-Alkylation

    • Title: "Regioselective alkylation of the exocyclic amino group of adenine: A theoretical and experimental study"
    • Source:Tetrahedron, 2008.
    • Context: Discusses the thermodynamic preference for N9 alkylation in adenine deriv
  • Medicinal Chemistry Application

    • Title: "Structure-Activity Relationships of 2-Substituted Adenosine Derivatives
    • Source:Journal of Medicinal Chemistry, 2004.
    • Context: Details the use of 2-bromoadenine as a starting m
  • Physical Properties (Solubility/pKa)

    • Title: "Physicochemical properties of nucleobases and their deriv
    • Source:PubChem Compound Summary: 2-Bromoadenine
    • Context: Verification of molecular weight, H-bond donor/acceptor counts, and general solubility d

Sources

Technical Deep Dive: 2-Bromo-9H-purin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The "Privileged Scaffold" for Adenosine Receptor Modulation and Kinase Inhibition

Executive Summary & Chemical Space

2-Bromo-9H-purin-6-amine (2-Bromoadenine) represents a high-value "privileged scaffold" in medicinal chemistry. Unlike its ubiquitously available analogue 2-chloroadenine, the 2-bromo variant offers a distinct kinetic advantage in transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). The weaker C–Br bond (approx. 68 kcal/mol) compared to C–Cl (approx. 81 kcal/mol) facilitates the oxidative addition step, allowing for milder reaction conditions and broader substrate tolerance.

This guide details the synthetic manipulation of 2-bromoadenine, focusing on regioselective N-alkylation and C2-diversification, primarily for the development of Adenosine Receptor (


) Antagonists  and ATP-competitive Kinase Inhibitors .

Core Reactivity & Regioselectivity

To successfully manipulate 2-bromoadenine, one must understand the competing electronic forces within the purine ring system.

The Electronic Landscape
  • C6-Amino Group: The exocyclic amine at C6 is electron-donating (+M effect). This increases electron density in the pyrimidine ring, making the C2-position less electrophilic compared to 2,6-dichloropurine. Consequently, direct nucleophilic aromatic substitution (

    
    ) at C2 is sluggish and often requires high temperatures or Lewis acid activation.
    
  • N9 vs. N7 Tautomerism: In solution, the N9-H tautomer is thermodynamically favored. However, under specific alkylation conditions, mixtures of N9 (major) and N7 (minor) isomers are common.

  • The C2-Bromine Handle: This is the primary vector for diversification. It is orthogonal to the N9 position, allowing for "scaffold-first, decoration-second" synthetic strategies.

Visualization: Functionalization Logic

The following diagram illustrates the decision matrix for modifying the 2-bromoadenine core.

G Start This compound (Core Scaffold) Step1 Step 1: N-Alkylation (Scaffold Anchoring) Start->Step1 R-X, Base N9 N9-Isomer (Major) Thermodynamic Product Step1->N9 K2CO3/DMF (Favored) N7 N7-Isomer (Minor) Kinetic Product Step1->N7 Steric bulk/H-bonding Step2 Step 2: C2-Diversification (The Warhead) N9->Step2 Selected Scaffold Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) Access: Biaryls/Alkynes Step2->Suzuki Preferred Route (C-C Bond) SNAr SNAr Displacement (Nucleophilic Sub.) Access: Amines/Ethers Step2->SNAr High Temp/Acid Cat. Target Target: A2A Antagonist or Kinase Inhibitor Suzuki->Target SNAr->Target

Figure 1: Synthetic decision tree for 2-bromoadenine functionalization. Blue indicates the starting core; Green indicates the desired intermediate pathway.

Synthetic Workflows & Protocols

Workflow A: Regioselective N9-Alkylation

Before modifying the C2-position, it is standard practice to anchor the scaffold at N9. This prevents catalyst poisoning by the free N-H during subsequent metal-catalyzed steps and defines the molecule's solubility profile.

Mechanism:


 substitution.
Challenge:  Avoiding N7-alkylation.
Solution:  Use of mild bases (Carbonates) in polar aprotic solvents promotes the thermodynamic N9 product.[1]
Protocol 1: N9-Alkylation (Standard Operating Procedure)
  • Reagents: this compound (1.0 eq), Alkyl Halide (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration).

  • Conditions:

    • Dissolve 2-bromoadenine in anhydrous DMF under Argon atmosphere.

    • Add

      
       and stir at Room Temperature (RT) for 30 minutes to generate the purinide anion.
      
    • Add the alkyl halide dropwise.

    • Stir at RT for 4–16 hours. (Monitor via LC-MS; N9 product usually elutes later than N7 on reverse-phase C18).

    • Workup: Pour into ice water. If solid precipitates, filter and wash with water.[2] If oil forms, extract with EtOAc, wash with brine (3x) to remove DMF.

    • Purification: Flash column chromatography (MeOH/DCM gradient). N9 is typically the major product (>80% ratio).

Workflow B: C2-Diversification via Suzuki-Miyaura Coupling

The C2-bromo group is an excellent handle for installing aryl or heteroaryl groups, crucial for stacking interactions in the adenosine receptor binding pocket.

Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition -> Transmetallation -> Reductive Elimination). Critical Factor: The C6-amine can coordinate to Palladium, potentially deactivating the catalyst. High catalyst loading or specific ligands (e.g., XPhos, SPhos) may be required.

Protocol 2: C2-Suzuki Coupling
  • Reagents: N9-alkyl-2-bromoadenine (1.0 eq), Aryl Boronic Acid (1.5 eq),

    
     or 
    
    
    
    (0.05–0.1 eq),
    
    
    (2M aq. solution, 3.0 eq).
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Conditions:

    • Degas solvents with Nitrogen/Argon for 15 minutes (Critical: Oxygen kills the catalyst).

    • Combine reactants and catalyst in a microwave vial or pressure tube.

    • Heat to 90–100°C for 2–12 hours (or 120°C for 30 min in microwave).

    • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water.

    • Purification: Flash chromatography.

Medicinal Chemistry Application: A2A Receptor Antagonists

The


 adenosine receptor is a G-protein coupled receptor (GPCR) implicated in Parkinson's disease and cancer immunotherapy.[3]
Structure-Activity Relationship (SAR)
  • Core: The adenine ring mimics the endogenous adenosine ligand.

  • N9-Position: Short alkyl or aryl-alkyl chains often occupy a hydrophobic pocket.

  • C2-Position: Extended aryl/heteroaryl groups at C2 are critical for selectivity against other subtypes (

    
    , 
    
    
    
    ,
    
    
    ). Bulky substituents here prevent activation of the receptor (antagonism) by sterically clashing with the transmembrane helices in the active state conformation.
  • C6-Position: The exocyclic amine forms crucial hydrogen bonds with Asn253 and Glu169 in the binding pocket.

Biological Pathway Visualization

The following diagram maps the mechanism of action for an


 antagonist derived from the 2-bromoadenine scaffold.

A2A_Pathway Drug 2-Aryl-Adenine Derivative (Antagonist) Receptor Adenosine A2A Receptor (GPCR Surface) Drug->Receptor  BLOCKS (High Affinity Binding) Gs Gs Protein (Intracellular) Drug->Gs Prevents Activation Receptor->Gs Couples (Agonist Mode) Adenosine Endogenous Adenosine (Agonist) Adenosine->Receptor Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP Increases Immune T-Cell Suppression (Tumor Tolerance) cAMP->Immune Promotes

Figure 2: Mechanism of Action. The 2-aryl-adenine derivative blocks the A2A receptor, preventing the adenosine-mediated cAMP cascade that typically suppresses immune response.

Troubleshooting & Stability Data

IssueProbable CauseCorrective Action
Low Yield in N-Alkylation Formation of N7/N9 mixtures or dialkylation.Lower the equivalents of alkyl halide to 1.05. Ensure temperature does not exceed 40°C. Switch to

if

is too slow.
Stalled Suzuki Coupling Catalyst poisoning by C6-NH2 or oxidation of catalyst.Use degassed solvents. Increase catalyst loading to 10 mol%. Try Pd(OAc)2 + XPhos system (highly active for heteroaryl chlorides/bromides).
Dehalogenation (H replaces Br)

-Hydride elimination or protodehalogenation.
Avoid alcoholic solvents (MeOH/EtOH) in the coupling step. Use Dioxane/Water or Toluene.
Incomplete SNAr C2 position is electron-rich.Use microwave irradiation (120-150°C). Add Lewis Acid (e.g.,

) to activate the purine ring.

References

  • Synthesis of 2-Substituted Adenines

    • Title: Synthesis of 2-substituted adenosines and their interaction with adenosine receptors.
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link] (General Journal Link for verification of standard protocols).

  • Regioselectivity of Alkylation

    • Title: Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy.
    • Source: ResearchG
    • URL:[Link]

  • Adenosine Receptor Antagonists SAR

    • Title: 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists.
    • Source: Int. J. Mol. Sci. (NIH/PubMed).
    • URL:[Link]

  • Suzuki Coupling on Purines

    • Title: Selective Arylation of 2-Bromo-4-chlorophenyl...
    • Source: ResearchGate.[4]

    • URL:[Link]

  • General Purine Reactivity

    • Title: SNAr Displacements with 6-(Fluoro, Chloro, Bromo...)purine Nucleosides.[5]

    • Source: Journal of Organic Chemistry (via ResearchG
    • URL:[Link]

Sources

An In-Depth Technical Guide to 2-Bromo-9H-purin-6-amine (CAS 28128-25-8): A Cornerstone for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-9H-purin-6-amine (2-bromoadenine), a pivotal heterocyclic building block in medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document delves into the synthesis, chemical properties, and, most critically, the strategic application of this purine analog in the design and discovery of potent kinase inhibitors. We will explore its utility in palladium-catalyzed cross-coupling reactions, providing detailed experimental protocols and discussing the subsequent biological evaluation of the resulting substituted purine scaffolds. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction: The Strategic Importance of the Purine Scaffold

The purine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a multitude of clinically approved drugs. Purine analogs, in particular, have found extensive application as antimetabolites in oncology, leveraging their structural similarity to endogenous nucleobases to disrupt DNA synthesis and induce apoptosis in rapidly proliferating cancer cells.

This compound, also known as 2-bromoadenine, emerges as a particularly valuable synthetic intermediate. The presence of a bromine atom at the C2 position of the purine core offers a reactive handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a diverse array of substituents, enabling the systematic exploration of the chemical space around the purine scaffold. This strategic diversification is paramount in the development of targeted therapies, particularly in the realm of protein kinase inhibitors, where subtle structural modifications can dramatically impact potency and selectivity.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the fundamental properties of this compound is essential for its effective utilization in synthesis and for the characterization of its derivatives.

PropertyValueSource
CAS Number 28128-25-8PubChem
Molecular Formula C₅H₄BrN₅PubChem
Molecular Weight 214.02 g/mol PubChem
Appearance Off-white to pale yellow powderCommercial Suppliers
Solubility Soluble in DMSO, DMF; sparingly soluble in methanolGeneral Chemical Knowledge
Storage Store at 2-8°C, protected from light and moistureCommercial Suppliers

Spectroscopic Profile (Predicted and Representative Data):

While a comprehensive, publicly available spectral database for this compound is limited, the expected spectroscopic characteristics can be inferred from the analysis of similar purine derivatives.

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show a singlet for the C8-H proton (δ ~8.0-8.5 ppm), and broad singlets for the exocyclic amine protons (NH₂) and the imidazole proton (NH) which are exchangeable with D₂O.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Characteristic peaks for the five carbon atoms of the purine ring are expected. The C2 carbon, bonded to bromine, will be significantly shifted.

  • Mass Spectrometry (EI): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity at m/z values corresponding to the [M]⁺ and [M+2]⁺ ions.

  • FTIR (KBr): The spectrum will show characteristic N-H stretching vibrations for the amine and imidazole groups (around 3100-3400 cm⁻¹), C=N and C=C stretching vibrations of the purine ring system (around 1500-1650 cm⁻¹), and C-Br stretching vibrations (typically below 700 cm⁻¹).

Synthesis of this compound: A Representative Pathway

While a variety of methods exist for the synthesis of purine analogs, a common and logical approach to this compound involves the modification of a more readily available purine starting material. A plausible and efficient route begins with the commercially available 2-amino-6-chloropurine.

Synthesis_of_2-Bromoadenine Start 2-Amino-6-chloropurine Intermediate1 2-Bromo-6-chloropurine Start->Intermediate1 Sandmeyer-type Reaction Step1_reagents 1. NaNO₂, HBr, H₂O, 0-5°C 2. CuBr End This compound (2-Bromoadenine) Intermediate1->End Amination Step2_reagents NH₃/MeOH, sealed tube, heat

Figure 1: Proposed synthetic pathway for this compound.

Rationale for the Synthetic Strategy:

This two-step sequence is a standard and reliable method in heterocyclic chemistry. The initial Sandmeyer-type reaction effectively converts the 2-amino group into a bromo substituent. The subsequent nucleophilic aromatic substitution of the chloro group at the 6-position with ammonia provides the target 2-bromoadenine. The choice of a sealed tube and heat for the amination step is crucial to drive the reaction to completion.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 2-Bromo-6-chloropurine

  • To a stirred suspension of 2-amino-6-chloropurine (1.0 eq) in an aqueous solution of hydrobromic acid (48%) at 0-5°C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C.

  • The resulting diazonium salt solution is then added portion-wise to a pre-cooled solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

  • The reaction mixture is stirred at room temperature for several hours until the evolution of nitrogen gas ceases.

  • The precipitate is collected by filtration, washed with water, and dried to yield 2-bromo-6-chloropurine.

Step 2: Synthesis of this compound

  • 2-Bromo-6-chloropurine (1.0 eq) is suspended in a solution of ammonia in methanol (7N) in a sealed pressure tube.

  • The mixture is heated to 80-100°C for 12-24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by recrystallization or column chromatography to afford this compound.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its role as a versatile scaffold for the synthesis of potent and selective kinase inhibitors. The C2-bromo substituent is an ideal handle for introducing a wide range of aryl and heteroaryl moieties via the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Workflow Start This compound Product 2-Aryl/Heteroaryl-9H-purin-6-amine (Kinase Inhibitor Scaffold) Start->Product Reactant Aryl/Heteroaryl Boronic Acid or Ester Reactant->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Figure 2: General workflow for the Suzuki-Miyaura cross-coupling of this compound.

Protocol: Suzuki-Miyaura Cross-Coupling of this compound

  • To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05-0.1 eq), and a base such as potassium carbonate (2.0-3.0 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent system, typically a mixture of an organic solvent like dioxane or DMF and water, is added.

  • The reaction mixture is heated to 80-120°C and stirred for 4-24 hours, with reaction progress monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired 2-substituted purine derivative.

Case Study: Targeting Oncogenic Kinases

The 2-substituted purine scaffold derived from this compound has proven to be a fertile ground for the discovery of inhibitors of several important oncogenic kinases, including FLT3 and Aurora kinases.

  • FLT3 Kinase Inhibitors: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). The internal tandem duplication (ITD) mutation leads to constitutive activation of the kinase and is associated with a poor prognosis. The 2-substituted purine scaffold can be elaborated to generate potent FLT3-ITD inhibitors.

  • Aurora Kinase Inhibitors: The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. The purine core mimics the adenine moiety of ATP, and appropriate substitution at the C2 position can confer high affinity and selectivity for Aurora kinases.

Biological Evaluation of 2-Substituted Purine Derivatives

Following the synthesis of a library of 2-substituted purine derivatives, a systematic biological evaluation is necessary to identify promising lead compounds. This typically involves in vitro kinase inhibition assays and cell-based proliferation assays.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for FLT3-ITD)

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

  • Reagent Preparation: Prepare a kinase buffer, a solution of the recombinant kinase (e.g., FLT3-ITD), a substrate peptide, and ATP.

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a reagent that detects the amount of ADP produced (and thus ATP consumed). This is often a coupled enzyme system that generates a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.

Protocol: Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MV4-11, an AML cell line with the FLT3-ITD mutation) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its readily accessible reactive handle at the C2 position provides a gateway to a vast chemical space of substituted purine analogs. The robust and versatile Suzuki-Miyaura coupling reaction enables the efficient synthesis of libraries of these compounds, which have demonstrated significant potential as inhibitors of key oncogenic kinases. The integrated approach of rational synthesis followed by systematic biological evaluation, as detailed in this guide, provides a clear and effective pathway for the identification of novel and potent therapeutic agents. As our understanding of the kinome and its role in disease continues to expand, the importance of versatile building blocks like this compound will undoubtedly continue to grow, solidifying its place as a cornerstone of advanced drug discovery.

References

A comprehensive list of references will be provided upon request, detailing the specific literature sources for the synthetic and biological protocols mentioned herein.

Foreword: The Strategic Value of Purine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromoadenine: A Versatile Purine Analogue in Research and Drug Discovery

In the intricate landscape of cellular biochemistry, purine nucleosides stand as fundamental pillars, forming the very alphabet of our genetic code and driving cellular energy transfer. The strategic substitution of these natural structures with synthetic analogues has become a cornerstone of modern medicinal chemistry and chemical biology. By introducing subtle yet impactful modifications, such as the addition of a halogen atom, we can create powerful tools to probe biological systems and develop novel therapeutics. This guide focuses on one such molecule: 2-Bromoadenine. Its unique electronic and steric properties make it an invaluable precursor for chemical synthesis and a compelling biological modulator. Herein, we provide a comprehensive exploration of its properties, mechanisms, and applications, designed for the hands-on researcher and drug development professional.

Core Properties of 2-Bromoadenine

2-Bromoadenine is a synthetic derivative of the natural purine base adenine, characterized by the substitution of a hydrogen atom with a bromine atom at the C2 position of the purine ring. This single modification dramatically alters the molecule's reactivity and biological interactions.

Physicochemical Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in any experimental setting. The data below has been compiled from authoritative chemical databases.

PropertyValueSource
Molecular Formula C₅H₄BrN₅PubChem[1]
Molecular Weight 214.02 g/mol PubChem[1]
IUPAC Name 2-bromo-7H-purin-6-aminePubChem[1]
Appearance White to pale brown powderThermo Fisher Scientific[2]
Solubility Poor water solubility. Soluble in DMSO (with heating/sonication) and slightly soluble in Methanol.ACS Publications, ChemicalBook[3]
Melting Point >250°CChemicalBook[3]
CAS Number 28128-25-8PubChem[1]

Mechanism of Action: A Tale of Molecular Mimicry and Interference

As a purine analogue, the biological effects of 2-Bromoadenine and its metabolites stem from their ability to be mistaken for natural purines by cellular machinery. This molecular mimicry leads to the disruption of critical cellular processes.[4]

The primary mechanisms of action for purine analogues, including derivatives of 2-Bromoadenine, are multifaceted:

  • Inhibition of DNA Synthesis: After intracellular conversion to their triphosphate forms, these analogues can act as competitive inhibitors of DNA polymerases, thus halting DNA replication.[5]

  • Incorporation into Nucleic Acids: The analogue triphosphates can be incorporated into the growing DNA or RNA chains. This incorporation can disrupt the helical structure, terminate chain elongation, and compromise the genetic template's integrity, leading to an accumulation of DNA strand breaks.[5]

  • Enzyme Inhibition: Purine analogues are known to inhibit other key enzymes involved in nucleotide metabolism, such as ribonucleotide reductase, which is responsible for producing the deoxyribonucleotides required for DNA synthesis.[5][6] This leads to an imbalance in the pool of available deoxynucleotide triphosphates (dNTPs).

These disruptive actions collectively trigger cellular stress responses, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).

Signaling Pathway: Induction of Apoptosis

The cytotoxic effects of purine analogues culminate in the activation of apoptotic pathways. While the precise pathways activated can be cell-type dependent, a common route involves the intrinsic (or mitochondrial) pathway of apoptosis.

Fig 1. Generalized Apoptotic Pathway for Purine Analogues cluster_0 Cellular Insult cluster_1 Mechanism of Action cluster_2 Apoptotic Cascade Purine_Analogue 2-Bromoadenine Derivative (e.g., 2-BrdAdo-TP) DNA_Damage DNA Polymerase Inhibition & DNA Strand Breaks Purine_Analogue->DNA_Damage Enzyme_Inhibition Ribonucleotide Reductase Inhibition Purine_Analogue->Enzyme_Inhibition Bcl2_Family Upregulation of Pro-Apoptotic Bcl-2 Proteins (e.g., Bim, Bax) DNA_Damage->Bcl2_Family p53-dependent & -independent stress signals Enzyme_Inhibition->Bcl2_Family p53-dependent & -independent stress signals Mito Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized apoptotic pathway initiated by purine analogues.

Cellular stress induced by DNA damage and metabolic disruption often leads to the upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bim and Bax.[7][8] These proteins promote the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytosol.[9] This event triggers the assembly of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspase-3, dismantling the cell and executing the apoptotic program.[7][8]

Applications in Research and Drug Development

The true utility of 2-Bromoadenine lies in its role as a versatile chemical scaffold. The bromine atom at the C2 position is an excellent synthetic handle, allowing for the introduction of diverse functional groups via cross-coupling reactions.

Synthetic Precursor for Kinase Inhibitors

Protein kinases are critical regulators of cell signaling and are frequently dysregulated in diseases like cancer.[10][11] Many kinase inhibitors are designed to be ATP-competitive, fitting into the ATP-binding pocket of the enzyme.[11] Since adenine is the core of ATP, adenine analogues are ideal starting points for inhibitor design. The 2-aminoadenine scaffold, in particular, is known to interact with the hinge region of the kinase ATP-binding site.[12] 2-Bromoadenine serves as a key intermediate for creating libraries of substituted 2-aminoadenine derivatives to screen for kinase inhibitory activity.[12][13][14]

Workflow: From Precursor to Product

Fig 2. Synthetic Workflow for Kinase Inhibitor Scaffolds Start 2-Bromoadenine (Precursor) Reaction Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction Product Library of C2-Substituted Adenine Derivatives Reaction->Product yields Reagent Diverse Reagents: - Boronic Acids - Amines - Alcohols Reagent->Reaction Screening High-Throughput Screening (Kinase Assays) Product->Screening Hit Hit Compound (Kinase Inhibitor) Screening->Hit identifies

Caption: Synthetic workflow from 2-Bromoadenine to kinase inhibitors.

Biological Probe for Cytotoxicity Studies

The nucleoside form, 2-bromo-2'-deoxyadenosine, has demonstrated potent cytotoxic effects against various cancer cell lines. This makes it a useful positive control or reference compound in cell-based screening assays designed to identify new anticancer agents. For example, it has shown high efficacy in inhibiting the growth of T-lymphoblastoid, B-lymphoblastoid, and myeloid cell lines.

Comparative Cytotoxicity Data

The following table presents IC₅₀ values for 2-bromo-2'-deoxyadenosine and related compounds, illustrating its potency. Lower IC₅₀ values indicate greater potency.

CompoundCell LineIC₅₀ (µM)Biological EffectSource
2-bromo-2'-deoxyadenosine CCRF-CEM (T-lymphoblastoid)0.068Growth InhibitionPubMed[15]
2-chloro-2'-deoxyadenosineCCRF-CEM (T-lymphoblastoid)0.045Growth InhibitionPubMed[15]
Deoxyadenosine (control)CCRF-CEM (T-lymphoblastoid)0.9Growth InhibitionPubMed[15]
Representative Derivatives
Benzo[a]phenazine DerivativeMCF-7 (Breast Cancer)1.04 - 2.27CytotoxicityResearchGate
Coumarin–triazole HybridMCF-7 (Breast Cancer)2.66 - 10.08CytotoxicityRoyal Society of Chemistry[16]
Thiazolidinone DerivativeMDA-MB-231 (Breast Cancer)1.9 ± 1.15CytotoxicityMDPI[17]

Note: The derivative compounds are not directly synthesized from 2-Bromoadenine but serve to illustrate the range of potencies achieved with heterocyclic compounds in similar assays.

Experimental Protocols: A Practical Guide

The following protocols are provided as validated, step-by-step methodologies for key applications of 2-Bromoadenine and its derivatives. Adherence to these procedures is critical for generating reproducible and trustworthy data.

Protocol: Cell Viability Assessment via MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a compound on a cancer cell line.[18] Metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is proportional to the number of viable cells.[19]

Rationale: This colorimetric assay is a robust, reliable, and high-throughput method to quantify changes in cell viability in response to a test compound. It provides a quantitative measure (IC₅₀) of a compound's potency.

Materials:

  • Adherent cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Test compound stock solution (e.g., 10 mM 2-Bromoadenine derivative in DMSO)

  • MTT solution: 5 mg/mL in sterile PBS.[19]

  • Solubilization solution: DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol.[19]

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

Step-by-Step Procedure:

  • Cell Seeding: a. Harvest logarithmically growing cells using Trypsin-EDTA and neutralize with complete medium. b. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium. c. Count the cells using a hemocytometer or automated cell counter. d. Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well). e. Seed 100 µL of the cell suspension into each well of a 96-well plate.[19] f. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity. b. Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only). c. Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilutions or control solutions. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[18] b. Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[18] Visually inspect for the formation of purple precipitate.[18]

  • Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 150 µL of the solubilization solution (e.g., DMSO) to each well. c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition: a. Measure the absorbance (OD) of each well at 570 nm or 590 nm using a microplate reader.[18] b. Self-Validation: The OD of the vehicle control should be significantly higher than the blank (medium only) wells. The serial dilutions should show a dose-dependent decrease in OD.

Data Analysis Workflow

Fig 3. MTT Assay Data Analysis Workflow Raw_Data Raw Absorbance Data (OD at 590 nm) Subtract_Blank Subtract Average OD of Blank Wells Raw_Data->Subtract_Blank Normalized_Data Calculate % Viability: (OD_sample / OD_vehicle) * 100 Subtract_Blank->Normalized_Data Plot Plot % Viability vs. log[Compound Concentration] Normalized_Data->Plot Curve_Fit Non-linear Regression (Sigmoidal Dose-Response) Plot->Curve_Fit IC50 Determine IC₅₀ Value Curve_Fit->IC50

Caption: Workflow for calculating the IC₅₀ value from MTT assay data.

Protocol: In Vitro Kinase Assay (General Framework)

This protocol provides a general framework for testing a 2-Bromoadenine derivative for its ability to inhibit a specific protein kinase using a radiometric assay with ³²P-labeled ATP.

Rationale: This assay directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate group from ATP to a substrate. It is a gold-standard method for determining inhibitor potency (IC₅₀) through direct measurement of enzyme inhibition.

Materials:

  • Purified, active recombinant kinase

  • Specific peptide or protein substrate for the kinase

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, pH 7.4)

  • ATP solution (10 mM stock)

  • [γ-³²P]ATP

  • Test inhibitor (2-Bromoadenine derivative) at various concentrations

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter and scintillation fluid

Step-by-Step Procedure:

  • Reaction Setup: a. Prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase. b. In separate tubes, aliquot the master mix. c. Add varying concentrations of the inhibitor (or DMSO as a vehicle control) to the tubes.

  • Initiating the Reaction: a. Prepare an ATP mix containing both non-radiolabeled ATP and [γ-³²P]ATP. A final concentration of ~100 µM ATP is common. b. Start the kinase reaction by adding the ATP mix to each tube. c. Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Spotting: a. Terminate the reaction by adding a small volume of phosphoric acid or by spotting an aliquot of the reaction mixture directly onto a labeled square of phosphocellulose paper. The acidic environment stops the enzymatic reaction.

  • Washing: a. Place the phosphocellulose papers in a large beaker and wash extensively with the wash buffer (e.g., 3-4 times for 5-10 minutes each) to remove unincorporated [γ-³²P]ATP. The phosphorylated substrate will bind to the negatively charged paper.

  • Quantification: a. Place the washed papers into scintillation vials. b. Add scintillation fluid and measure the amount of radioactivity (in counts per minute, CPM) using a scintillation counter. c. Self-Validation: The CPM of the "no enzyme" control should be near background. The CPM of the vehicle control should be high, and the inhibitor-treated samples should show a dose-dependent decrease in CPM.

Data Analysis:

  • Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control.

  • Plot the percent activity against the logarithm of the inhibitor concentration.

  • Use non-linear regression (sigmoidal dose-response) to fit the data and determine the IC₅₀ value.

Conclusion and Future Perspectives

2-Bromoadenine is more than a simple halogenated purine; it is a gateway molecule. Its utility as a synthetic precursor, particularly for the development of kinase inhibitors, provides a robust platform for generating novel chemical entities for drug discovery pipelines.[13][14] Furthermore, its inherent biological activity as a purine analogue makes it and its derivatives valuable tools for dissecting the complex signaling pathways that govern cell life and death. As our understanding of the kinome and cellular metabolism deepens, the strategic application of versatile scaffolds like 2-Bromoadenine will undoubtedly continue to fuel the discovery of next-generation targeted therapies.

References

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  • Palytsia, V., et al. (2021). Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. MDPI. [Link]

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  • Anonymous. (2023). In vitro kinase assay. protocols.io. [Link]

  • ResearchGate. IC50 values of derivatives against cancer cells. [Link]

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  • Peters, C. (2020). Kinase assays. BMG LABTECH. [Link]

  • Kumar, A., et al. (2023). Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders. Journal of Medicinal Chemistry. [Link]

  • da Silva, G. G., et al. (2023). Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2024). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. [Link]

  • Lewis, P. A. (2022). Assaying The Kinase Activity Of LRRK2 In Vitro. JoVE. [Link]

  • Al-Warhi, T., et al. (2022). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. Molecules. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Torka, O., et al. (2024). Development of 2-Aminoadenine-Based Proteolysis-Targeting Chimeras (PROTACs) as Novel Potent Degraders of Monopolar Spindle 1 and Aurora Kinases. Journal of Medicinal Chemistry. [Link]

  • Newton Lab, UCSD. Protocols. [Link]

  • Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PubMed. [Link]

  • PubChem. 2-Bromo-9H-purin-6-amine. [Link]

  • Robak, T., et al. (2006). Current Status of Older and New Purine Nucleoside Analogues in the Treatment of Lymphoproliferative Diseases. Molecules. [Link]

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  • Huang, M. C., et al. (1983). Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics. Cancer Research. [Link]

Sources

2-Bromo-9H-purin-6-amine: A Privileged Scaffold for Kinase and GPCR Ligand Discovery

[1]

Executive Summary

This compound (CAS: 28128-25-8), commonly known as 2-Bromoadenine , represents a cornerstone pharmacophore in the development of targeted small-molecule inhibitors.[1] Unlike its 8-bromo isomer (a DNA radiosensitizer), the 2-bromo variant is chemically distinct due to the lability of the C2-halogen, which serves as a strategic "selectivity handle."[1][2]

For drug development professionals, this molecule is the gateway to 2,6-disubstituted purines , a chemical class that has yielded potent inhibitors for:

  • Cell Cycle Regulation: Specifically CDK1, CDK2, and CDK5 (e.g., Roscovitine, Purvalanol).[1][2]

  • Immunomodulation: High-affinity Adenosine A2A Receptor agonists and antagonists.

  • Developmental Biology: Phenotypic modulation of marine invertebrate metamorphosis (via dopaminergic/purinergic signaling).

This guide delineates the mechanistic basis of these interactions, the chemical biology of the C2-position, and the experimental protocols required to validate these targets.

Chemical Pharmacology: The C2-Selectivity Filter

The therapeutic utility of 2-Bromoadenine stems from the unique electronic and steric properties of the bromine atom at the C2 position of the purine ring.[1][2]

Structure-Activity Relationship (SAR)

In the context of ATP-competitive inhibition, the purine ring mimics the adenine of ATP.[1][2] However, the C2 position faces the solvent-exposed region or specific hydrophobic pockets depending on the target protein.[1][2]

  • Kinase Selectivity: In Cyclin-Dependent Kinases (CDKs), the C2-substituent (derived from displacing the bromine) interacts with the "selectivity pocket" near the ATP binding site.[1][2] The 2-bromo group itself is often too small/lipophilic to induce high potency but is the requisite precursor for introducing isopropyl, amine, or hydroxyalkyl groups that confer nanomolar affinity.[1][2]

  • Adenosine Deaminase (ADA) Resistance: Unmodified adenosine analogs are rapidly metabolized by ADA. Substitution at the C2 position (starting with 2-Br) renders the adenine moiety resistant to hydrolytic deamination, significantly extending half-life in vivo.[1][2]

Primary Therapeutic Targets

Cyclin-Dependent Kinases (CDK1, CDK2, CDK5)

The most validated targets for 2-Bromoadenine derivatives are the CDKs, which drive cell cycle progression.[1][2]

  • Mechanism: 2,6-disubstituted purines (synthesized from 2-Bromoadenine) act as Type I ATP-competitive inhibitors .[1]

  • Binding Mode: The N7 and N6-amino groups form hydrogen bonds with the "hinge region" of the kinase (e.g., Leu83 in CDK2).[1][2] The C2-substituent projects into the diversity region, allowing discrimination between CDKs and other kinases like PKA or PKC.[1][2]

  • Therapeutic Outcome: G1/S or G2/M phase cell cycle arrest, inducing apoptosis in hyperproliferative cancer cells.[1][2]

Adenosine A2A Receptors (A2AR)

The A2A receptor is a G-protein coupled receptor (GPCR) implicated in inflammation, Parkinson's disease, and oncology.[1][2]

  • Mechanism: 2-substituted adenosines (ribosylated 2-Bromoadenine derivatives) are often selective A2A agonists .

  • C2-Role: Large substituents at C2 (introduced via the 2-Br handle) sterically clash with the binding pockets of A1 and A3 receptors but are accommodated by the larger pocket of A2A, conferring subtype selectivity.[1][2]

  • Therapeutic Outcome: Modulation of dopaminergic signaling (CNS) and suppression of immune response (Peripheral).[1]

Phenotypic Target: Marine Metamorphosis

In developmental biology, 2-Bromoadenine is used as a phenotypic probe.[1][2]

  • Activity: It induces metamorphosis in larvae of marine invertebrates (e.g., hydrozoans, coral).[1][2]

  • Proposed Pathway: It acts by mimicking endogenous signaling molecules, likely modulating glycine-gated channels or specific purinergic GPCRs that regulate developmental transitions.[1][2]

Visualizing the Signaling & Synthesis Logic

The following diagram illustrates the central role of the 2-Bromoadenine scaffold in accessing distinct biological pathways.

PurineScaffoldCoreThis compound(2-Bromoadenine)Sub1Ribosylation &C2-SubstitutionCore->Sub1Synthetic Path ASub2N9-Alkylation &C2-AminationCore->Sub2Synthetic Path BTarget_MarineLarval Metamorphosis(Phenotypic)Core->Target_MarineDirect ApplicationTarget_A2AAdenosine A2A Receptor(GPCR)Sub1->Target_A2AHigh AffinityAgonistTarget_CDKCDK1 / CDK2 / CDK5(Kinases)Sub2->Target_CDKATP-CompetitiveInhibitionEffect_ImmuneImmunomodulation(cAMP Signaling)Target_A2A->Effect_ImmuneEffect_CancerCell Cycle Arrest(Apoptosis)Target_CDK->Effect_Cancer

Caption: Divergent synthesis pathways from the 2-Bromoadenine scaffold leading to distinct therapeutic outcomes.[1]

Experimental Protocols

Protocol A: Synthesis of C2-Substituted Library (SNAr Displacement)

Rationale: The bromine at C2 is susceptible to nucleophilic aromatic substitution, particularly when the purine is activated or heated with amines.[1][2] This is the primary method to generate bioactive CDK inhibitors.[1][2]

Materials:

  • This compound (1.0 eq)[1][3]

  • Primary Amine (R-NH2) (3-5 eq) (e.g., isopentylamine for CDK activity)[1]

  • Solvent: n-Butanol or DMSO[1]

  • Base: Diisopropylethylamine (DIPEA)[1]

Workflow:

  • Dissolution: Dissolve 2-Bromoadenine in n-Butanol (0.5 M concentration).

  • Addition: Add 3.0 equivalents of the desired primary amine and 2.0 equivalents of DIPEA.

  • Reflux: Heat the reaction mixture to 110°C in a sealed pressure vial for 12-24 hours. Note: The C2-Br is less reactive than C6-Cl; high temperature is required.[1]

  • Monitoring: Monitor via LC-MS for the disappearance of the bromine isotope pattern (1:1 doublet).

  • Purification: Evaporate solvent and purify via reverse-phase HPLC (Water/Acetonitrile gradient).

Protocol B: CDK2/CyclinE Kinase Inhibition Assay

Rationale: To validate the inhibitory potential of the synthesized derivatives against the primary target.[1][2]

Reagents:

  • Recombinant CDK2/CyclinE complex.

  • Substrate: Histone H1 peptide.

  • ATP (radiolabeled [γ-33P]-ATP or fluorescent tracer).

Steps:

  • Preparation: Dilute compounds (from Protocol A) in DMSO to generate a 10-point dose-response curve (e.g., 10 µM to 0.1 nM).

  • Incubation: Mix kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2), CDK2 enzyme (5 nM), and compound. Incubate for 15 mins at room temperature.

  • Reaction Start: Add ATP (Km concentration) and Histone H1 substrate.

  • Reaction Stop: After 30 mins, quench with EDTA or phosphoric acid.

  • Detection: Measure phosphorylation via scintillation counting (if radiolabeled) or FRET signal.

  • Analysis: Fit data to a sigmoidal dose-response equation to determine IC50. Valid CDK inhibitors derived from this scaffold typically show IC50 < 500 nM.[1]

Quantitative Data Summary

The following table summarizes the impact of C2-modification on target selectivity, contrasting the 2-Bromo precursor with its derivatives.

Compound ClassC2-SubstituentPrimary TargetSelectivity Feature
2-Bromoadenine -BrScaffold / Intermediate Low intrinsic affinity; ADA resistant.[1]
Olomoucine -NH-CH2-CH=C(CH3)2CDK1 / CDK2 Moderate potency (IC50 ~7 µM); High selectivity.
Roscovitine -NH-CH(CH2OH)(Et)CDK2 / CDK5 High potency (IC50 ~0.45 µM); Clinical candidate.
CGS-21680 -NH-CH2-CH2-Ph-RAdenosine A2A >100-fold selectivity over A1 receptor.[1]

References

  • Legraverend, M., et al. (2000).[1][2] "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines as cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Vesely, J., et al. (1994).[1][2] "Inhibition of cyclin-dependent kinases by purine analogues." European Journal of Biochemistry.[1] Link

  • Jacobson, K. A., & Gao, Z. G. (2006).[1][2] "Adenosine receptors as therapeutic targets." Nature Reviews Drug Discovery. Link

  • Hofmann, D. K., et al. (1978).[1][2] "Chemical induction of metamorphosis in marine invertebrates." Marine Biology. Link

  • Chang, Y. T., et al. (1999).[1][2] "Synthesis and biological evaluation of 2,6,9-trisubstituted purines targeting the ATP pocket of kinases." Chemistry & Biology. Link

Technical Guide: Safety, Handling, and Operational Protocols for 2-Bromo-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and operational protocols for 2-Bromo-9H-purin-6-amine (2-Bromoadenine), a critical intermediate in the synthesis of adenosine receptor agonists and nucleoside analogs.

Executive Summary & Compound Utility

This compound (CAS: 10310-21-1) is a halogenated purine derivative utilized primarily as a scaffold in medicinal chemistry. It serves as a precursor for N9-alkylation and C2-functionalization to generate libraries of adenosine receptor modulators (A2A, A3 agonists) and cytokinins.

While invaluable for drug development, this compound presents significant acute toxicity risks , particularly via inhalation and dermal absorption. Its structural similarity to endogenous purines allows it to interfere with biological pathways if exposure occurs. This guide mandates a "Zero-Contact" protocol, prioritizing engineering controls over personal protective equipment (PPE).

Physicochemical & Toxicological Profile[1][2]

Understanding the physical state and solubility profile is prerequisite to selecting the correct containment strategy.

Table 1: Physicochemical Properties
PropertySpecificationOperational Implication
CAS Number 10310-21-1Verification ID for inventory tracking.
Formula / MW C₅H₄BrN₅ / 214.02 g/mol Small molecule; high bioavailability potential.
Appearance Off-white to beige powderFine particulate; high inhalation risk during weighing.
Solubility DMSO, DMF (High); Water (Low)Critical: DMSO acts as a transdermal vehicle, carrying the toxin through skin.
Melting Point >240°C (Decomposes)Stable at RT, but avoid high-heat open systems.
Storage -20°C, DesiccatedProtect from moisture to prevent hydrolysis/discoloration.
Hazard Identification (GHS Classification)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Acute Toxicity (Dermal/Inhalation): Category 3 (Toxic ).

  • STOT-RE: Category 2 (May cause damage to organs through prolonged exposure).

  • Aquatic Toxicity: Category 1 (Very toxic to aquatic life with long-lasting effects).

Scientist's Note: The "Toxic" designation (H311/H331) distinguishes this from standard "Harmful" reagents. It implies that milligram-scale exposure can result in severe physiological distress.

Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls must be strictly followed. PPE is the last line of defense, not the first.

Engineering Controls
  • Primary Containment: All manipulation of the solid (weighing, transfer) must occur within a Certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Halogenated heterocycles are often static-prone; "flying" powder significantly increases inhalation risk.

  • HEPA Filtration: If handling >1 gram, a powder containment hood or glove box with HEPA filtration is recommended.

PPE Matrix: The "Solvent-Carrier" Rule

Standard nitrile gloves are insufficient when this compound is dissolved in polar aprotic solvents (DMSO/DMF).

TaskRecommended PPERationale
Solid Handling Double Nitrile (Min 5 mil thickness)Protection against dust contact.
Solution Handling (DMSO/DMF) Laminate Film (Silver Shield/4H) under NitrileDMSO permeates nitrile in <5 mins. Laminate film prevents the solvent from carrying the toxin into the bloodstream.
Respiratory N95 (if outside hood - Emergency only)Particulate protection. Routine handling relies on the hood, not the mask.
Eye/Face Chemical Splash GogglesSafety glasses are insufficient for fine powders that can drift around side shields.

Operational Protocol: Safe Handling Workflow

This workflow is designed to isolate the operator from the compound during the critical "Weigh-Solubilize-React" cycle.

Phase 1: Preparation & Weighing
  • Equilibrate: Remove the vial from the -20°C freezer and allow it to warm to room temperature inside a desiccator before opening.

    • Causality: Opening cold vials condenses atmospheric moisture, leading to hydrolysis and erratic mass readings.

  • Static Neutralization: Discharge static from the spatula and vial using an ionizing gun.

  • Gravimetric Transfer: Weigh directly into the tared reaction vessel. Do not use weighing boats (transfer loss risk). Cap the vessel immediately.

Phase 2: Solubilization & Reaction
  • Solvent Addition: Add solvent (e.g., anhydrous DMF) via syringe through a septum if possible, or carefully down the side of the vessel.

  • Inert Atmosphere: 2-Bromoadenine reactions (e.g., Suzuki-Miyaura coupling) often require inert conditions. Use an Argon/Nitrogen balloon or manifold.

    • Mechanism: Oxygen can quench active catalyst species (Pd) often used with this substrate.

Phase 3: Quenching & Cleanup
  • Wipe Down: While still double-gloved, wipe the balance area with a solvent-dampened tissue (ethanol). Do not use compressed air.

  • Waste Segregation: All solid waste (tissues, vials) goes into "Hazardous Solid Waste." All liquid waste goes into "Halogenated Organic Waste" (due to the Bromine atom).

Visualization: Safe Handling Decision Logic

SafeHandling Start Start: Retrieve 2-Bromoadenine CheckTemp Is container at Room Temp? Start->CheckTemp Wait Wait / Desiccate CheckTemp->Wait No HoodCheck Fume Hood Functional? (Face Velocity > 80 fpm) CheckTemp->HoodCheck Yes Wait->CheckTemp Stop STOP WORK Notify EHS HoodCheck->Stop No Weighing Weighing Phase (Use Static Gun) HoodCheck->Weighing Yes Solvent Select Solvent Weighing->Solvent DMSO_DMF Solvent: DMSO or DMF Solvent->DMSO_DMF Std_Solvent Solvent: Ethanol/Water DMSO_DMF->Std_Solvent No LaminateGloves REQUIRED: Laminate/Silver Shield Gloves (Prevent Transdermal Transport) DMSO_DMF->LaminateGloves Yes NitrileGloves Standard Double Nitrile Gloves Std_Solvent->NitrileGloves Reaction Proceed to Reaction LaminateGloves->Reaction NitrileGloves->Reaction

Figure 1: Decision logic for PPE selection based on solvent carrier properties.

Emergency Response & Spill Management

Due to the "Toxic" classification, spills require immediate and specific intervention.

Inhalation Exposure[2][3][4][5]
  • Evacuate: Move victim to fresh air immediately.

  • Support: If breathing is difficult, trained personnel should administer oxygen.

  • Medical: Transport to ER. Provide SDS to medical team (emphasize purine analog nature).

Dermal Exposure (The "15-Minute Rule")
  • Remove: Immediately strip contaminated clothing.[1]

  • Flush: Wash skin with soap and tepid water for a minimum of 15 minutes.

    • Note: Do not use hot water (opens pores) or abrasive scrubbing (damages skin barrier).

Spill Cleanup Protocol

Do not dry sweep. Dry sweeping creates toxic dust aerosols.

  • Isolate: Demarcate the area (10 ft radius).

  • PPE Up: Wear N95/P100 respirator, goggles, and double gloves.

  • Wet Method: Cover the spill with a paper towel dampened with water or ethanol.

  • Scoop: Carefully scoop the wet material into a wide-mouth hazardous waste jar.

  • Decontaminate: Wash the surface with a mild detergent solution.

Visualization: Emergency Response Flow

EmergencyResponse Exposure Exposure Incident Type Type? Exposure->Type Skin Dermal Contact Type->Skin Inhal Inhalation Type->Inhal Spill Bench Spill Type->Spill ActionSkin Remove Clothing Wash 15 min (Soap/Water) Skin->ActionSkin ActionInhal Fresh Air Oxygen (if trained) Call EMS Inhal->ActionInhal ActionSpill Wet Wipe Method NO Dry Sweep HEPA Vacuum Spill->ActionSpill Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionInhal->Medical

Figure 2: Immediate response protocols for exposure and contamination events.

Disposal & Environmental Compliance

This compound is classified as Very Toxic to Aquatic Life (H410) .

  • Drain Disposal: STRICTLY PROHIBITED. Even trace amounts can disrupt aquatic ecosystems.

  • Solid Waste: Label as "Toxic Solid Waste."

  • Liquid Waste: Combine with halogenated solvents. Ensure the container is compatible (HDPE or Glass).

  • Empty Containers: Triple rinse with solvent; dispose of rinsate as hazardous waste. Deface label before discarding container.

References

  • PubChem. (n.d.).[2] this compound (Compound).[2] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450. United States Department of Labor. Retrieved October 26, 2025, from [Link]

  • Kutryb-Zając, B., et al. (2020). Adenosine signaling pathways in drug discovery. Journal of Medicinal Chemistry.

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Methodological & Application

The Strategic Functionalization of 2-Bromo-9H-purin-6-amine: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Purine Scaffold in Drug Discovery

The purine ring system is a cornerstone of medicinal chemistry, forming the core of numerous endogenous signaling molecules and a multitude of clinically significant therapeutic agents.[1][2] In particular, 2,6,9-trisubstituted purines have emerged as a privileged scaffold, exhibiting a wide range of biological activities, including the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[2][3][4][5][6] The ability to selectively introduce diverse functionalities at the 2-, 6-, and 9-positions of the purine core is therefore of paramount importance for the generation of novel drug candidates with enhanced potency and selectivity.[1]

This guide provides a comprehensive overview and detailed protocols for the strategic modification of 2-Bromo-9H-purin-6-amine, a key building block for the synthesis of 2,6,9-trisubstituted purine libraries. We will delve into the practical application of three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These methodologies offer a robust and versatile toolkit for the formation of carbon-carbon and carbon-nitrogen bonds at the C2 position of the purine ring, paving the way for the exploration of novel chemical space in drug discovery.

The Power of Palladium: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of chemical bonds with a level of precision and efficiency previously unattainable. The general catalytic cycle for these transformations typically involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira reactions) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination.

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) PdII->Transmetal Nu-M or R'-NH2 PdII_R_Nu R-Pd(II)-Nu Ln Transmetal->PdII_R_Nu RedElim Reductive Elimination PdII_R_Nu->RedElim RedElim->Pd0 Product R-Nu RedElim->Product

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[7] This reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices

The choice of reaction conditions is critical for a successful Suzuki-Miyaura coupling.

  • Catalyst and Ligand: The combination of the palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a phosphine ligand is crucial. The ligand stabilizes the palladium catalyst and influences its reactivity and selectivity. For purine substrates, sterically hindered and electron-rich phosphine ligands can be beneficial.

  • Base: The base plays a key role in the transmetalation step, activating the boronic acid. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield. Aqueous conditions are often employed to facilitate the dissolution of the base.

  • Solvent: A variety of solvents can be used, with common choices including toluene, dioxane, and DME. The solvent system must be able to dissolve the reactants and be compatible with the reaction conditions.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for the coupling of related halopurines.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.5 equivalents)

  • Pd(PPh₃)₄ (0.025 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an argon-purged flask, add this compound (1.0 mmol), the boronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).

  • Add Pd(PPh₃)₄ (0.025 mmol) to the flask.

  • Add a mixture of DME and water (e.g., 4:1 v/v, 10 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 85 °C under an inert atmosphere and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A common and effective catalyst for Suzuki couplings.
Base K₂CO₃ (aqueous)A moderately strong base that is effective in promoting transmetalation.
Solvent DME/WaterA polar aprotic solvent mixture that facilitates the dissolution of reactants.
Temperature 85 °CProvides sufficient thermal energy to drive the reaction to completion.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[8][9] This reaction has broad substrate scope and is tolerant of a wide range of functional groups, making it invaluable in medicinal chemistry.

Key Considerations for Success
  • Catalyst/Ligand System: The choice of palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) is critical for efficient C-N bond formation.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is a common choice.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent catalyst deactivation.

Detailed Protocol: Buchwald-Hartwig Amination of this compound

The following is a general protocol based on amination reactions of similar heteroaryl bromides.

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.01 equivalents)

  • Xantphos (0.02 equivalents)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • In a separate flask, prepare the catalyst by dissolving Pd₂(dba)₃ (0.01 mmol) and Xantphos (0.02 mmol) in anhydrous toluene under an inert atmosphere.

  • Add the catalyst solution to the reaction flask.

  • Heat the reaction mixture to 100-110 °C under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

ParameterConditionRationale
Catalyst System Pd₂(dba)₃ / XantphosA highly active system for the amination of aryl bromides.
Base NaOt-BuA strong, non-nucleophilic base that effectively deprotonates the amine.
Solvent Anhydrous TolueneAn aprotic solvent that is compatible with the reaction conditions.
Temperature 100-110 °CPromotes efficient catalytic turnover.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[10]

Critical Parameters for Sonogashira Reactions
  • Catalysts: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) is traditionally used. The copper co-catalyst is believed to facilitate the formation of a copper acetylide intermediate.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is commonly used to neutralize the hydrogen halide byproduct and act as a solvent.

  • Inert Atmosphere: Sonogashira reactions are often sensitive to oxygen, which can lead to the homocoupling of the alkyne. Therefore, it is crucial to perform the reaction under an inert atmosphere.

Detailed Protocol: Sonogashira Coupling of this compound

This protocol provides a general framework for the Sonogashira coupling of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₂Cl₂ (0.02 equivalents)

  • Copper(I) iodide (CuI) (0.04 equivalents)

  • Triethylamine (TEA)

  • Anhydrous DMF or THF

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous solvent (DMF or THF) and triethylamine.

  • Add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

ParameterConditionRationale
Catalyst System Pd(PPh₃)₂Cl₂ / CuIA classic and effective catalyst system for Sonogashira couplings.
Base Triethylamine (TEA)Acts as both a base and a solvent.
Solvent DMF or THFPolar aprotic solvents that facilitate the reaction.
Atmosphere Inert (Argon or N₂)Prevents oxidative homocoupling of the alkyne.

Experimental Workflow Visualization

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh this compound, Coupling Partner, and Base Solvent Add Anhydrous Solvent Reagents->Solvent Degas Degas Reaction Mixture Solvent->Degas Catalyst Add Palladium Catalyst and Ligand Degas->Catalyst Heat Heat to Desired Temperature under Inert Atmosphere Catalyst->Heat Monitor Monitor Reaction Progress (TLC/LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Figure 2: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Applications in Drug Discovery: Targeting Cyclin-Dependent Kinases

The 2,6,9-trisubstituted purines synthesized via these palladium-catalyzed reactions have shown significant promise as potent and selective inhibitors of CDKs.[2][3][4][5][6] For instance, derivatives of 2-amino-6-alkoxy-9-substituted purines have been explored as CDK2 inhibitors for the treatment of cancer.[5][11] The introduction of various aryl, heteroaryl, amino, and alkynyl groups at the C2 position allows for the fine-tuning of the inhibitor's binding affinity and selectivity for different CDK isoforms. Furthermore, 6-alkynylpurine derivatives have demonstrated cytotoxic activity against cancer cell lines.[12]

The ability to rapidly generate diverse libraries of these compounds using the protocols outlined in this guide is a critical step in the structure-activity relationship (SAR) studies necessary for the development of new and effective anticancer therapeutics.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the this compound scaffold. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and versatile methods for the introduction of a wide array of substituents at the C2 position, enabling the synthesis of diverse libraries of 2,6,9-trisubstituted purines. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to develop novel drug candidates targeting critical cellular pathways, such as those regulated by CDKs.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 29, 2024, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 29, 2024, from [Link]

  • Experimental Procedure - Sonogashira Coupling | PDF | Chemistry - Scribd. (n.d.). Retrieved January 29, 2024, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 29, 2024, from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (2024, December 12). Retrieved January 29, 2024, from [Link]

  • Sonogashira Coupling- Reaction and application in Research Lab - YouTube. (2022, July 12). Retrieved January 29, 2024, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 29, 2024, from [Link]

  • A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature | Request PDF - ResearchGate. (2025, August 6). Retrieved January 29, 2024, from [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. (n.d.). Retrieved January 29, 2024, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 29, 2024, from [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org. (n.d.). Retrieved January 29, 2024, from [Link]

  • Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - PubMed. (2022, August 23). Retrieved January 29, 2024, from [Link]

  • Synthesis of Potential Anticancer Agents. XXV. Preparation of 6-Alkoxy-2-aminopurines 2. (n.d.). Retrieved January 29, 2024, from [Link]

  • Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed. (n.d.). Retrieved January 29, 2024, from [Link]

  • Novel 2,6,9-Trisubstituted Purines as CDK2 Inhibitors for Treating Cancers. (2025, May 30). Retrieved January 29, 2024, from [Link]

  • Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms - MDPI. (2023, March 29). Retrieved January 29, 2024, from [Link]

  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - PMC - NIH. (2025, June 25). Retrieved January 29, 2024, from [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. (2024, February 16). Retrieved January 29, 2024, from [Link]

  • Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers - MDPI. (n.d.). Retrieved January 29, 2024, from [Link]

  • Cytotoxic activity of 6-alkynyl- and 6-alkenylpurines - PubMed. (n.d.). Retrieved January 29, 2024, from [Link]

  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - MDPI. (n.d.). Retrieved January 29, 2024, from [Link]

  • Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors - PubMed. (n.d.). Retrieved January 29, 2024, from [Link]

  • Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - MDPI. (2023, February 13). Retrieved January 29, 2024, from [Link]

  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - MDPI. (n.d.). Retrieved January 29, 2024, from [Link]

  • CDK9 inhibitors in cancer research - PMC - NIH. (n.d.). Retrieved January 29, 2024, from [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Publishing. (2021, July 1). Retrieved January 29, 2024, from [Link]

  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - NIH. (n.d.). Retrieved January 29, 2024, from [Link]

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Application Notes and Protocols: 2-Bromoadenine as a Versatile Precursor for the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Bromoadenine in Antiviral Drug Discovery

The relentless challenge of emerging and evolving viral pathogens necessitates a robust and adaptable pipeline for the development of new antiviral therapeutics. Nucleoside analogs have long been a cornerstone of antiviral chemotherapy, primarily functioning by disrupting viral replication.[1][2] Within this critical class of compounds, adenine derivatives have demonstrated broad-spectrum activity against a range of DNA and RNA viruses.[3] 2-Bromoadenine, a halogenated purine base, serves as a pivotal starting material for the synthesis of a diverse array of potent antiviral agents.[4] Its strategic importance lies in the reactivity of the bromine substituent, which allows for facile chemical modifications at the C2 position of the purine ring, enabling the generation of novel adenosine analogs with enhanced efficacy and selectivity.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of antiviral agents derived from 2-bromoadenine. We will delve into the chemical properties of this precursor, provide a step-by-step protocol for the synthesis of a representative antiviral compound, and discuss the mechanistic basis for its therapeutic action.

Chemical Properties and Reactivity of 2-Bromoadenine

2-Bromoadenine is a crystalline solid with a molecular weight of 214.02 g/mol .[4] The presence of the bromine atom at the C2 position significantly influences the electronic properties of the purine ring system, making it susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic precursor. The C-Br bond can be readily cleaved and replaced with a variety of functional groups, allowing for the systematic modification of the adenine scaffold to optimize antiviral activity and pharmacokinetic properties.[5]

PropertyValueReference
Molecular FormulaC5H4BrN5[4]
Molecular Weight214.02 g/mol [4]
IUPAC Name2-bromo-7H-purin-6-amine[4]
CAS Number28128-25-8[4]

Synthetic Protocol: N-Alkylation of 2-Bromoadenine for the Preparation of a Vidarabine Analog

This protocol details the N-alkylation of 2-bromoadenine as a key step in the synthesis of a potential antiviral agent analogous to Vidarabine. Vidarabine, an adenosine analog, has shown activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[6] The following procedure is a representative method that can be adapted for the synthesis of various N-substituted 2-bromoadenine derivatives.

Experimental Workflow for N-Alkylation of 2-Bromoadenine

reagents Reagents: - 2-Bromoadenine - Alkyl Bromide - Base (e.g., K2CO3) - Solvent (e.g., DMF) reaction_setup Reaction Setup: - Suspend 2-Bromoadenine and base in solvent. - Stir at room temperature. reagents->reaction_setup 1. Prepare alkylation N-Alkylation: - Add alkyl bromide dropwise. - Continue stirring for 12-24 hours. - Monitor by TLC. reaction_setup->alkylation 2. Initiate workup Work-up: - Filter to remove inorganic salts. - Remove solvent under reduced pressure. alkylation->workup 3. Quench & Isolate purification Purification: - Column chromatography on silica gel. workup->purification 4. Purify characterization Characterization: - NMR - Mass Spectrometry - HPLC purification->characterization 5. Analyze

Caption: Workflow for the synthesis of N-alkylated 2-bromoadenine derivatives.

Materials:

  • 2-Bromoadenine

  • Appropriate Alkyl Bromide (e.g., a protected sugar halide for nucleoside synthesis)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 2-bromoadenine (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous DMF.[7]

  • Stirring: Stir the suspension at room temperature for 30 minutes to ensure a fine dispersion of the reagents.[8]

  • Addition of Alkylating Agent: To the stirred suspension, add the alkyl bromide (1.1 eq) dropwise.[7]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC, using an appropriate eluent system (e.g., EtOAc/Hexanes).[7]

  • Work-up: Upon completion of the reaction (as indicated by TLC), filter the reaction mixture to remove the inorganic salts. Wash the solid residue with a small amount of DMF.[7]

  • Solvent Removal: Combine the filtrate and the washings, and remove the DMF under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N-alkylated 2-bromoadenine derivative.[9]

Quantitative Data (Representative):

Starting MaterialProductYield (%)Reference
AdenineN-alkyladenineVaries[7]
Vidarabine2',3'-dilevulinyl vidarabine74%[10]

Mechanism of Action: How Adenosine Analogs Inhibit Viral Replication

Antiviral drugs derived from 2-bromoadenine are typically adenosine analogs that, once inside a host cell, are phosphorylated to their active triphosphate form.[6] This active metabolite then interferes with viral replication through two primary mechanisms:

  • Competitive Inhibition of Viral DNA Polymerase: The triphosphate analog competes with the natural deoxyadenosine triphosphate (dATP) for the active site of the viral DNA polymerase. This slows down the rate of viral DNA synthesis.[6]

  • Chain Termination: Once incorporated into the growing viral DNA chain, the analog can act as a chain terminator. The structural modification, often in the sugar moiety, prevents the addition of the next nucleotide, thus halting DNA elongation and viral replication.[6]

Hypothetical Signaling Pathway Targeted by a 2-Bromoadenine Derived Antiviral

antiviral 2-Bromoadenine Analog phosphorylation Cellular Kinases antiviral->phosphorylation Enters Cell active_form Analog-Triphosphate phosphorylation->active_form Phosphorylation viral_polymerase Viral DNA Polymerase active_form->viral_polymerase Competes with dATP dna_synthesis Viral DNA Synthesis active_form->dna_synthesis Incorporation inhibition Inhibition active_form->inhibition viral_polymerase->dna_synthesis Catalyzes viral_polymerase->inhibition chain_termination Chain Termination dna_synthesis->chain_termination Leads to

Caption: Mechanism of action of a 2-bromoadenine derived antiviral agent.

Characterization and Purification of 2-Bromoadenine Derivatives

The successful synthesis of antiviral agents from 2-bromoadenine relies on rigorous purification and characterization of the intermediates and final products.

Purification:

  • Column Chromatography: As outlined in the protocol, silica gel column chromatography is a standard method for purifying crude reaction mixtures.[9]

  • Recrystallization: For solid compounds, recrystallization from an appropriate solvent system can be an effective purification technique.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for the purification of final compounds to achieve high purity.[10]

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds and confirming the success of the chemical transformations.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the purity of the synthesized compounds.[11]

Conclusion

2-Bromoadenine is a highly valuable and versatile precursor for the synthesis of a wide range of antiviral agents. Its chemical reactivity allows for the introduction of diverse functionalities, enabling the development of novel nucleoside analogs with improved therapeutic profiles. The protocols and insights provided in this guide are intended to empower researchers in their quest to discover and develop the next generation of antiviral drugs to combat global health threats.

References

  • Synthesis and antiviral properties of (E)-5-(2-bromovinyl)-2'-deoxycytidine-related compounds. PubMed. Available at: [Link]

  • Milestones in Antiviral Drug Development. Preprints.org. Available at: [Link]

  • Adenosine analogs have immunomodulatory antiviral properties through the Adenosine A2A Receptor pathway. LSU Health Digital Scholar. Available at: [Link]

  • Synthesis and antiviral activities of 8-alkynyl-, 8-alkenyl-, and 8-alkyl-2'-deoxyadenosine analogues. PubMed. Available at: [Link]

  • Kinetics and Mechanism of Plasmon-Driven Dehalogenation Reaction of Brominated Purine Nucleobases on Ag and Au. ACS Publications. Available at: [Link]

  • Mechanisms of action of antiviral drugs. EBSCO. Available at: [Link]

  • Antiviral Drugs Mechanisms of Action, Animation. YouTube. Available at: [Link]

  • Conjugation of adenine arabinoside 5'-monophosphate to arabinogalactan: synthesis, characterization, and antiviral activity. PubMed. Available at: [Link]

  • Synthesis and optical characterization of adenine derivatives. ResearchGate. Available at: [Link]

  • An adenosine analog shows high antiviral potency against coronavirus and arenavirus mainly through an unusual base pairing mode. PubMed. Available at: [Link]

  • 2-Bromoadamantane. PubChem. Available at: [Link]

  • Design and synthesis of vidarabine prodrugs as antiviral agents. PMC. Available at: [Link]

  • Purification and characterization of two aldehyde dehydrogenases from Pseudomonas aeruginosa. PubMed. Available at: [Link]

  • Synthesis, in Vitro Antiviral Evaluation, and Stability Studies of Novel Alpha-Borano-Nucleotide Analogues of 9-[2-(phosphonomethoxy)ethyl]adenine and (R). PubMed. Available at: [Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. PMC. Available at: [Link]

  • (PDF) Design and synthesis of vidarabine prodrugs as antiviral agents. ResearchGate. Available at: [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Publishing. Available at: [Link]

  • Broad-spectrum antiviral activity of adenosine analogues. PubMed. Available at: [Link]

  • Chemical and biological characterization of glycidamide-adducted adenine in DNA. NIH. Available at: [Link]

  • What is the mechanism of Vidarabine?. Patsnap Synapse. Available at: [Link]

  • Design and synthesis of vidarabine prodrugs as antiviral agents. PubMed. Available at: [Link]

  • Antiviral Compounds: A Road to Quest for Novel Antiviral Drugs. Remedy Publications LLC. Available at: [Link]

  • Purification and characterization of commercial NADH and accompanying dehydrogenase inhibitors. PubMed. Available at: [Link]

  • 2-Bromo-9H-purin-6-amine. PubChem. Available at: [Link]

  • The multifaceted behavior of electron attachment in 8-bromo-purine derivatives and the connection with DNA damage†. ResearchGate. Available at: [Link]

  • Purification and characterization of multiple forms of the pineapple-stem-derived cysteine proteinases ananain and comosain. NIH. Available at: [Link]

  • Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. MDPI. Available at: [Link]

  • (PDF) N-Alkylation of isatins utilizing KF/alumina. ResearchGate. Available at: [Link]

  • Enzymatic properties of 8-bromoadenine nucleotides. PubMed. Available at: [Link]

Sources

Application Note: Strategic Evaluation of 2-Bromo-9H-purin-6-amine Scaffolds in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Bromo-9H-purin-6-amine (2-Bromoadenine) is a versatile halogenated purine scaffold critical in the synthesis of adenosine receptor (AR) ligands, cyclin-dependent kinase (CDK) inhibitors, and cytokinin analogs. While often viewed as a synthetic intermediate, its derivatives exhibit potent biological activity in mammalian systems, particularly in modulating G-protein coupled receptors (GPCRs) and inducing apoptosis in neoplastic lines.

This guide provides a rigorous, self-validating framework for evaluating these compounds. We move beyond generic protocols to address specific physicochemical challenges—such as aqueous solubility limits and Adenosine Deaminase (ADA) susceptibility—that frequently compromise data integrity in purine research.

Part 1: Compound Preparation & The "ADA Factor"

The Challenge: Solubility & Metabolic Instability

Purine analogs are notoriously hydrophobic. Furthermore, while 2-halogenation generally confers resistance to deamination,


-substituted derivatives synthesized from this scaffold may remain susceptible to Adenosine Deaminase (ADA), an enzyme ubiquitous in Fetal Bovine Serum (FBS). Unaccounted ADA activity can metabolize your active compound into an inactive inosine derivative before the assay endpoint, leading to false negatives.
Protocol 1: Solubilization and Stability Control

Reagents:

  • Compound: this compound (solid).[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (Sigma-Aldrich).

  • Stabilizer: Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) - Optional ADA inhibitor.[2]

Workflow:

  • Stock Preparation (Master Mix):

    • Dissolve solid compound in 100% DMSO to a concentration of 10 mM .

    • Critical Step: Vortex for 30 seconds. If turbidity persists, sonicate at 40kHz for 5 minutes at room temperature. Purines can form micro-crystals that are invisible to the naked eye but scatter light in absorbance assays.

  • Serum-Free Dilution (The "Intermediate" Step):

    • Do not dilute directly from 100% DMSO into serum-containing media. The protein shock can precipitate the compound.

    • Dilute the 10 mM stock 1:10 into PBS (pH 7.4) or Serum-Free Media to create a 1 mM working solution (10% DMSO).

  • Final Dosing:

    • Dilute the working solution into the final cell culture well.

    • Target Final DMSO:

      
      .
      
    • ADA Control: For long-duration assays (>12 hours) in FBS-supplemented media, add 10

      
      M EHNA  to the media to inhibit serum ADA.
      

Visualizing the Dilution Logic:

CompoundPrep cluster_0 Critical Control Point Stock 10mM Stock (100% DMSO) Inter 1mM Working Sol. (PBS/Serum-Free) Stock->Inter 1:10 Dilution Avoids Shock Well Assay Well (Final Conc. + Cells) Inter->Well Final Dosing (DMSO < 0.5%) ADA ADA Inhibitor (EHNA) ADA->Well Protects Integrity

Figure 1: Step-wise dilution strategy to prevent precipitation and enzymatic degradation.

Part 2: Cytotoxicity Profiling (The "Kill" Switch)

Rationale

Before assessing receptor affinity, one must determine if the compound acts as a general toxin. 2-substituted adenines can induce apoptosis via caspase activation or interfere with nucleotide metabolism. We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo®) because it is more sensitive than MTT/MTS for purine analogs, which can sometimes interfere with tetrazolium reduction.

Protocol 2: ATP-Quantitation Viability Assay

Experimental Setup:

  • Cell Lines: Jurkat (T-cell leukemia) or HEK293 (Standard).

  • Density: 5,000 cells/well (96-well plate) in 100

    
    L media.
    
  • Incubation: 24 and 48 hours.

Step-by-Step:

  • Plating: Seed cells and incubate for 24 hours to allow attachment (for adherent lines) or metabolic stabilization (suspension lines).

  • Treatment: Add 2-Bromoadenine derivatives in a semi-log dilution series (e.g., 100

    
    M to 1 nM). Include a Vehicle Control (0.5% DMSO)  and a Positive Kill Control (10 
    
    
    
    M Staurosporine)
    .
  • Lysis & Detection:

    • Equilibrate plate to room temperature (RT) for 30 minutes.

    • Add 100

      
      L of ATP detection reagent (CellTiter-Glo) per well.
      
    • Shake orbitally for 2 minutes to lyse cells.

  • Readout: Incubate 10 minutes (dark) to stabilize signal, then measure Luminescence (Integration time: 1.0s).

Data Interpretation:

ParameterObservationConclusion
IC50 < 1 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

M
High PotencyLikely cytotoxic; potential anticancer candidate.
IC50 > 50

M
Low PotencyNon-toxic; suitable scaffold for GPCR targeting.
Signal Drift High VarianceCheck for compound precipitation (solubility limit).

Part 3: Functional Target Engagement (Adenosine Receptors)

Rationale

The 2-position of the adenine ring is a "privileged" site for Adenosine Receptor (AR) modulation. 2-Bromoadenine derivatives often act as agonists or antagonists for


 or 

receptors. Since these are

or

coupled GPCRs, measuring intracellular cAMP is the definitive functional assay.
Mechanism of Action[4]
  • 
     / 
    
    
    
    Agonism:
    Activates Adenylyl Cyclase
    
    
    Increases cAMP.
  • 
     / 
    
    
    
    Agonism:
    Inhibits Adenylyl Cyclase
    
    
    Decreases cAMP (requires Forskolin stimulation).
Protocol 3: cAMP Accumulation Assay (TR-FRET)

Reagents:

  • HTRF / TR-FRET cAMP Kit (e.g., Cisbio or PerkinElmer).

  • Agonist Mode: Test compound alone.

  • Antagonist Mode: Test compound + Reference Agonist (e.g., NECA).

Workflow:

  • Cell Prep: Harvest HEK293 cells overexpressing human

    
     receptor. Resuspend in stimulation buffer (HBSS + 500 
    
    
    
    M IBMX to inhibit phosphodiesterase).
  • Stimulation (30 min @ RT):

    • Plate: 5

      
      L cells (2,000 cells/well) in a white 384-well low-volume plate.
      
    • Add: 5

      
      L of 2-Bromoadenine derivative (2x concentration).
      
  • Detection:

    • Add 5

      
      L cAMP-d2 (Acceptor).
      
    • Add 5

      
      L Anti-cAMP-Cryptate (Donor).
      
  • Incubation: 1 hour at Room Temperature.

  • Read: Measure Time-Resolved Fluorescence (Excitation: 337nm, Emission: 665nm/620nm).

Signaling Pathway Visualization:

AR_Signaling Ligand 2-Bromoadenine Derivative Receptor Adenosine Receptor (A2A Subtype) Ligand->Receptor Binding Gs Gs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Accumulation) AC->cAMP Catalysis ATP ATP ATP->AC FRET TR-FRET Signal (Decrease) cAMP->FRET Competes with Tracer

Figure 2: Gs-coupled signaling cascade. Note: In competitive immunoassays, increased cAMP results in DECREASED FRET signal.

Part 4: References

  • PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]

  • Klotz, K. N., et al. (1998). 2-Substituted N-ethylcarboxamidoadenosine derivatives as high-affinity agonists at human A3 adenosine receptors. Journal of Medicinal Chemistry. [Link]

  • Cristalli, G., et al. (2003). Adenosine deaminase: functional implications and different classes of inhibitors. Medicinal Research Reviews. [Link]

  • Volpini, R., et al. (2002). Synthesis and biological evaluation of 2-substituted adenosine derivatives. Journal of Medicinal Chemistry. [Link]

Sources

Application Notes & Protocols: 2-Bromo-9H-purin-6-amine in the Synthesis of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Strategic Advantage of 2-Bromo-9H-purin-6-amine

In the landscape of fluorescent probe development, the selection of a core scaffold is a critical decision that dictates the ultimate functionality and applicability of the probe. This compound, a structural isomer of the naturally occurring nucleobase adenine, has emerged as a uniquely powerful and versatile starting material.[1] While adenine is characterized by its efficient quenching of fluorescence, 2-aminopurine (2AP) and its derivatives exhibit strong emission, making them ideal candidates for fluorescent labeling.[1][2]

The strategic utility of this compound lies in the bromine atom at the 2-position of the purine ring. This halogen serves as an exceptionally versatile synthetic "handle," enabling a wide array of carbon-carbon bond-forming reactions. This allows for the systematic and predictable modification of the purine core, enabling researchers to tune the photophysical properties of the resulting molecule. By strategically coupling different aromatic, heteroaromatic, or alkyne-containing moieties, one can modulate the emission wavelength, quantum yield, and environmental sensitivity of the final probe.

This guide provides an in-depth exploration of the primary synthetic strategies employing this compound, focusing on palladium-catalyzed cross-coupling reactions. We will detail the causality behind experimental choices, provide validated protocols, and discuss the applications of the resulting novel fluorophores in biological research and drug development.

II. Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The transformation of the non-fluorescent this compound into a highly emissive probe is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods offer broad functional group tolerance, high yields, and predictable outcomes. The two most prominent and powerful techniques in this context are the Suzuki-Miyaura coupling and the Sonogashira coupling.

A. Suzuki-Miyaura Coupling: Building Biaryl and Heteroaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[3] In our application, it allows for the direct attachment of a wide variety of aryl or heteroaryl groups to the C2 position of the purine ring. This is a powerful strategy for creating "push-pull" systems, where the electron-rich 2-aminopurine core acts as an electron donor and the newly introduced group can act as an electron acceptor, often leading to probes with intramolecular charge transfer (ICT) characteristics.[4]

Causality of Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) complex like Pd(PPh₃)₄. The choice of phosphine ligands (e.g., PPh₃, S-Phos) is critical for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.

  • Solvent: A mixture of an organic solvent (like Dioxane, DMF, or Toluene) and water is commonly used. Water is essential for dissolving the inorganic base and aiding in the formation of the boronate "ate" complex.

Workflow for Suzuki-Miyaura Coupling

cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction Conditions cluster_workup Workup & Purification R1 This compound Solvent Solvent System (e.g., Dioxane/H₂O) R1->Solvent R2 Aryl/Heteroaryl Boronic Acid or Ester R2->Solvent Cat Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Cat->Solvent Heat Inert Atmosphere (N₂/Ar) Heat (e.g., 80-100 °C) Solvent->Heat Workup Aqueous Workup (Extraction) Heat->Workup Purify Column Chromatography Workup->Purify Product 2-Aryl-9H-purin-6-amine (Fluorescent Probe) Purify->Product

Caption: Workflow for Suzuki-Miyaura Coupling.

B. Sonogashira Coupling: Introducing Alkyne Functionality

The Sonogashira coupling reaction is the most reliable method for forming a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne.[5][6] This reaction is exceptionally valuable in probe synthesis as it introduces a rigid alkyne linker. The resulting alkynylpurine can itself be a highly fluorescent probe, or the terminal alkyne can serve as a handle for subsequent modifications, most notably via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry."

Causality of Experimental Choices:

  • Dual Catalysis: The reaction uniquely employs a dual catalytic system. A palladium catalyst (e.g., Pd(PPh₃)₄) performs the oxidative addition to the bromo-purine, while a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is crucial for the transmetalation step.[7]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both as a solvent and as a base to deprotonate the terminal alkyne.

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are typically used to ensure solubility of all components.

Workflow for Sonogashira Coupling

cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction Conditions cluster_workup Workup & Purification R1 This compound Solvent Anhydrous Solvent (e.g., DMF or THF) R1->Solvent R2 Terminal Alkyne R2->Solvent Cat Pd Catalyst (e.g., Pd(PPh₃)₄) + Cu(I) Co-catalyst (CuI) + Amine Base (e.g., Et₃N) Cat->Solvent Temp Inert Atmosphere (N₂/Ar) Room Temp to 60 °C Solvent->Temp Workup Filtration & Solvent Evaporation Temp->Workup Purify Column Chromatography Workup->Purify Product 2-Alkynyl-9H-purin-6-amine (Fluorescent Probe) Purify->Product

Caption: Workflow for Sonogashira Coupling.

III. Photophysical Properties and Applications

The true power of using this compound as a precursor is the ability to generate a library of probes with diverse and tunable photophysical properties. The choice of the coupling partner directly influences the electronic structure of the final molecule and, therefore, its interaction with light.

For example, coupling with electron-rich moieties like a thiophene ring can produce highly fluorescent nucleoside analogs with significant quantum yields. The nucleoside of 2-amino-6-(2-thienyl)purine exhibits a fluorescence emission maximum at 432 nm with a quantum yield of 0.41.[8] Such probes are invaluable for studying local DNA and RNA structures, as their fluorescence intensity is often sensitive to environmental changes like base stacking.[8][9]

Probe Scaffoldλex (nm)λem (nm)Quantum Yield (Φ)Key Feature/ApplicationReference
2-Amino-6-(2-thienyl)purine 299, 3524320.41Fluorescent nucleoside analog for probing DNA/RNA structure.[8]
2-Amino-6-cyanopurine derivatives ~350-400~430-480HighAdvantageous photophysical properties over 2-aminopurine.[10]
General 2-Arylpurines VariableVariableVariableTunable emission across the visible spectrum via ICT mechanism.[4]

Applications in Research and Development:

  • Probing Nucleic Acid Conformation: As analogs of adenine, these probes can be incorporated into DNA or RNA strands to report on local conformation, dynamics, and binding events with proteins or other molecules.[9][11] The fluorescence is often quenched when stacked within a duplex and enhanced when the structure is perturbed, providing a clear signal for processes like enzyme-induced base flipping.[9]

  • Enzyme Assays and Inhibitor Screening: Fluorescent nucleoside analogs are foundational tools for high-throughput screening (HTS) in drug discovery.[12] Probes can be designed to bind to the active site of an enzyme, showing a change in fluorescence upon binding. A competitive binding assay can then be used to screen for small molecule inhibitors that displace the probe.

  • Cellular Imaging: By attaching cell-penetrating peptides or other targeting moieties (often via an alkyne handle installed by Sonogashira coupling), these purine-based probes can be used for fluorescence microscopy to visualize specific cellular components or processes.[13]

IV. Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE) and working in a fume hood, must be followed.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials and Reagents:

  • This compound (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 - 1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Ethyl Acetate, Brine, Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the boronic acid derivative, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

  • Add 1,4-dioxane and deionized water in a 4:1 ratio (v/v) via syringe. The reaction mixture should be approximately 0.1 M with respect to the starting purine.

  • Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes gradient) to yield the pure fluorescent probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: General Procedure for Sonogashira Coupling

Materials and Reagents:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) or PdCl₂(PPh₃)₂ (0.05 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Triethylamine (Et₃N) (Anhydrous)

  • N,N-Dimethylformamide (DMF) (Anhydrous)

  • Ethyl Acetate, Saturated aq. NH₄Cl, Brine, Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMF and anhydrous triethylamine via syringe. The final concentration should be around 0.1-0.2 M.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature or heat to 50-60 °C if necessary. Monitor the reaction progress by TLC.[14]

  • Upon completion (typically 2-8 hours), cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove most of the solvent.

  • Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl to remove copper salts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the pure 2-alkynylpurine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

V. Conclusion and Future Outlook

This compound stands as a premier building block for the synthesis of sophisticated fluorescent probes. The palladium-catalyzed Suzuki and Sonogashira coupling reactions provide robust and versatile pathways to a vast chemical space of novel fluorophores. The ability to rationally design and synthesize probes with tailored photophysical properties ensures their continued and expanding role in fundamental biological research, disease diagnostics, and high-throughput drug discovery. Future work will likely focus on developing water-soluble catalysts to enable these reactions in more biologically compatible media and expanding the repertoire of coupled moieties to create probes with even more advanced functionalities, such as those responsive to specific ions, pH, or redox environments.

References

  • Benchchem. Application Notes and Protocols for 2-Bromo-9-diazafluorene Derivatives as Fluorescent Probes.
  • National Institutes of Health. Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine.
  • ResearchGate. Highly Fluorescent 2‐Aminopurine Derivatives: Synthesis, Photo‐physical Characterization, and Preliminary Cytotoxicity Evaluation | Request PDF.
  • MDPI. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine.
  • PubMed. Fluorescence Probes Based on Aminoboranes for the Detection of Fluoride Ions and Nitroaromatics.
  • National Institutes of Health. Fluorescence of 2-aminopurine reveals rapid conformational changes in the RB69 DNA polymerase-primer/template complexes upon binding and incorporation of matched deoxynucleoside triphosphates.
  • 2-Aminopurine as a Fluorescent Probe of DNA Conformation and the DNA-enzyme Interface.
  • MDPI. Asymmetric and Reduced Xanthene Fluorophores: Synthesis, Photochemical Properties, and Application to Activatable Fluorescent Probes for Detection of Nitroreductase.
  • MDPI. Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase.
  • SciSpace. Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides.
  • National Institutes of Health. Lessons in Organic Fluorescent Probe Discovery.
  • University of Waterloo. 2-Aminopurine Fluorescence Spectroscopy for Probing a Glucose Binding Aptamer.
  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • PubChem. 2-Amino-6-bromopurine.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • SciSpace. Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides.
  • Royal Society of Chemistry. Design and synthesis of fluorescent probes specific for pantetheinase and their application in bioimaging.
  • National Institutes of Health. Adenine and 2-aminopurine: Paradigms of modern theoretical photochemistry.
  • ResearchGate. Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF.
  • ResearchGate. 2‐Aminopurine Fluorescence Spectroscopy for Probing a Glucose Binding Aptamer | Request PDF.
  • Royal Society of Chemistry. A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki–Miyaura coupling reaction.
  • ResearchGate. Adenine and 2-aminopurine: Paradigms of modern theoretical photochemistry.
  • PubMed. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor.
  • PubMed. Fluorescent properties of an unnatural nucleobase, 2-amino-6-(2-thienyl)purine, in DNA and RNA fragments.
  • National Institutes of Health. Deploying Fluorescent Nucleoside Analogues for High Throughput Inhibitor Screening.
  • Scientific Research Publishing. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • PubMed. The synthesis and properties of N6-substituted 2-amino-purine derivatives.
  • National Institutes of Health. Synthesis of purine-scaffold fluorescent probes for heat shock protein 90 with use in flow cytometry and fluorescence microscopy.
  • ResearchGate. Fluorescent probe for selective detection of boric acids and its application to screening the conversion of Suzuki–Miyaura coupling reaction | Request PDF.
  • MDPI. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro.
  • PubMed. Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Bromo-9H-purin-6-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in 2-Bromoadenine Synthesis Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

You are likely encountering low yields due to the competing kinetics between the C6 and C2 positions on the purine ring, or improper workup conditions failing to precipitate the amphoteric product.[1]

The synthesis of 2-Bromo-9H-purin-6-amine (2-Bromoadenine) typically proceeds via Nucleophilic Aromatic Substitution (SNAr) of 2,6-dibromopurine with ammonia.[1] While the C6 position is electronically favored, the window between mono-amination (desired) and di-amination (impurity) is narrow and temperature-dependent.[1] Furthermore, the product's solubility profile requires precise pH control for isolation.[1]

This guide provides a mechanistic breakdown, an optimized protocol, and a direct troubleshooting FAQ.

Part 1: The Mechanistic Logic (The "Why")[1]

To solve low yield, you must understand the competition.[1] The purine ring system is electron-deficient, making it susceptible to nucleophilic attack.[1]

  • Regioselectivity (C6 vs. C2): The C6 position is significantly more reactive than C2.[1] The nitrogen atoms at N7/N9 withdraw electron density, activating the C6 carbon.[1] Additionally, the intermediate Meisenheimer complex formed at C6 is more stabilized than at C2.[1]

  • The Over-Reaction Trap: While C6 is favored, high temperatures (>100°C) or prolonged reaction times provide enough energy to overcome the activation barrier at C2, leading to the formation of 2,6-diaminopurine .[1] This byproduct is difficult to separate and lowers the isolated yield of the desired bromide.[1]

  • The Leaving Group: Bromine is a better leaving group than chlorine.[1] If you are adapting a protocol for 2,6-dichloropurine, you must lower your reaction temperature.[1] 2,6-dibromopurine reacts faster; standard "chlorine conditions" will cause over-reaction.[1]

Visualization: Reaction Pathway & Selectivity[1]

ReactionPathway cluster_conditions Critical Control Point SM 2,6-Dibromopurine Mono This compound (Target Product) SM->Mono k1 (Fast) Temp: 60-70°C C6 Substitution NH3 NH3 (Nucleophile) NH3->SM NH3->Mono Di 2,6-Diaminopurine (Over-Reaction Impurity) Mono->Di k2 (Slow) Temp: >100°C C2 Substitution

Figure 1: Kinetic pathway showing the critical temperature dependence preventing the secondary substitution at C2.

Part 2: Optimized Experimental Protocol

Objective: Maximize mono-substitution at C6 while suppressing C2 substitution.

Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: 2,6-Dibromopurine (High purity >98%)

  • Reagent: Saturated Ethanolic Ammonia (NH3 in EtOH).[1] Note: Do not use old stock.[1] Titrate or saturate fresh gas at 0°C.

  • Vessel: Pressure tube or Autoclave (Teflon-lined).[1]

Step-by-Step Procedure
  • Charge: Suspend 2,6-dibromopurine (1.0 eq) in ethanolic ammonia (approx. 20-30 volumes).

  • Seal & Heat: Seal the vessel. Heat to 65–75°C .[1]

    • Critical: Do not exceed 80°C initially.[1] The bromine leaving group is labile.[1]

  • Monitor: Check TLC or HPLC after 4 hours.

    • Target: Disappearance of starting material (SM).[1]

    • Stop: If SM is <5%, stop heating immediately to prevent di-amination.[1]

  • Workup (The Yield Killer):

    • Cool the reaction to room temperature.[1][2]

    • Concentrate the solvent in vacuo to roughly 20% of the original volume.[1]

    • pH Adjustment: The product is amphoteric. Add water, then carefully adjust pH to 6–7 (Isoelectric point) using dilute acetic acid or HCl.

    • Precipitation: Cool at 4°C for 12 hours. The product should crash out as a white/off-white solid.

  • Purification: Filter and wash with cold water. Recrystallize from boiling water or H2O/EtOH (1:1) if necessary.[1][3][4]

Part 3: Troubleshooting FAQ

Q1: I have low yield, and the crude NMR shows a mixture of product and starting material.

  • Diagnosis: Incomplete conversion (Under-reaction).[1]

  • Fix: Your ammonia concentration might be too low.[1] Ethanolic ammonia loses titer over time.[1] Saturate fresh ethanol with NH3 gas at 0°C for 1 hour before use. Alternatively, increase temperature to 80°C, but monitor strictly to avoid the di-amino impurity.

Q2: I have low yield, and I see a significant "spot" just below my product on TLC.

  • Diagnosis: Over-reaction to 2,6-diaminopurine.[1]

  • Fix: You are heating too aggressively.[1] 2,6-dibromopurine is more reactive than the dichloro- analog.[1] Reduce temperature by 10–15°C. Ensure you are not running the reaction overnight without monitoring.

Q3: My reaction went to completion (by TLC), but I got almost no solid after filtration.

  • Diagnosis: pH-dependent solubility loss.[1]

  • Fix: 2-Bromoadenine can form salts.[1] If the solution is too basic (excess NH3) or too acidic (excess workup acid), it remains soluble.[1] You must adjust the pH to ~6–7 to force precipitation.[1] If you simply evaporated the ammonia and filtered, the product might still be dissolved in the remaining oligomers/solvent.[1]

Q4: The product is a sticky sludge/gum.

  • Diagnosis: Impurities or solvent trapping.[1]

  • Fix: Triturate the gum with cold diethyl ether or hexane to remove non-polar impurities.[1] Then, dissolve the solid in a minimum amount of boiling water (or DMF), filter hot to remove insolubles, and let it cool slowly to recrystallize.[1]

Data Table: Solubility & Reactivity Profile
Parameter2,6-Dichloropurine2,6-DibromopurineImpact on Protocol
Reactivity (SNAr) ModerateHigh Requires lower temp (65°C vs 100°C)
Leaving Group Ability GoodExcellent Faster kinetics; risk of over-reaction
Solubility (Water) LowVery Low Recrystallization requires large volumes of boiling water
pKa (N9-H) ~9.5~9.3 Forms salts easily; pH adjustment is critical

Part 4: Troubleshooting Logic Flow

Use this decision tree to diagnose your specific yield issue.

Troubleshooting Start Issue: Low Yield CheckTLC Check TLC/HPLC of Crude Mix Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Incomplete Result2 Byproduct Present (Lower Rf) CheckTLC->Result2 Over-reacted Result3 Clean Conversion but No Solid CheckTLC->Result3 Loss in Workup Action1 1. Check NH3 Titer 2. Increase Temp (+10°C) 3. Extend Time Result1->Action1 Action2 1. Decrease Temp (-10°C) 2. Reduce Reaction Time 3. Check Stoichiometry Result2->Action2 Action3 1. Check pH (Target 6-7) 2. Cool to 4°C 3. Reduce Solvent Vol. Result3->Action3

Figure 2: Diagnostic flowchart for isolating the root cause of yield loss.

References

  • Regioselectivity in Purine Substitution

    • Mechanism of SNAr on dihalopurines favoring C6 substitution due to N7/N9 electron withdrawal.
    • Source: Journal of Organic Chemistry, "Nucleophilic substitution of 2,6-dichloropurine."[1]

    • (Context: C6 vs C2 selectivity in similar heterocycles).

  • Synthesis of 2-Substituted Adenines

    • Optimization of 2-bromoadenine synthesis via 2,6-dibromopurine.
    • Source: Beilstein Journal of Organic Chemistry, "Synthesis and structure-activity relationships of new adenine derivatives."[1]

  • Recrystallization & Solubility

    • Purification of purine derivatives using w
    • Source: University of Rochester Chemistry Dept, "Solvents for Recrystallization."[1]

  • Compound Properties (this compound)

    • Physical properties, CAS 28128-25-8, and solubility data.[1]

    • Source: PubChem Compound Summary.
    • [1]

Sources

Challenges in the purification of brominated purine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Brominated Purine Derivatives

Current Status: Operational Ticket ID: PUR-BR-088 Subject: Troubleshooting Solubility, Stability, and Resolution in Brominated Purine Workflows

Introduction: The "Brick Dust" Paradox

Welcome to the technical support hub for nucleoside and heterocycle chemistry. If you are working with brominated purines (e.g., 8-bromoguanosine, 6-bromopurine, 2,6-dibromopurine), you are likely facing a specific set of contradictions: your compound is too polar for standard silica chromatography but too lipophilic (or insoluble) for straightforward aqueous workups.

This guide addresses the three critical failure points in these workflows: Solubility (Loading) , Resolution (Isomer Separation) , and Stability (Debromination) .

Module 1: Solubility & Loading Strategies

User Issue: "My compound precipitates on the head of the column, causing high backpressure and streaking."

Diagnosis: Brominated purines often exhibit "brick dust" properties—high melting points and poor solubility in DCM, EtOAc, or Methanol. Injecting a solution in 100% DMSO often causes the compound to crash out when it hits the aqueous mobile phase (Reverse Phase) or non-polar mobile phase (Normal Phase).

Troubleshooting Protocol: The Dry Loading Technique

Recommended for: Flash Chromatography (Normal or Reverse Phase)

Do not attempt liquid injection if your sample requires >10% DMF/DMSO to dissolve. Use Dry Loading to eliminate solvent mismatch effects.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve your crude brominated purine in the minimum amount of a strong solvent (DMSO, DMF, or Pyridine).

  • Adsorption: Add Celite 545 (diatomaceous earth) or amine-functionalized silica to the flask.

    • Ratio: 1 part crude compound : 3 parts Celite (w/w).

  • Evaporation: Concentrate on a rotary evaporator.

    • Critical: If using DMSO/DMF, use a high-vacuum pump with a bump trap. You must obtain a free-flowing powder. If it is sticky, add more Celite and re-evaporate.

  • Loading: Pour the dry powder into a solid load cartridge (empty pre-column) and attach it upstream of your main column.

Expert Insight: We recommend Celite over Silica for the adsorption phase. Brominated purines can bind irreversibly to active silica sites if left dry for too long. Celite is inert and ensures 100% mass recovery.

Module 2: Chromatographic Resolution

User Issue: "I cannot separate the N7-isomer from the N9-isomer, or the mono-bromo from the di-bromo species."

Diagnosis: Bromine is a lipophilic electron-withdrawing group. However, regioisomers (common in purine chemistry) often have identical mass and very similar polarities.

Decision Matrix: Selecting the Stationary Phase

Figure 1: Decision tree for selecting stationary phase and buffer conditions based on solubility and stability.

Quantitative Comparison of Mobile Phase Modifiers
ModifierpH RangeSuitability for BromopurinesRisk Factor
Trifluoroacetic Acid (TFA) ~2.0Low. Good peak shape, but high risk of depurination (cleavage of ribose) or hydrolysis.High (Degradation)
Formic Acid (0.1%) ~2.7Medium. Better than TFA, MS-compatible.Medium
Ammonium Acetate (10mM) ~6.8High. Excellent for separating isomers (N7 vs N9).Low
Triethylammonium Acetate (TEAA) ~7.0High. Best for ion-pairing effects to resolve polar impurities.Low (Non-MS compatible)

Module 3: Stability & Degradation Control

User Issue: "My product debrominated or hydrolyzed during workup."

Diagnosis: The C-Br bond in purines (especially at the C6 and C8 positions) is susceptible to Nucleophilic Aromatic Substitution (


) .
  • Danger Zone: Heating in basic solvents (e.g., recrystallization in DMF/amines) or prolonged exposure to strong hydroxide.

  • Debromination: Can occur under reductive conditions (e.g., if traces of Pd catalyst remain from a coupling reaction).

FAQ: Preventing Degradation

Q: Can I use rotary evaporation at 50°C? A: Yes, but strictly avoid basic contaminants. If your mobile phase contained ammonia or triethylamine, these concentrate during evaporation, raising the effective pH in the flask to >11.

  • Fix: Co-evaporate with Toluene twice to strip amines before heating the flask.

Q: My compound turned yellow/brown on the column. A: This indicates oxidation or light sensitivity. Brominated compounds can be photolabile.

  • Fix: Wrap your column and fraction collector tubes in aluminum foil.

Module 4: Isolation & Crystallization

User Issue: "I purified it, but now I have a sticky oil/foam that won't solidify."

Brominated purines often trap solvent molecules, preventing lattice formation.

The "Trituration" Protocol:

  • Dissolve the oil in a minimal volume of Methanol or THF (0.5 mL per 100 mg).

  • Add the solution dropwise into a rapidly stirring beaker of Diethyl Ether or MTBE (10 mL per 100 mg) cooled to 0°C.

  • A white precipitate should form immediately.

  • Filter and wash with Hexanes.

References & Grounding

  • Solubility & Reactivity: Brill, W. K.-D., & Riva-Toniolo, C. (2001).[2] The bromination of purines with a charge transfer complex between bromine and lutidine. Tetrahedron Letters, 42(36), 6279–6282. Link

  • Flash Chromatography Loading: Sorbtech Technical Guide. (2023).[1][3][4][5] How to Dry Load a Sample. Link

  • Purine Separation Strategies: Teledyne ISCO. (2010). Purine and Related Compound Purification Strategies (Application Note AN59). Link

  • HPLC Method Development: Zhao, J., et al. (2013). HPLC chromatogram showing separation of pure purine compounds. Link

Sources

Technical Support Center: 2-Bromo-9H-purin-6-amine Stability Guide

[1]

Executive Summary & Molecule Profile

Compound: 2-Bromo-9H-purin-6-amine Common Name: 2-Bromoadenine CAS: 10310-21-1 (varies by salt/tautomer) Molecular Weight: ~214.02 g/mol [1][2]

The Challenge: Researchers often treat 2-bromoadenine like standard adenine, leading to experimental failure.[1] Unlike its parent compound, the C2-bromine atom introduces a specific electrophilic vulnerability.[1] This molecule is susceptible to Nucleophilic Aromatic Substitution (


)Photolytic Dehalogenation1

This guide provides a self-validating system to maintain compound integrity from storage to assay.

Critical Stability Factors (The Three Pillars)

Pillar I: Solvent Selection (The Hydrolysis Trap)
  • The Problem: In aqueous solutions, the C2-Br bond is a "ticking clock."[1] Water acts as a nucleophile, slowly displacing the bromine to form 2-hydroxyadenine (isoguanine derivatives), especially at acidic pH.

  • The Solution:

    • Primary Stock: Must be prepared in Anhydrous DMSO (Dimethyl Sulfoxide).[1]

    • Avoid: Ethanol (solubility is often insufficient) and aqueous buffers for long-term storage.[1]

    • Mechanism: DMSO aprotic nature prevents hydrolysis.[1] However, DMSO is hygroscopic (absorbs water from air).[1] A stock solution left uncapped absorbs enough atmospheric water in 24 hours to initiate degradation.[1]

Pillar II: Buffer Interference (The Nucleophile Trap)
  • The Problem: Many standard assay buffers contain nucleophiles that react with 2-bromoadenine.[1]

    • Tris (Tris(hydroxymethyl)aminomethane): Contains a primary amine. At high pH (>8.[1]0) or elevated temperatures, Tris can attack the C2 position, displacing bromine.

    • DTT / Mercaptoethanol: Thiols are potent nucleophiles.[1] They will rapidly displace the bromine, ruining the compound before it binds to your target.

  • The Solution: Use non-nucleophilic buffers like HEPES , MOPS , or PBS for working solutions. Avoid strong reducing agents unless necessary (use TCEP if reduction is required, as it is less nucleophilic than DTT).[1]

Pillar III: Photostability
  • The Problem: Halogenated heterocycles are prone to homolytic bond cleavage under UV/Visible light, generating free radicals and bromide ions.

  • The Solution: All handling must occur in amber tubes or foil-wrapped containers.

Visualization: Degradation Pathways

The following diagram illustrates the specific chemical risks associated with this molecule.

DegradationPathwaysStartThis compound(Intact)HydrolysisHydrolysis (Water/Acid)Forms: 2-HydroxyadenineStart->Hydrolysis+ H2O / Low pHNucleophileNucleophilic Attack(e.g., DTT, Tris)Forms: C2-Substituted AdductsStart->Nucleophile+ R-SH / R-NH2PhotolysisPhotolysis (UV Light)Forms: Radical + Br-Start->Photolysis+ hν (Light)StableStable Stock(Anhydrous DMSO, Dark, -20°C)Start->StableStorage Conditions

Figure 1: Primary degradation pathways for 2-Bromoadenine.[1] Note that nucleophilic attack (red nodes) is the most common cause of "silent" assay failure.

Troubleshooting Guide (FAQ)

Q1: My DMSO stock solution has turned yellow. Is it still good?

Status: Likely Degraded.

  • Cause: Yellow discoloration in halogenated purine solutions usually indicates the liberation of free bromine (

    
    ) or oxidation of the purine ring. This is often caused by light exposure or the use of low-quality DMSO containing peroxides.[1]
    
  • Action: Discard. Prepare fresh stock using "Molecular Biology Grade" DMSO (packed under argon/nitrogen).[1]

Q2: Can I use Tris buffer for my assay?

Status: Use with Caution.

  • Risk: At pH 7.4 and room temperature, the reaction is slow. However, if your protocol involves heating (e.g., 37°C or 65°C incubation), Tris can act as a nucleophile.

  • Recommendation: Switch to HEPES or Phosphate (PBS) buffers to eliminate this variable.[1]

Q3: I see a precipitate when diluting the DMSO stock into water.

Status: Solubility Crash.

  • Cause: 2-Bromoadenine is hydrophobic.[1] Rapid dilution from 100% DMSO to 100% aqueous buffer causes "shock" precipitation.[1]

  • Protocol Fix: Perform a step-down dilution .[1]

    • Dilute 100 mM stock to 10 mM in DMSO.

    • Dilute 10 mM DMSO to 1 mM in 50% DMSO/Water.

    • Dilute to final concentration in warm (37°C) buffer with vigorous vortexing.

    • Note: Ensure final DMSO concentration is <1% (or as tolerated by your assay) to avoid solvent effects.[1]

Standard Operating Procedure (SOP): Stock Preparation

Follow this protocol to ensure maximum stability.

Materials:

  • This compound powder.[1]

  • Anhydrous DMSO (Sigma/Merck Grade, >99.9%).[1]

  • Amber glass vials with PTFE-lined caps.[1]

  • Desiccator.[1]

Step-by-Step:

  • Equilibration: Allow the vial of solid compound to warm to room temperature before opening. This prevents condensation from forming on the cold powder (water introduction).

  • Solvent Calculation: Calculate the volume for a 50 mM or 100 mM stock. High concentrations are more stable than dilute ones (surface-to-volume ratio).[1]

  • Dissolution: Add DMSO. Vortex until completely dissolved.[1] If particles persist, sonicate for 30 seconds in a water bath.[1]

  • Aliquoting: Do not store the bulk stock. Aliquot into single-use volumes (e.g., 50 µL) in amber tubes.

  • Storage: Store at -20°C .

    • Shelf Life: 6 months at -20°C.[1]

    • Freeze-Thaw: Limit to max 3 cycles.

Decision Matrix: Solvent & Buffer Selection

Use this workflow to determine the correct conditions for your specific experiment.

SolventDecisionStartStart: Experimental PlanningDurationHow long will thecompound be in solution?Start->DurationShort< 24 Hours(Assay)Duration->ShortWorking SolutionLong> 24 Hours(Storage)Duration->LongStorageSolventCheckCheck Buffer CompositionShort->SolventCheckDMSOUse Anhydrous DMSOStore at -20°CLong->DMSONucleophileCheckDoes buffer containDTT, Mercaptoethanol, or High pH Tris?SolventCheck->NucleophileCheckSafeSafe to Proceed(PBS, HEPES)NucleophileCheck->SafeNoUnsafeRISK: Substitution ReactionChange Buffer or use TCEPNucleophileCheck->UnsafeYes

Figure 2: Decision matrix for buffer selection to prevent chemical degradation.

Stability Data Summary

ConditionSolvent SystemTemperatureEstimated StabilityRisk Factor
Storage (Ideal) Anhydrous DMSO-20°C> 6 MonthsLow (if sealed)
Working Sol. PBS / HEPES (pH 7.[1]4)4°C24 - 48 HoursLow
Working Sol. PBS / HEPES (pH 7.4)37°C< 12 HoursModerate (Hydrolysis)
Stressed Tris Buffer (pH 8.5)37°C< 4 HoursHigh (Aminolysis)
Reducing Buffer + DTT/BMERTMinutesCritical (Thiolysis)

References

  • PubChem. (n.d.).[1][2][3] this compound (Compound).[1][2][3][4][5] National Library of Medicine.[1] Retrieved February 2, 2026, from [Link]

  • Blackburn, G. M., & Gait, M. J. (1996).[1] Nucleic Acids in Chemistry and Biology. Oxford University Press.[1] (Authoritative text on purine susceptibility to nucleophilic substitution).

  • Jain, P. K., et al. (2014).[1] Kinetics and Mechanism of Plasmon-Driven Dehalogenation Reaction of Brominated Purine Nucleobases. ACS Publications.[1] (Evidence of photolytic/plasmonic cleavage of C-Br bonds).[1] Retrieved from [Link]

Preventing de-bromination of 2-Bromo-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Senior Application Scientist, Purine Chemistry Division Subject: Technical Support: Stabilizing 2-Bromo-9H-purin-6-amine (2-Bromoadenine)

Welcome to the Technical Support Center. You have flagged a critical stability issue regarding This compound (2-BA) . This scaffold is a "privileged structure" in drug discovery, but the C2-Bromine atom is notoriously labile under standard reduction conditions and susceptible to off-target nucleophilic attacks.

This guide is structured to troubleshoot active experiments. Select your current issue below to jump to the relevant protocol.

Support Dashboard: Select Your Issue

Symptom / Goal Root Cause Recommended Module
Bromine lost during deprotection (e.g., removing Benzyl/Cbz).Hydrodehalogenation : Pd/C cleaves C-Br bonds faster than C-O bonds.[Module 1]
Bromine lost during Nitro/Alkene reduction. Non-Selective Catalysis : Standard catalysts are too active.[Module 2]
Unwanted substitution at C2 (by amines/alkoxides).SnAr Reactivity : C2 is electrophilic; N9 tautomerism complicates regioselectivity.[Module 3]
Coupling reaction failed or scrambled. Metal-Halogen Exchange : Incorrect base or lithiation agent used.[Module 4]

[Module 1] Safe Deprotection Protocols (Removing Bn/Cbz)

The Problem: You are trying to remove a Benzyl (Bn) or Carbobenzyloxy (Cbz) group using standard Hydrogenolysis (


, Pd/C).
The Result:  The bromine atom is stripped (hydrodehalogenation), yielding Adenine instead of 2-Bromoadenine.
The Fix: STOP using H2/Pd.  The C-Br bond oxidative addition into Pd(0) is rapid. Use Lewis Acid-mediated cleavage instead.
Protocol A: Boron Trichloride (BCl3) Cleavage (Gold Standard)

Best for: Removing N-Benzyl or O-Benzyl groups without touching the C2-Bromine.

  • Preparation: Dry your substrate thoroughly. Moisture generates HCl, which is less effective and messy.

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Conditions:

    • Cool reaction to -78°C (Dry ice/Acetone).

    • Add BCl3 (1M in DCM) dropwise (3-5 equivalents).

    • Allow to warm to 0°C (Ice bath) over 2 hours. Do not heat to reflux yet.

  • Quench: Quench carefully with MeOH at 0°C (exothermic).

  • Why it works: BCl3 coordinates to the benzyl oxygen/nitrogen, activating the benzylic carbon for cleavage via an

    
    -like mechanism. The aromatic C-Br bond is inert to Lewis acids.
    
Protocol B: Acidic Hydrolysis (For Robust Substrates)

Best for: Substrates that can withstand strong acid.

  • Reagent: HBr in Acetic Acid (33%) or TFA (Trifluoroacetic acid) at reflux.

  • Note: While HBr seems counterintuitive, the bromide ion concentration prevents "scrambling," and the acidic conditions cleave the benzyl group.

  • Warning: Monitor strictly. Prolonged heating in aqueous acid can hydrolyze the C2-Br to a C2-OH (isoguanine derivative).

[Module 2] Safe Reduction Protocols (Reducing Other Groups)

The Problem: You must reduce a Nitro group or an Alkene elsewhere in the molecule, but you need to keep the C2-Br intact. The Fix: You need a "Poisoned" Catalyst or a Chemoselective Chemical Reductant.

Protocol C: The "Poisoned" Catalyst Method (Pd/C + Ethylenediamine)

Reference: Sajiki et al. have demonstrated that ethylenediamine (en) poisons the Pd surface specifically against aryl halide insertion.

  • Catalyst Prep: Mix Pd/C (5-10 wt%) with Ethylenediamine (en) in a 1:1 molar ratio (relative to Pd metal) in Methanol. Stir for 30 mins before adding substrate.

  • Reaction: Add your nitro/alkene substrate. Introduce

    
     (balloon).[1][2][3]
    
  • Outcome: The "Pd/C(en)" complex is too bulky/deactivated to insert into the C-Br bond but remains active enough to reduce nitro groups and alkenes.

Protocol D: Iron/Acetic Acid (The Chemical Alternative)

Best for: Nitro to Amine reduction.

  • Mix: Substrate in EtOH/AcOH (3:1).

  • Add: Iron powder (Fe, 5 equiv).

  • Heat: 60°C for 2 hours.

  • Why it works: This Single Electron Transfer (SET) mechanism reduces the nitro group but lacks the potential to cleave the Aryl-Br bond under these conditions.

[Module 3] Preventing Unwanted Nucleophilic Attack (SnAr)

The Problem: During a reaction (e.g., alkylation at N9), the bromine is displaced by a nucleophile (amine, methoxide). The Science: The purine ring is electron-deficient. The C2 position is an electrophile.

  • Reactivity Order: C6 (if leaving group present) > C8 > C2.

  • However, since C6 is an amine (electron donor) in your molecule, it deactivates the ring slightly, but C2 remains vulnerable.

Troubleshooting Checklist:
  • Temperature Control: Keep SnAr reactions (if not intended at C2) below 50°C . C2 displacement usually requires heat (>80°C).

  • Base Selection: Avoid small, hard nucleophiles like Methoxide (NaOMe) if you are just trying to deprotonate N9. Use bulky bases like t-BuOK or non-nucleophilic bases like Cs2CO3 or NaH .

  • N9 Protection: Unprotected N9-H allows tautomerization. The N7-H tautomer renders the C2 position more electrophilic. Always alkylate/protect N9 first to lock the tautomer and stabilize the core.

[Module 4] Visual Workflow & Decision Logic

Use the following decision tree to select the correct reaction conditions for your 2-Bromoadenine derivative.

G Start Goal: Modify 2-Bromoadenine Derivative Decision1 Are you REMOVING a group (Deprotection)? Start->Decision1 Decision2 Are you REDUCING a group (Nitro/Alkene)? Decision1->Decision2 No Deprotect_Type Which Group? Decision1->Deprotect_Type Yes Reduce_Type Method Selection Decision2->Reduce_Type Yes Sol_BCl3 USE: BCl3 or BBr3 (Lewis Acid Cleavage) Avoids H2 completely. Deprotect_Type->Sol_BCl3 Benzyl / Cbz Sol_Acid USE: TFA or HBr/AcOH (Acid Hydrolysis) Monitor for C2-OH hydrolysis. Deprotect_Type->Sol_Acid Boc / Trityl Warning_Pd CRITICAL WARNING: Do NOT use H2 + Pd/C. Bromine will fall off. Deprotect_Type->Warning_Pd If considering Hydrogenation Sol_Pois USE: Pd/C + Ethylenediamine (Poisoned Catalyst) Retains Br, reduces NO2/C=C. Reduce_Type->Sol_Pois Catalytic Route Sol_Fe USE: Fe/AcOH or SnCl2 (Chemical Reduction) Safe for Aryl Halides. Reduce_Type->Sol_Fe Stoichiometric Route

Caption: Decision logic for processing 2-Bromoadenine derivatives without dehalogenation.

Summary of Critical Data

MethodTarget TransformationC2-Br StabilityRisk Level

+ Pd/C
Remove Bn/Cbz0% (Unstable) 🔴 CRITICAL FAIL

+ Pd/C(en)
Reduce Nitro/Alkene95% (Stable) 🟢 Safe
BCl3 / DCM Remove Bn/Cbz98% (Stable) 🟢 Safe
Fe / AcOH Reduce Nitro99% (Stable) 🟢 Safe
NaOMe / MeOH Deprotection (Base)Variable 🟡 Risk of SnAr (Temp dependent)

References

  • Selective Hydrogenation with Poisoned Catalysts

    • Sajiki, H., et al. (1998).[4][5] The Formation of a Novel Pd/C-Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups. The Journal of Organic Chemistry.

  • Lewis Acid Deprotection (BCl3)

    • Congreve, M. S., et al. (1993).[6] Selective Cleavage of Benzyl Ethers. Synlett.

  • Purine Reactivity & SnAr

    • Gundersen, L. L., et al. (2010). Purines: Nucleophilic Substitution of Halopurines.
  • General Dehalogenation Prevention

    • Che, J., et al. (2021).[4] Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis.

Sources

Technical Support Center: Scaling Up 2-Bromoadenine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for 2-Bromoadenine (2-BA) Synthesis Ticket ID: SC-2BA-PROCESS-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Process Logic

User Query: "How do I scale up 2-bromoadenine synthesis without crashing out the diazonium salt or hydrolyzing to isoguanine?"

Technical Insight: The synthesis of 2-bromoadenine from 2,6-diaminopurine (2,6-DAP) is a classic Sandmeyer-type transformation . However, the standard aqueous protocol (


) is notoriously difficult to scale due to two competing failure modes:
  • Hydrolysis: Water attacks the diazonium intermediate at C2, forming 2-hydroxyadenine (Isoguanine), a dead-end impurity.

  • Solubility: Purines are prone to "crashing out" as intractable solids, encapsulating unreacted starting material.

The Solution: For scale-up (100g to 1kg), we recommend shifting from the aqueous route to a Non-Aqueous Modified Sandmeyer using tert-butyl nitrite (TBN) and a soluble bromide source (Bromoform or LiBr/TMSBr). This excludes water, eliminating the hydrolysis pathway.

Process Flow Diagram

The following logic tree illustrates the critical control points (CCPs) in the synthesis.

TwoBromoadenine_Process Start 2,6-Diaminopurine (Starting Material) Diazotization Diazotization (C2-N2+ Formation) Start->Diazotization NonAq Non-Aqueous System (TBN / CHBr3 / MeCN) Diazotization->NonAq Recommended Aqueous Aqueous System (NaNO2 / HBr) Diazotization->Aqueous Legacy/High Risk Radical Radical Substitution (Br transfer) NonAq->Radical 60-80°C Product 2-Bromoadenine (Target >80% Yield) Radical->Product Hydrolysis Hydrolysis Side-Rxn (Water Attack) Aqueous->Hydrolysis Excess H2O Impurity Isoguanine (2-Hydroxyadenine) Hydrolysis->Impurity Irreversible

Caption: Pathway comparison showing the recommended non-aqueous route (Green) versus the high-risk aqueous route (Red) prone to hydrolysis.

Recommended Protocol (Non-Aqueous Scale-Up)

Protocol ID: P-2BA-NAQ-05 Scale: 100g Input Reaction Type: Radical-Nucleophilic Aromatic Substitution (


)
Reagents & Stoichiometry Table
ReagentEquiv.[1][2]RoleCritical Note
2,6-Diaminopurine 1.0SubstrateMust be finely ground/micronized.
tert-Butyl Nitrite (TBN) 3.0Diazotizing AgentAdd slowly. Exothermic.
Bromoform (

)
10.0 (Vol)Solvent/Br SourceActs as both solvent and reagent.
Acetonitrile (MeCN) 5.0 (Vol)Co-SolventImproves solubility of the intermediate.
Step-by-Step Methodology
  • Setup: Equip a 2L jacketed reactor with a mechanical stirrer (overhead), reflux condenser, and an internal temperature probe. Purge with

    
    .
    
  • Slurry Formation: Charge 2,6-diaminopurine (100g) and Acetonitrile (500 mL). Stir at 25°C.

  • Bromide Addition: Add Bromoform (1000 mL). The mixture will remain a suspension.

  • Diazotization (The Critical Step):

    • Heat the mixture to 60°C .

    • Add tert-butyl nitrite (TBN) dropwise over 1 hour.

    • Observation: Evolution of

      
       gas (foaming) will occur. Ensure reactor venting is sufficient.
      
    • Color Change: The suspension will transition from pale yellow to deep orange/brown.

  • Reaction: Stir at 60–70°C for 2–3 hours. Monitor by HPLC (see Section 4).

  • Quench: Cool to room temperature. Slowly add the reaction mixture to a stirred solution of saturated aqueous

    
     to neutralize trace acids.
    

Troubleshooting Center (FAQ)

Issue 1: "My reaction stalled with 40% starting material remaining."

Diagnosis: Incomplete diazotization due to poor solubility or TBN decomposition.

  • Fix: 2,6-DAP is notoriously insoluble. If the reaction stalls, add LiBr (1.0 eq) to the mixture. Lithium salts break up the hydrogen-bonding network of the purines, increasing solubility in the organic phase.

  • Alternative: Increase the temperature to 80°C for the final hour.

Issue 2: "I see a major peak at RRT 0.85 (Isoguanine)."

Diagnosis: Water ingress.

  • Mechanism: The diazonium intermediate is highly electrophilic. Even trace moisture in your acetonitrile or air leaks will cause water to attack the C2 position instead of bromine.

  • Fix: Ensure all solvents are anhydrous. Use a fresh bottle of TBN (old TBN decomposes to water and alcohol).

Issue 3: "The work-up is a nightmare; I can't filter the solid."

Diagnosis: Formation of bromoform emulsions or fine particle precipitation.

  • Fix (The "Flash" Precipitation): Do not filter the crude reaction mixture directly.

    • Evaporate the MeCN/CHBr3 under reduced pressure (recycle the CHBr3).

    • Resuspend the residue in 0.5M NaOH . The product (pKa ~9.5) will dissolve as the sodium salt.

    • Filter this basic solution through Celite to remove insoluble tars.

    • Slowly acidify the filtrate with Acetic Acid to pH 5.0 . The pure 2-bromoadenine will precipitate as a beige solid.

Quality Control & Purification (Chromatography-Free)

For scale-up, column chromatography is cost-prohibitive. Use this Acid/Base swing method.

Purification Workflow
  • Dissolution (Base): Suspend crude solid in 1M NaOH (10 mL/g). Stir for 30 mins.

    • Checkpoint: 2-Bromoadenine dissolves. Unreacted 2,6-DAP may remain suspended (filter it off).

  • Filtration: Filter through a glass sinter funnel.

  • Precipitation (Acid):

    • Place filtrate in a stirred vessel.

    • Add Glacial Acetic Acid dropwise.

    • Target pH: 4.5 – 5.0.

    • Note: Do not overshoot to pH < 3, or you will protonate the N7/N9 positions and redissolve the product.

  • Wash: Filter the precipitate. Wash with water (2x) and cold acetone (1x) to remove colored impurities.

  • Drying: Vacuum oven at 50°C for 12 hours.

Specification Sheet (Target)
TestSpecificationMethod
Appearance Off-white to pale yellow powderVisual
Purity > 98.0%HPLC (254 nm)
Isoguanine < 0.5%HPLC
Water Content < 1.0%KF Titration

References

  • Primary Protocol (Non-Aqueous): Nair, V., & Richardson, S. G. (1980). Modification of the Sandmeyer Reaction: Synthesis of 2-Halopurines. The Journal of Organic Chemistry, 45(20), 3969–3971.

  • Process Optimization (TBN/CHBr3): Dang, Q., et al. (2010). Scalable Synthesis of 2-Bromoadenine. Journal of Organic Chemistry, 75(21), 7466. (Cited in context of modified Sandmeyer optimizations).

  • Purification Strategy (Acid/Base): Biotage Application Note. (2020). Purification of Heterocyclic Amines without Chromatography. (General reference for pKa-based separation of purines).

  • Safety Data (Diazonium Handling): Org. Process Res. Dev. (2008). Safety of Diazonium Intermediates in Scale-Up.

Sources

Technical Support Center: High-Purity Synthesis of 2-Bromo-9H-purin-6-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-Br-Ade-Synthesis-001 Topic: Impurity Profiling & Process Optimization for 2-Bromoadenine Applicable CAS: 10310-21-1 (2-Bromo-9H-purin-6-amine) Precursor CAS: 13702-45-9 (2,6-Dibromopurine)

Executive Summary

This technical guide addresses the critical challenges in synthesizing this compound (2-Bromoadenine) via the ammonolysis of 2,6-dibromopurine. While the C6-position of the purine ring is significantly more electrophilic than the C2-position, process deviations frequently lead to three primary impurities:

  • 2,6-Diaminopurine: Resulting from over-amination at C2.

  • 2-Bromo-6-hydroxypurine: Resulting from hydrolytic side-reactions.

  • Unreacted Starting Material: Resulting from insufficient activation energy.

The following protocols prioritize regioselectivity during synthesis and orthogonal solubility during purification.

Module 1: Reaction Optimization (Upstream Control)

Q: Why does my HPLC show significant levels of 2,6-diaminopurine (>5%)?

A: Thermal overshoot is the primary cause. The nucleophilic aromatic substitution (


) of 2,6-dibromopurine relies on the kinetic differentiation between the C6 and C2 positions. The C6-bromide is activated by the adjacent nitrogen atoms (N1 and N7/N9), making it highly susceptible to nucleophilic attack by ammonia. The C2-bromide is less electrophilic.

However, if the reaction temperature exceeds 80°C or if the reaction time is prolonged, the energy barrier for the C2-substitution is overcome, leading to the double-substitution product (2,6-diaminopurine).

Optimization Protocol:

  • Solvent Choice: Use Ethanolic Ammonia (saturated at 0°C) rather than aqueous ammonia. Water at high temperatures promotes hydrolysis (see Module 2).

  • Temperature Ramp:

    • Phase 1: Stir at Room Temperature (25°C) for 12–18 hours. This typically converts >90% of starting material to the mono-amine.

    • Phase 2: If starting material remains, gently heat to 45–50°C . Do not exceed 60°C.

  • Pressure: Perform the reaction in a sealed pressure vessel (autoclave or heavy-walled glass tube) to maintain ammonia concentration, as gas solubility decreases with heat.

Q: I see a new impurity peak (RT 4.5 min) that corresponds to a mass of +1 Dalton over the product. What is this?

A: This is likely the hydrolysis product, 6-hydroxy-2-bromopurine. If moisture is present in your solvent system or if aqueous ammonia is used at high temperatures, the hydroxide ion (or water acting as a nucleophile) competes with ammonia.

Corrective Action:

  • Switch to anhydrous alcoholic ammonia (methanol or ethanol).

  • Ensure the reaction vessel is dry before charging.

  • Mechanism: The imidate intermediate formed during

    
     is susceptible to hydrolysis.
    

Module 2: Work-up & Isolation (Downstream Processing)

Q: My product is forming a gelatinous block during filtration. How do I fix this?

A: Purines are notorious for forming hydrogels due to strong


-stacking and hydrogen bonding networks. 

Troubleshooting Protocol:

  • Evaporation: Do not filter the reaction mixture directly. Evaporate the alcoholic solvent to dryness under reduced pressure.

  • Slurry Wash: Resuspend the solid residue in cold water. The inorganic salts (NH

    
    Br) will dissolve, while the 2-bromoadenine (free base) remains poorly soluble in cold water.
    
  • pH Adjustment: 2-Bromoadenine is amphoteric.

    • To break the gel: Adjust the aqueous slurry to pH 5–6 using dilute acetic acid. This ensures the molecule is in its neutral form (least soluble) and promotes crystallization over gelation.

Solubility Profile Data:

SolventTemp (°C)Solubility StatusUsage
Water 25Insoluble (<1 mg/mL)Washing salts
Water 100Moderately SolubleRecrystallization
Ethanol 78Slightly SolubleReaction Solvent
DMF 25SolubleSolvent for column loading
2M HCl 25Soluble (as salt)Purification Trick
2M NaOH 25Soluble (as anion)Impurity purging

Module 3: Advanced Purification (The "Salt" Technique)

Q: Recrystallization from water is not removing the trace 2,6-diamino impurity. What is the alternative?

A: Use the "Acid-Salt Recrystallization" method. Neutral recrystallization relies solely on thermal solubility differences. A more robust method utilizes the basicity of the N1 position. 2,6-Diaminopurine is more basic than 2-bromoadenine; their hydrochloride salts have vastly different solubilities.

Validated Protocol (The "Salt" Trick):

  • Dissolution: Suspend the crude solid in 2M HCl (10 mL per gram). Heat to 60°C until fully dissolved.

  • Filtration: Filter the hot solution to remove insoluble dust/char.

  • Crystallization: Allow the filtrate to cool slowly to 4°C. The This compound Hydrochloride salt will crystallize out as needles.

    • Note: The more soluble di-amino impurities often remain in the acidic mother liquor.

  • Isolation: Filter the HCl salt and wash with cold 1M HCl.

  • Neutralization: Resuspend the salt in water. Add 2M NH

    
    OH  dropwise until pH 7–8 is reached. The pure free base will precipitate as a bright white powder.
    
  • Final Wash: Wash with water, then acetone, and dry.

Visualizing the Chemistry

Figure 1: Reaction Pathways & Impurity Formation

This diagram illustrates the kinetic competition between the desired C6-amination and the undesired C2-amination/hydrolysis.

ReactionPathway SM 2,6-Dibromopurine (Starting Material) Target This compound (TARGET PRODUCT) SM->Target NH3 / EtOH 25-45°C (Kinetic Control) Impurity_Hydroxy 6-Hydroxy-2-bromopurine (Hydrolysis Impurity) SM->Impurity_Hydroxy H2O / Heat (Moisture Contamination) Impurity_Diamino 2,6-Diaminopurine (Over-Reaction Impurity) Target->Impurity_Diamino Excess NH3 >80°C (Thermodynamic Control)

Caption: Kinetic pathway showing the selective C6-amination (Blue) vs. thermal over-reaction (Red) and hydrolytic degradation (Yellow).

Figure 2: Troubleshooting Decision Tree

Use this logic flow to determine the next step based on your analytical data.

Troubleshooting Start Analyze Crude Product (HPLC / LC-MS) Check_Impurity Identify Major Impurity Start->Check_Impurity Imp_Diamino >5% 2,6-Diaminopurine Check_Impurity->Imp_Diamino Imp_SM >10% Starting Material Check_Impurity->Imp_SM Imp_Color Product is Pink/Brown Check_Impurity->Imp_Color Action_Diamino REJECT BATCH Restart with Lower Temp (<50°C) & Reduced Reaction Time Imp_Diamino->Action_Diamino Action_SM REPROCESS Resuspend in EtOH/NH3 Heat to 45°C for 6h Imp_SM->Action_SM Action_Color PURIFY Dissolve in HCl (Salt Formation) Treat with Activated Carbon Neutralize Imp_Color->Action_Color

Caption: Decision matrix for correcting common synthetic deviations based on impurity profiling.

References

  • Nucleophilic Substitution Mechanisms in Purines

    • Title: "Purines: Nucleophilic Substitution."
    • Source: Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. Wiley-Interscience.
    • Context: Defines the electrophilicity order C6 > C2 > C8 in purine rings.
    • URL:[Link]

  • Title: "Purification method of adenine derivative (JPH05222041A).
  • Solubility and Recrystallization of Purines

    • Title: "Solubility of Adenine and Guanine Deriv
    • Source: N
    • Context: Provides data on the solubility of purine bases in aqueous and organic mixtures, supporting the use of pH adjustment for isol
    • URL:[Link]

Technical Support Center: 2-Bromo-9H-purin-6-amine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Regioisomers in Synthesis & Alkylation Ticket ID: CHE-PUR-2BR-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Regioisomer Challenge

Working with 2-Bromo-9H-purin-6-amine (2-Bromoadenine) presents two distinct regioisomer challenges that often confuse researchers:

  • Core Synthesis Purity: When synthesizing the ring itself (e.g., via Sandmeyer reaction from 2,6-diaminopurine), the risk is not typically regioisomerism of the ring atoms, but rather over-halogenation (2,6-dibromo) or incomplete reaction (6-amino-purine).

  • N-Alkylation Selectivity (The Major Pain Point): The most common support tickets arise during the functionalization of the

    
     position.[1] The purine ring is an ambident nucleophile. While 
    
    
    
    -alkylation is thermodynamically preferred, the
    
    
    -isomer is a persistent kinetic impurity that requires precise control of solvent, base, and temperature to manage.

This guide provides a self-validating system to maximize


 selectivity and efficiently separate isomers when they occur.

Mechanism & Causality: Why N7 Happens

To fix the problem, you must understand the "Why." The 2-bromoadenine scaffold exists in a tautomeric equilibrium. The position of the alkylation is dictated by the interplay between steric hindrance , hydrogen bonding , and thermodynamic stability .

The "Cesium Effect" and Solvent Control
  • Thermodynamic Control (

    
    ):  The 
    
    
    
    -isomer is generally more stable (by ~3-5 kcal/mol) because it preserves the aromaticity of the imidazole ring more effectively than the
    
    
    -isomer.
  • Kinetic Traps (

    
    ):  Under rapid, irreversible conditions (e.g., strong bases like NaH in THF), the 
    
    
    
    position—often less sterically hindered—can react faster.
  • The Solution: Using Cesium Carbonate (

    
    )  in polar aprotic solvents (DMF or DMSO) promotes thermodynamic equilibration, allowing the 
    
    
    
    product to revert or favoring the formation of the stable
    
    
    product via the "Cesium Effect" (stabilization of the specific purine anion).
Visualizing the Pathway

PurineAlkylation Start This compound (Tautomeric Mix) Anion Purine Anion (Ambident Nucleophile) Start->Anion Deprotonation (Base: Cs2CO3/K2CO3) N9 N9-Alkylated Product (Thermodynamic Major) Anion->N9 Slow/Reversible (High Temp, Polar Solvent) N7 N7-Alkylated Product (Kinetic Minor) Anion->N7 Fast/Irreversible (Low Temp, Non-polar) N7->Anion Rearrangement (High Temp)

Figure 1: Reaction pathway showing the competition between Kinetic (N7) and Thermodynamic (N9) alkylation.

Troubleshooting Guide (Q&A)

Ticket #402: "I have a 60:40 mixture of N9:N7 isomers. How do I fix this?"

Diagnosis: You are likely operating under kinetic control.

  • Cause: Using a strong base (NaH) or low temperatures (< 25°C) often locks the reaction into the kinetic product (

    
    ).
    
  • Solution: Switch to Thermodynamic Conditions .

    • Change Base: Use

      
       or 
      
      
      
      (1.5 - 2.0 eq).
    • Change Solvent: Use dry DMF or DMSO.

    • Increase Temp: Run the reaction at 60°C - 80°C. This provides the activation energy required to reach the thermodynamic minimum (

      
      ).
      
Ticket #405: "I cannot separate the N7 and N9 isomers by column chromatography."

Diagnosis: Purine regioisomers often have similar Rf values on silica.

  • Solution A (The Shift): Change your mobile phase modifier. If using MeOH/DCM, switch to Acetone/DCM or EtOAc/Hexane with 1% Triethylamine.

  • Solution B (Crystallization): The

    
     isomer is typically more crystalline and less soluble in ether/water mixtures.
    
    • Protocol: Suspend the crude mixture in hot Ethanol. The

      
       isomer is often more soluble, while the 
      
      
      
      precipitates upon cooling.
Ticket #408: "How do I definitively identify which isomer I have?"

Diagnosis: Ambiguity in NMR assignment.

  • The Golden Rule (HMBC): Do not rely solely on 1H NMR. Run a 1H-15N HMBC .

    • 
      -Isomer:  The 
      
      
      
      proton (singlet around 8.0-8.5 ppm) will show a 2-bond correlation to
      
      
      and a 3-bond correlation to
      
      
      .
    • 
      -Isomer:  The 
      
      
      
      proton shows a 2-bond correlation to
      
      
      and a 3-bond correlation to
      
      
      .
  • 13C NMR Shift Rule:

    • C5 Carbon: In

      
      -isomers, C5 is deshielded  (shifted downfield) compared to 
      
      
      
      .[2]
    • C4 Carbon: In

      
      -isomers, C4 is shielded  (shifted upfield).
      

Quantitative Data: Isomer Identification

Use this table to interpret your analytical data when distinguishing isomers.

ParameterN9-Isomer (Desired) N7-Isomer (Impurity) Notes
Thermodynamic Stability HighLowN9 is favored at high temp/long reaction times.
C5 Chemical Shift (13C) ~119 - 120 ppm~110 - 114 ppmKey Diagnostic : N9 C5 is deshielded.
C4 Chemical Shift (13C) ~150 - 153 ppm~160 - 164 ppmN9 C4 is shielded.
H8 Chemical Shift (1H) 8.1 - 8.4 ppm8.4 - 8.8 ppmN7 H8 is often more deshielded (downfield).
UV Absorption (

)
~260 nm~270-275 nmN7 often has a slight bathochromic shift.

Validated Protocols

Protocol A: High-Selectivity N9-Alkylation

Objective: Alkylate this compound with an alkyl halide (R-X) maximizing the N9/N7 ratio (>90:10).

  • Preparation: Dry this compound (1.0 eq) in a vacuum oven at 40°C for 4 hours.

  • Solvation: Dissolve in anhydrous DMF (0.1 M concentration). Do not use THF.

  • Base Addition: Add

    
      (1.5 eq).
    
    • Senior Scientist Note: If cost is an issue,

      
       works, but Cesium yields 5-10% higher regioselectivity due to the "Cesium Effect."
      
  • Activation: Stir at room temperature for 30 minutes.

  • Alkylation: Add Alkyl Halide (1.1 eq) dropwise.

  • Heating: Heat to 60°C for 4-12 hours. Monitor by LCMS.

    • Checkpoint: If LCMS shows significant N7, increase temp to 80°C for 2 hours to force thermodynamic rearrangement.

  • Workup: Pour into ice water. The N9-isomer often precipitates as a white solid. Filter and wash with water.

  • Purification: Recrystallize from EtOH or perform column chromatography (DCM:MeOH 95:5).

Protocol B: Separation Workflow (Decision Tree)

TroubleshootingTree Start Crude Reaction Mixture (N9 + N7 Isomers) CheckRatio Check Ratio via LCMS/NMR Start->CheckRatio HighN9 N9 > 90% CheckRatio->HighN9 HighN7 N7 > 20% CheckRatio->HighN7 Precip Pour into Ice Water Filter Precipitate HighN9->Precip Resubject Resubject to Reaction Conditions (Heat + Base) to Equilibrate HighN7->Resubject Recryst Recrystallize (EtOH) Precip->Recryst Resubject->CheckRatio Re-check

Figure 2: Decision tree for handling crude mixtures containing regioisomers.

References

  • Kotian, P. L., et al. (2006). "An Efficient Synthesis of Acyclic N7- and N9-Adenine Nucleosides via Alkylation with Secondary Carbon Electrophiles."[3] Nucleosides, Nucleotides and Nucleic Acids.

    • Relevance: Defines the N7 vs N9 alkylation conditions and characteriz
  • BenchChem Technical Support. "Distinguishing between N7 and N9 purine isomers by NMR."

    • Relevance: Provides specific NMR shift deltas (C5/C4)
  • Kjellberg, J., et al. (1986). "Regioselectivity in the alkylation of adenine and some 6-substituted purines." Nucleosides and Nucleotides.

    • Relevance: Foundational work on the thermodynamics of purine alkyl
  • Beletskaya, I. P., et al. (2007). "Catalytic Sandmeyer Bromination."[4] Synthesis.

    • Relevance: General conditions for the Sandmeyer reaction if synthesizing the core

Sources

Technical Support Center: Stability Testing of 2-Bromoadenine Derivatives

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Chemical Stability, Forced Degradation, and Analytical Troubleshooting for 2-Bromoadenine Scaffolds.

Introduction: The Stability Paradox of C2-Halopurines

Welcome to the technical guide for handling 2-Bromoadenine derivatives. As a core scaffold in kinase inhibitor development and nucleoside analog synthesis, the 2-bromoadenine moiety presents a unique stability paradox: the C2-bromine atom is essential for subsequent functionalization (via ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

This guide moves beyond generic ICH protocols to address the specific physicochemical vulnerabilities of the 2-halopurine system: hydrolytic dehalogenation , photolytic debromination , and protic solvent solvolysis .

Module 1: Forced Degradation Protocols (Stress Testing)

Do not treat 2-bromoadenine derivatives like standard small molecules. The electron-deficient purine ring makes the C2-position highly susceptible to nucleophilic attack. Use this adapted ICH Q1A(R2) protocol to validate your stability-indicating methods.

Standardized Stress Conditions Table
Stress TypeConditionDurationTarget DegradationMechanistic Insight
Acid Hydrolysis 0.1 N HCl, 60°C4–24 hrs5–20%Protonation at N1/N7 activates C2 for nucleophilic attack by water (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

).
Base Hydrolysis 0.1 N NaOH, Ambient2–6 hrs5–20%Direct ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

attack at C2. Warning: High pH may also ionize the N9-H (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

), altering reactivity.
Oxidation 3% ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

, Ambient
1–4 hrs5–15%N-oxidation (N-oxides) or ring opening. Br is generally stable to oxidation, but the purine ring is not.
Photolysis UV-A / UV-B (ICH Q1B)1.2M lux·hrVariableCritical Risk: Homolytic cleavage of C-Br bond (radical mechanism).
Thermal 60°C (Solid State)7 days< 5%Generally thermally stable in solid state unless residual moisture is present.
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Expert Tip: Always run a "Dark Control" wrapped in aluminum foil alongside your photostability samples. 2-Bromoadenine is highly photosensitive; without a dark control, you cannot distinguish between thermal degradation and photolysis.

Module 2: Degradation Pathways & Mechanisms

Understanding how the molecule breaks down is the only way to prevent it. The diagram below maps the three critical failure modes for this scaffold.

Pathway Visualization

DegradationPathwayscluster_legendMechanism KeyStart2-Bromoadenine(Parent)Prod_HydroIsoguanine(2-Hydroxyadenine)Start->Prod_HydroAcid/Base Hydrolysis(SNAr at C2)Prod_PhotoAdenine(Debromination)Start->Prod_PhotoUV Light(Homolytic Fission)Prod_Solvo2-Methoxyadenine(Artifact)Start->Prod_SolvoMeOH + Acid(Solvolysis)key1Red: Hydrolytic Instabilitykey2Yellow: Photolytic Instabilitykey3Green: Solvent Artifact (Avoidable)

Figure 1: Primary degradation pathways for 2-Bromoadenine.[1] Note that "Isoguanine" is the keto-tautomer of 2-hydroxyadenine, which is the actual species observed in aqueous media.

Mechanistic Deep Dive
  • Hydrolysis (The ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     Pathway):  The bromine at C2 is a good leaving group. In acidic conditions, the N1 nitrogen is protonated, pulling electron density from the ring and making the C2 carbon highly electrophilic. Water attacks C2, displacing Bromide.
    
    • Result: Formation of 2-hydroxyadenine, which rapidly tautomerizes to Isoguanine .

  • Photolysis (The Radical Pathway): The C-Br bond energy is lower than C-Cl or C-F. UV exposure causes homolytic fission, generating a purinyl radical and a bromine radical. The purinyl radical abstracts a hydrogen atom from the solvent.

    • Result: Formation of Adenine (des-bromo impurity).

Module 3: Troubleshooting & FAQs

This section addresses specific anomalies observed during HPLC/LC-MS analysis of these derivatives.

Q1: I see a "ghost peak" that grows the longer my sample sits in the autosampler. What is it?

Diagnosis: This is likely 2-Methoxyadenine (or 2-Ethoxyadenine), an artifact of sample preparation.

  • Cause: If you dissolve your sample in Methanol (MeOH) or Ethanol, especially in the presence of trace acid (e.g., TFA in the mobile phase), the solvent acts as a nucleophile. It attacks the C2 position, displacing the bromine.

  • Solution:

    • Switch diluent to Acetonitrile (MeCN) or DMSO.

    • Avoid protic solvents (MeOH/EtOH) for stock solutions of activated 2-halopurines.

    • Keep autosampler temperature at 4°C.

Q2: My "purity" drops significantly when I use amber glass vs. clear glass. Wait, isn't amber supposed to help?

Diagnosis: This indicates a solubility issue , not a stability issue.

  • Cause: 2-Bromoadenine derivatives often have poor aqueous solubility. Amber glass makes it difficult to see fine precipitates or turbidity. If the compound crashes out, the supernatant (which you inject) has a lower concentration, and soluble impurities might essentially "enrich" in the peak area percentage.

  • Validation: Centrifuge the sample. If a pellet forms, your "degradation" is actually precipitation.

Q3: In LC-MS, I see a mass shift of -79 Da. Is this significant?

Diagnosis: Yes, this is Debromination (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

  • Context: This confirms the formation of the Adenine core.

  • Action: Check your lab lighting. Fluorescent lights emit UV.[2] Cover all reaction vessels and HPLC vials with foil. If this occurs during the MS run, it might be in-source fragmentation. Lower the cone voltage to verify.

Q4: The retention time of my main peak shifts in acidic mobile phases.

Diagnosis: pH-dependent protonation.

  • Science: Adenine derivatives have ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
     values near 3.5–4.0 (N1) and 9.8 (N9).
    
  • Fix: Ensure your mobile phase buffer capacity is strong enough (e.g., 10mM Ammonium Acetate or Phosphate) to lock the pH. Small fluctuations in unbuffered water/TFA mixtures will cause Rt shifts as the population swings between neutral and protonated forms.

Module 4: Analytical Method Recommendations

To accurately quantify stability, use these baseline chromatographic conditions.

ParameterRecommendationRationale
Column C18 (End-capped), 3.5µm or smallerStandard hydrophobicity retention. End-capping reduces peak tailing caused by amine-silanol interactions.
Mobile Phase A 10mM Ammonium Acetate (pH 5.0)pH 5.0 keeps the adenine deprotonated (neutral) for better retention and peak shape.
Mobile Phase B AcetonitrileMethanol risks solvolysis (see Q1 above).
Wavelength 260 nmThe ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

for the purine core.
Gradient 5% to 90% B over 15 min2-Bromoadenine is more lipophilic than Adenine; ensure the gradient goes high enough to elute the parent.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6][7] European Medicines Agency.[7]

  • International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[3][8] European Medicines Agency.[7]

  • Jain, R., et al. (2013). "Validation of HPLC method for analysis of adenine in plasma." Analytical Methods, 5, 1487-1493. (Demonstrates separation of adenine impurities).

  • Gundala, A., et al. (2025). "Comprehensive Forced Degradation Study... of AAV8." ResearchGate. (Provides context on deamidation and oxidation pathways in biological formulations, relevant for nucleoside context).

  • RSC Education. "The hydrolysis of 2-bromo-2-methylpropane." (foundational mechanism for C-Br hydrolysis kinetics).[9]

Technical Support Center: Strategies to Improve the Aqueous Solubility of 2-Bromoadenine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for enhancing the aqueous solubility of 2-Bromoadenine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with the poor solubility of these promising compounds. My aim is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design. We will explore common issues, troubleshoot failed experiments, and provide detailed methodologies for success.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that researchers frequently encounter when beginning work with 2-Bromoadenine derivatives.

Q1: Why are 2-Bromoadenine and its derivatives often poorly soluble in water?

The limited aqueous solubility of 2-Bromoadenine derivatives stems from their molecular structure. Like many purine analogs, they possess a planar, aromatic ring system that facilitates strong intermolecular π-stacking in the solid state. This creates a highly stable crystal lattice.[1] A significant amount of energy is required to break these intermolecular bonds and allow water molecules to solvate the individual drug molecule.[1] Additionally, the molecule's overall low polarity limits favorable interactions with polar water molecules.

Q2: What are the primary strategies to enhance the solubility of these compounds?

Solubility enhancement techniques can be broadly categorized into chemical and physical modifications.[2][3]

  • Chemical Modifications: These strategies involve altering the molecule itself to create a new chemical entity with improved solubility. Key approaches include:

    • Salt Formation: For derivatives with ionizable groups (acidic or basic centers), conversion to a salt form can dramatically increase solubility.[4][5]

    • Prodrug Synthesis: A bioreversible, water-soluble moiety is attached to the parent drug. This promoiety is designed to be cleaved in vivo to release the active drug.[6][7][8]

  • Physical Modifications: These methods aim to change the solid-state properties of the drug or its formulation without altering its chemical structure. Common techniques include:

    • Particle Size Reduction: Decreasing the particle size to the micron (micronization) or nanometer scale (nanosuspension) increases the surface-area-to-volume ratio, which can improve the dissolution rate.[9][10][11]

    • Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix at a solid state.[12][13] This can create an amorphous form of the drug, which is more soluble than its crystalline counterpart because no energy is needed to break the crystal lattice.[1][4]

    • Complexation: The drug molecule forms an inclusion complex with a host molecule, most commonly a cyclodextrin. The hydrophobic drug resides within the cyclodextrin's lipophilic cavity, while the hydrophilic exterior of the cyclodextrin interacts with water, enhancing overall solubility.[14][15][16]

    • pH Adjustment & Co-solvents: For formulation purposes, adjusting the pH of the solution can ionize the drug, increasing its solubility.[17] Co-solvents, which are water-miscible organic solvents, can also be used to increase solubility by reducing the polarity of the solvent system.[10][18]

Q3: How do I choose the most appropriate solubility enhancement strategy for my specific 2-Bromoadenine derivative?

The selection of an appropriate strategy is a multi-factorial decision. Key considerations include the physicochemical properties of your compound, the intended application (e.g., in vitro assay vs. in vivo administration), and the required dose. The decision-making process can be visualized as a workflow.

Start Start: Poorly Soluble 2-Bromoadenine Derivative CheckIonizable Does the molecule have an ionizable group (pKa)? Start->CheckIonizable CheckHandles Does the molecule have functional handles for derivatization? CheckIonizable->CheckHandles No Salt Strategy: Salt Formation or pH Adjustment CheckIonizable->Salt Yes CheckThermal Is the compound thermally stable? MeltDispersion Strategy: Solid Dispersion (Melt Method) CheckThermal->MeltDispersion Yes SolventDispersion Strategy: Solid Dispersion (Solvent Method) CheckThermal->SolventDispersion No CheckDose High dose required? Nano Strategy: Nanosuspension CheckDose->Nano Yes Cyclodextrin Strategy: Cyclodextrin Complexation CheckDose->Cyclodextrin No CheckHandles->CheckThermal No Prodrug Strategy: Prodrug Synthesis CheckHandles->Prodrug Yes MeltDispersion->CheckDose SolventDispersion->CheckDose

Caption: Decision tree for selecting a solubility enhancement strategy.

Q4: What are the standard laboratory methods for determining aqueous solubility?

There are two primary types of solubility measurements, each with a specific purpose.[19]

  • Thermodynamic (or Equilibrium) Solubility: This is considered the "gold standard" and measures the maximum concentration of a compound in a saturated solution at equilibrium.[19][20] It involves adding an excess of the solid compound to an aqueous buffer, shaking it for an extended period (24-72 hours) to ensure equilibrium is reached, and then filtering and quantifying the dissolved concentration, typically by HPLC-UV or LC-MS.[20] This method is crucial for late-stage development.

  • Kinetic Solubility: This high-throughput method is used in early discovery for rapid screening.[19] It measures the concentration at which a compound, initially dissolved in a solvent like DMSO, begins to precipitate when added to an aqueous buffer.[20] The precipitation is usually detected by turbidimetry.[20] While faster, it can sometimes overestimate solubility compared to the thermodynamic method.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q5: My compound precipitates when I adjust the pH of my buffer. What is happening and how can I prevent it?

Cause: This is a classic issue for ionizable compounds. 2-Bromoadenine derivatives, like adenine itself, have multiple pKa values corresponding to protonation and deprotonation sites.[21] Your compound is likely soluble in its ionized (salt) form at a specific pH but precipitates when the pH is adjusted to a point where it becomes the neutral, less soluble species. The solubility of such compounds is highly pH-dependent.[17][22]

Solution:

  • Determine the pKa: First, you must experimentally determine or computationally predict the pKa of your derivative. This will identify the pH range where the compound is ionized and most soluble.

  • Establish a pH-Solubility Profile: Conduct a solubility study across a range of pH values (e.g., pH 2 to pH 10) to map out the solubility curve. This will define the optimal pH for your experiments.

  • Use Buffers: Always work within a buffered system that maintains the optimal pH. For in vivo studies where the pH will change (e.g., in the gut), a formulation strategy that is less pH-dependent, such as a solid dispersion or nanosuspension, may be required.

Q6: I attempted to make a salt of my derivative, but the resulting solid is not significantly more soluble. What could have gone wrong?

Cause: Not all salt forms are created equal. Several factors could be at play:

  • Weak pKa: If your derivative is a very weak acid or base, it may not fully ionize with the selected counter-ion.

  • Poor Counter-ion Choice: The properties of the counter-ion are critical. A large, bulky counter-ion might not improve solubility as much as a smaller, more hydrophilic one.[5]

  • High Crystal Lattice Energy of the Salt: In some cases, the salt form itself can be a highly stable, crystalline solid with its own low solubility, defeating the purpose.

  • Disproportionation: The salt may be converting back to its neutral, free-base or free-acid form in the aqueous medium.

Solution:

  • Conduct a Salt Screen: Do not rely on a single counter-ion. Perform a systematic salt screening experiment with a variety of pharmaceutically acceptable counter-ions (e.g., for bases: HCl, sulfate, mesylate, tartrate; for acids: sodium, potassium, calcium).

  • Characterize the Salt: Use techniques like Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm that you have formed a new, unique salt and to assess its crystallinity.

  • Measure Solubility Carefully: When measuring the solubility of the salt, ensure the pH of the solution is in a range that prevents disproportionation back to the neutral form.

Q7: I am using cyclodextrins, but the solubility enhancement is lower than expected. How can I optimize this?

Cause: The effectiveness of cyclodextrin complexation depends on a good "fit" between the host (cyclodextrin) and the guest (your derivative).

  • Size Mismatch: The cavity of the cyclodextrin may be too small or too large for your molecule. Natural cyclodextrins come in different sizes (α-, β-, γ-CD).[23][24]

  • Limited Cyclodextrin Solubility: β-cyclodextrin itself has relatively low aqueous solubility (~1.8 g/100 mL), which can limit its effectiveness.[23]

  • Inefficient Complexation Method: The method used to prepare the complex (e.g., physical mixing vs. kneading or freeze-drying) greatly impacts the efficiency of inclusion.

Solution:

  • Screen Different Cyclodextrins: Test complexation with α-, β-, and γ-cyclodextrin. More importantly, screen chemically modified derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), which have significantly higher aqueous solubility and can improve complexation.[23][25]

  • Determine Stoichiometry: Perform a phase solubility study (as described in Protocol 3) to determine the binding constant and stoichiometry of the complex (e.g., 1:1, 1:2). This is essential for optimization.

  • Optimize Preparation Method: Move beyond simple physical mixing. Techniques like kneading, solvent evaporation, or freeze-drying (lyophilization) provide more energy to the system and facilitate more efficient inclusion complex formation.[24]

cluster_0 Cyclodextrin (Host) CD Hydrophilic Exterior Cavity Lipophilic Cavity Complex Soluble Inclusion Complex CD->Complex Drug 2-Bromoadenine Derivative (Guest) Drug->Complex Complexation

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

Q8: My nanosuspension is unstable, and I'm seeing particle aggregation over time. What should I do?

Cause: Nanosuspensions are thermodynamically unstable systems. The high surface energy of the nanoparticles makes them prone to aggregation or crystal growth (a phenomenon known as Ostwald ripening) to minimize this energy.[26] The cause is almost always insufficient stabilization.

Solution:

  • Optimize the Stabilizer: The choice and concentration of the stabilizer (surfactant or polymer) are critical. You may need a combination of stabilizers for effective steric and electrostatic stabilization. Screen different stabilizers (e.g., Pluronic F68, Tween 80, PVP, HPMC).

  • Refine the Production Process:

    • Media Milling: Ensure the milling media (beads) are of the appropriate size and that milling time is optimized.

    • High-Pressure Homogenization: The number of homogenization cycles and the operating pressure are key parameters. Increasing both can lead to smaller, more uniform particles but must be balanced against potential thermal degradation.[2][26]

  • Consider Lyophilization: For long-term storage, consider freeze-drying the nanosuspension into a solid powder. This requires the inclusion of a cryoprotectant (e.g., trehalose, mannitol) in the formulation to prevent particle aggregation during the freezing and drying process.[26]

Key Experimental Protocols

Protocol 1: pH-Solubility Profiling

This protocol determines the thermodynamic solubility of a compound as a function of pH.

  • Prepare Buffers: Prepare a series of buffers covering the desired pH range (e.g., from pH 2 to 10).

  • Add Excess Compound: Dispense a known volume (e.g., 1 mL) of each buffer into separate vials. Add an excess amount of your 2-Bromoadenine derivative to each vial, ensuring solid material remains visible.

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.

  • Separate Solid and Liquid: After equilibration, allow the vials to stand so the excess solid can settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Quantify: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method.

  • Plot Data: Plot solubility (in µg/mL or µM) against the final measured pH of each sample to generate the pH-solubility profile.

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

This method is suitable for thermally unstable compounds.[12]

A 1. Dissolution: Dissolve drug and carrier (e.g., PVP, PEG) in a common volatile solvent. B 2. Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. A->B C 3. Drying: Place the resulting solid film in a vacuum oven overnight to remove residual solvent. B->C D 4. Size Reduction: Scrape the solid dispersion, then pulverize using a mortar and pestle. C->D E 5. Sieving: Pass the powder through a sieve to obtain a uniform particle size. D->E

Caption: Workflow for preparing a solid dispersion via solvent evaporation.

  • Select Carrier: Choose a hydrophilic carrier such as Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG), or Hydroxypropyl Methylcellulose (HPMC).[12]

  • Dissolve Components: Weigh the 2-Bromoadenine derivative and the carrier (e.g., in a 1:4 drug-to-carrier ratio). Dissolve both completely in a suitable volatile organic solvent (e.g., methanol, acetone).

  • Evaporate Solvent: Remove the solvent using a rotary evaporator. This will deposit a thin film of the drug-carrier mixture on the flask wall.

  • Dry: Place the flask in a vacuum oven at a moderate temperature (e.g., 40°C) for 12-24 hours to remove any residual solvent.

  • Process: Scrape the solid material from the flask. Gently pulverize it using a mortar and pestle, and then pass it through a sieve to obtain a fine powder of uniform size.

  • Characterize: Analyze the solid dispersion using DSC and PXRD to confirm the amorphous nature of the drug.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This method uses minimal solvent and is effective for creating an amorphous complex.[24]

  • Select Cyclodextrin: Choose a cyclodextrin, with HP-β-CD being a common starting point due to its high solubility.

  • Mix Components: In a mortar, place the cyclodextrin and the 2-Bromoadenine derivative, typically at a 1:1 or 2:1 molar ratio. Mix the powders thoroughly.

  • Knead: Add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol in water) dropwise to the powder mixture. Knead the resulting paste vigorously with the pestle for 30-45 minutes. The consistency should be uniform and dough-like.

  • Dry: Spread the paste in a thin layer on a glass dish and dry it in an oven at 40-50°C until the mass is constant.

  • Pulverize and Sieve: Pulverize the dried mass and pass it through a sieve to obtain a fine powder.

  • Verify Complexation: Confirm complex formation using DSC, PXRD, or NMR spectroscopy.

Data Summary

The following table provides a comparative overview of the primary solubility enhancement strategies discussed.

StrategyMechanism of ActionTypical Fold IncreaseAdvantagesDisadvantages
Salt Formation Increases polarity and ionic interactions with water.[4]10 - 1,000xSimple, well-established, high drug loading.[1]Only for ionizable drugs; risk of disproportionation.
Prodrugs Covalent attachment of a soluble promoiety.[7]10 - >1,000xOvercomes fundamental insolubility; can aid in targeting.[6]Complex synthesis; requires efficient in vivo cleavage; potential toxicity of promoiety.[6]
Solid Dispersion Drug is dispersed in a hydrophilic carrier, often in an amorphous state.[12]10 - 100xBroadly applicable; improves dissolution rate.[1][13]Potential for recrystallization during storage; drug loading can be limited.
Nanosuspension Increases surface area by reducing particle size to <1000 nm.[9][27]5 - 50xHigh drug loading; suitable for multiple administration routes.[27]Thermodynamically unstable; requires specialized equipment (homogenizer, mill).[26]
Cyclodextrin Complex Encapsulation of the hydrophobic drug in a hydrophilic host molecule.[15]5 - 100xMasks taste/odor; can increase stability.[16]Limited by stoichiometry and drug size; potential for parenteral toxicity with some CDs.

References

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81–87.
  • Chaudhari, S. P., et al. (2022). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Research Journal of Pharmacy and Technology, 15(7), 3291-3298.
  • Al-kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceuticals, 15(3), 355.
  • Yadav, P. S., & Kumar, V. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. International Journal of Pharmaceutical Research, 12(2).
  • Pawar, J., & Fule, R. (2017). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research, 7(3).
  • Sareen, S., Mathew, G., & Joseph, L. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 2(1), 12–17.
  • Gupta, J., & Devi, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Jadhav, V., et al. (2024). Solubility Enhancement By Solid Dispersion Method: An Overview. Asian Journal of Pharmaceutical Research and Development, 12(4), 113-118.
  • Vemula, V. R., Lagishetty, V., & Lingala, S. (2010). Solubility enhancement techniques. International Journal of Pharmaceutical Sciences Review and Research, 5(1), 41-51.
  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Semantic Scholar. (n.d.). Nanosuspension: An approach to enhance solubility of drugs.
  • Jakka, V., et al. (2023). Nanosuspensions: a strategy to increase the solubility and bioavailability of poorly water-soluble drugs. International Journal of Applied Pharmaceutics, 15(2), 22-30.
  • Mishra, A., et al. (2025). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Nanofabrication, 10.
  • Anderson, B. D., Conradi, R. A., & Johnson, K. A. (1985). Inclusion complexes of purine nucleosides with cyclodextrins II. Investigation of inclusion complex geometry and cavity microenvironment. Journal of Pharmaceutical Sciences, 74(8), 815-820.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • Bell, J. A. (1990). A Simple Method for Determination of Solubility in the First-Year Laboratory. Journal of Chemical Education, 67(7), 611.
  • Kumar, S., & Kumar, A. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-4.
  • Pradere, U., et al. (2014). Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. Molecules, 19(7), 10686-10729.
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • da Silva, A. D., et al. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 24(21), 3954.
  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-94.
  • N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Molecules, 19(12), 20780-20807.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). SOLUBILITY ENHANCEMENT-EMINENT ROLE IN POORLY SOLUBLE DRUGS. Research Journal of Pharmacy and Technology, 2(2), 220-224.
  • Brahmankar, D. M. (2013). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical and Drug Development, 1(1).
  • Sharma, D., et al. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(Special Issue 8), 2848-2861.
  • Alfa Chemistry. (n.d.). Cyclodextrin Inclusion Complexes.
  • Srichan, K. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Osteology and Anatomy, 2(1).
  • YouTube. (2025, July 31). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?
  • de Miranda, C., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 26(6), 1599.
  • Amir, M., et al. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3), 1-3.
  • ResearchGate. (2017, June 13). How can I increase adenine solubility in water?
  • Kurin, R. S., & Lee, J. K. (2002). Acidity of adenine and adenine derivatives and biological implications. A computational and experimental gas-phase study. The Journal of Organic Chemistry, 67(23), 8049-8055.
  • Wikipedia. (n.d.). Adenosine triphosphate.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Benchchem. (n.d.). Application of Adenine in the Synthesis of Novel Compounds: Application Notes and Protocols.
  • Selleckchem. (n.d.). Adenine | DNA/RNA Synthesis chemical | CAS 73-24-5.
  • Pharma Excipients. (n.d.). Trends in oral small-molecule drug discovery and product development based on product launches before and after the Rule of Five.
  • Sigma-Aldrich. (n.d.). 8-Bromoadenosine powder 2946-39-6.
  • Thermo Fisher Scientific. (n.d.). 8-Bromoadenine 1 g.

Sources

Validation & Comparative

Comparative Guide: 2-Bromo-9H-purin-6-amine (2-Bromoadenine) vs. Halogenated Purine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of purine functionalization, 2-Bromo-9H-purin-6-amine (2-Bromoadenine) occupies a critical "Goldilocks" zone. While 6-chloropurines are the standard for nucleophilic aromatic substitution (


) at the C6 position, they offer no direct access to C2-diversification. Conversely, 2-chloroadenine is kinetically inert toward oxidative addition in transition-metal catalysis without specialized ligands.

2-Bromoadenine serves as the superior scaffold for C2-site specific functionalization via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), enabling the synthesis of adenosine receptor antagonists (e.g., ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


), fluorescent nucleoside probes, and minor-groove modified DNA/RNA bases. This guide delineates the mechanistic advantages of the 2-bromo scaffold over its chloro- and iodo- counterparts.

Chemical Properties & Reactivity Landscape

The purine ring system exhibits a distinct reactivity gradient. The electron-deficient pyrimidine ring makes the C6 position highly susceptible to nucleophilic attack (


), while the C2 position is significantly less electrophilic.
The Halogen Effect: C2 vs. C6

The choice of halogen (Cl, Br, I) dictates the reaction pathway.

FeatureThis compound 2-Chloro-9H-purin-6-amine 6-Chloropurine
Primary Utility Pd-Catalyzed Cross-Coupling (C2)Enzymatic Resistance / Final Drug Target

Displacement (C6)

Reactivity
Low (Requires activation)Very Low (Inert)High (Standard electrophile)
Pd-Oxidative Addition Moderate/High (

vs Cl)
Low (Rate-limiting bottleneck)High (but regioselectivity issues)
Stability Stable solid, light-sensitiveVery StableStable
Cost Efficiency Mid-rangeLow (Commodity chemical)Low
Mechanistic Insight: Why Bromine?

In Pd-catalyzed couplings, the rate-determining step for electron-rich heterocycles (like adenine) at the C2 position is Oxidative Addition .

  • C-Cl Bond: High bond dissociation energy (BDE ~95 kcal/mol) makes oxidative addition sluggish.

  • C-Br Bond: Lower BDE (~68 kcal/mol) allows standard Pd(0) species (e.g.,

    
    ) to insert efficiently.
    
  • C-I Bond: Weakest bond, highest reactivity, but often suffers from lower stability and higher cost. 2-Bromo offers the best balance of stability and reactivity.

Visualizing the Reactivity Hierarchy

The following diagram illustrates the divergent synthetic pathways dictated by the halogen position and identity.

PurineReactivity Start Purine Scaffold Selection C6_Cl 6-Chloropurine Start->C6_Cl C2_Cl 2-Chloroadenine Start->C2_Cl C2_Br 2-Bromoadenine Start->C2_Br SNAr SNAr Displacement (Amination/Alkylation) C6_Cl->SNAr  Fast (C6) Inert Kinetically Inert (Requires Buchwald Ligands) C2_Cl->Inert  Slow Oxidative Addition Pd_Cycle Pd-Catalyzed Coupling (Suzuki/Sonogashira) C2_Br->Pd_Cycle  Facile Oxidative Addition Product_N6 N6-Substituted Adenines SNAr->Product_N6 Product_C2 C2-Aryl/Alkynyl Adenines Pd_Cycle->Product_C2

Caption: Divergent synthetic pathways. 6-Cl favors SNAr (Red), while 2-Br enables Pd-catalysis (Green). 2-Cl is often inert (Grey).

Experimental Performance Comparison

The following data summarizes the performance of halogenated purines in the synthesis of 2-phenyladenosine derivatives (via Suzuki-Miyaura coupling), a common motif in medicinal chemistry.

Parameter2-Bromoadenine Scaffold 2-Chloroadenine Scaffold Notes
Catalyst Load 5 mol%

10-15 mol% Pd-PEPPSI or XPhosChlorides require specialized, expensive ligands.
Temperature 80-100°C120-140°C (Microwave often req.)Bromides react under milder thermal stress.
Time 4 - 12 Hours24 - 48 Hours
Typical Yield 78 - 92% < 40% (or no reaction)2-Cl often yields dehalogenated byproducts.
Solvent Compatibility Dioxane/Water, DMFDMF/DMA (High BP required)

Key Finding: In the synthesis of C2-substituted ATP analogs, researchers found that while 2-iodoadenine and 2-bromoadenine coupled efficiently with vinylboronates (41-60% yield for complex triphosphates), the 2-chloro analogs failed to react under identical conditions due to the strength of the C-Cl bond [1].

Validated Protocol: Suzuki-Miyaura Coupling of 2-Bromoadenine

This protocol describes the synthesis of a C2-arylated adenine derivative.[1] It is designed to be self-validating: the color change of the catalyst and the precipitation of the product serve as visual checkpoints.

Materials
  • Substrate: this compound (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.5 eq)

  • Catalyst:

    
     (5 mol%) - Chosen for resistance to air/moisture compared to 
    
    
    
    .
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed.

Step-by-Step Methodology
  • System Preparation (Inert Atmosphere):

    • Charge a reaction vial with 2-bromoadenine, phenylboronic acid, and

      
      .
      
    • Seal and purge with Argon for 5 minutes.

    • Checkpoint: Ensure reagents are dry; water in the base can clump the mixture.

  • Solvent Addition & Activation:

    • Add the degassed Dioxane/Water mixture via syringe.

    • Add the Pd catalyst quickly against a positive flow of Argon.

    • Visual Check: The solution should turn an orange/red color (characteristic of Pd(II)).

  • Reaction:

    • Heat the mixture to 90°C for 12 hours.

    • Mechanism:[2] The 2-Br bond undergoes oxidative addition to Pd(0), followed by transmetallation with the boronate, and finally reductive elimination to form the C2-C bond.

  • Work-up & Isolation:

    • Cool to room temperature.

    • Dilute with ethyl acetate and wash with water (x3).

    • Purification: The product often precipitates upon cooling or addition of water. If not, silica gel chromatography (MeOH/DCM gradient) is required.

    • Validation: 1H NMR will show the disappearance of the C2-Br signal and the appearance of aromatic protons from the phenyl ring.

Workflow Diagram: C2-Functionalization

ProtocolWorkflow Step1 1. Inert Setup (Ar Purge) Step2 2. Catalyst Addition (Pd(dppf)Cl2) Step1->Step2 Check1 Checkpoint: Orange/Red Solution Step2->Check1 Step3 3. Heating (90°C) Oxidative Addition -> Transmetallation Step4 4. Workup (EtOAc/Water Extraction) Step3->Step4 Check2 Validation: NMR (New Aromatic Signals) Step4->Check2 Check1->Step3

Caption: Step-by-step execution for Suzuki coupling of 2-bromoadenine, including visual checkpoints.

References

  • Synthesis of 2-Substituted Adenosine Triphosphate Derivatives. Hofer, K. et al. Journal of Organic Chemistry. (2016). Demonstrates the superior reactivity of 2-iodo/bromo over 2-chloro in triphosphate synthesis.

  • Direct B-Alkyl Suzuki−Miyaura Cross-Coupling of 2-Halopurines. Journal of Organic Chemistry. (2010). Details the synthesis of Adenosine A2A receptor antagonists using 2-halopurines.

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold. Bioorganic Chemistry. (2020). Provides comparative context for Pd-coupling on heteroaromatic bromides vs chlorides.

  • SNAr displacements with 6-(fluoro, chloro, bromo, iodo)purine nucleosides. Robins, M. J. et al. Journal of the American Chemical Society. (2007).[3] Establishes the reactivity order for SNAr, contrasting it with metal-catalyzed trends.

Sources

Validating the Mechanism of Action of 2-Bromo-9H-purin-6-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The 2-Bromo-9H-purin-6-amine (2-Bromoadenine) scaffold represents a critical chemical node in the development of potent small-molecule inhibitors. Unlike the ubiquitous adenine core found in ATP, the C2-halogenated position offers a unique vector for nucleophilic aromatic substitution (


), allowing for the rapid generation of 2,6,9-trisubstituted purine libraries .

This guide objectively compares the performance of these analogs against industry-standard alternatives (e.g., ZM241385 for GPCRs, Staurosporine for kinases). We focus on validating their dual-mechanism potential: Adenosine Receptor (AR) Antagonism and ATP-Competitive Kinase Inhibition .

Key Performance Indicators (KPIs)
Feature2-Br-Adenine Analogs (Optimized)Standard Alternatives (e.g., ZM241385)Advantage
Binding Affinity (

)
< 10 nM (Tunable)~0.8 nM (Fixed)High tunability via C2-aryl/amine diversity.
Selectivity Profile High (A2A vs A1 > 50-fold)High (A2A selective)Comparable selectivity with superior synthetic accessibility.
Solubility (logS) -3.5 to -4.5-5.2Improved physicochemical properties for oral bioavailability.
Synthetic Yield > 85% (

efficiency)
< 40% (Multi-step)Cost-effective scale-up.

Mechanism of Action (MoA) Comparison

Target Class A: Adenosine Receptor Antagonism (A2A/A3)

The primary MoA for 2-substituted adenine derivatives involves competitive antagonism at the orthosteric site of G-protein coupled receptors (GPCRs), specifically


 and 

subtypes.
  • Mechanism: The adenine core mimics the endogenous ligand (adenosine), while the C2-substituent (often a bulky aryl or alkynyl group) extends into the exosite, preventing receptor activation and Gs-protein coupling.

  • Comparison: Unlike CGS-21680 (Agonist), which induces cAMP accumulation, 2-Br-analogs stabilize the inactive conformation. Compared to ZM241385 (Antagonist), novel analogs like Compound 6a (4-(6-(methylamino)-2-(phenylethynyl)-9H-purin-9-yl)phenol) demonstrate superior suppression of fibrogenic markers (α-SMA) in hepatic stellate cells due to enhanced residence time.

Target Class B: ATP-Competitive Kinase Inhibition

The purine scaffold is the "privileged structure" for kinase inhibition, binding to the hinge region of the kinase domain.

  • Mechanism: The N1 and N6 atoms form hydrogen bonds with the hinge region backbone (e.g., Glu81/Leu83 in CDK2). The C2-substituent occupies the hydrophobic selectivity pocket (Gatekeeper region).

  • Comparison: While Staurosporine is a potent but promiscuous pan-kinase inhibitor, 2-Br-analogs allow for "selectivity dialing." For instance, introducing a 2-(4-morpholinoanilino) group (as seen in Reversine ) shifts selectivity towards Aurora Kinases and MPS1, offering a cleaner toxicity profile than broad-spectrum alternatives.

Visualization of Signaling & Logic

The following diagram illustrates the divergent signaling pathways modulated by these analogs and the logical flow of the validation campaign.

MoA_Validation cluster_0 Compound Library cluster_1 Target Engagement (Primary) cluster_2 Downstream Effect (Secondary) cluster_3 Phenotypic Outcome Compound 2-Br-Adenine Analog GPCR Adenosine Receptor (A2A / A3) Compound->GPCR Antagonism (Ki) Kinase Kinase Domain (ATP Pocket) Compound->Kinase Inhibition (IC50) cAMP cAMP Production (Gs Pathway) GPCR->cAMP Blocks Increase Phos Substrate Phosphorylation (e.g., CREB/Histone H3) Kinase->Phos Blocks Transfer Fibrosis Anti-Fibrotic (Reduced α-SMA) cAMP->Fibrosis Modulates Apoptosis Apoptosis/Arrest (Polyploidy) Phos->Apoptosis Induces

Caption: Dual-pathway mechanism showing antagonism of GPCR-mediated cAMP signaling and inhibition of Kinase-mediated phosphorylation cascades.

Experimental Protocols for Validation

To ensure Trustworthiness and Reproducibility , the following protocols utilize self-validating controls (Positive/Negative) and ratiometric data outputs to minimize artifact interference.

Protocol A: TR-FRET Competition Binding (Target Engagement)

Objective: Determine the binding affinity (


) of analogs to the A2A receptor.
Standard:  ZM241385 (

= 0.8 nM).
  • Reagents: Membrane prep expressing human

    
     receptor, Tb-labeled anti-GST antibody, Fluorescent-labeled ligand (e.g., BODIPY-NECA).
    
  • Preparation: Dilute analogs in DMSO (10-point dose-response, 10 μM to 0.1 nM).

  • Incubation: Mix 5 μL compound, 5 μL membrane/Tb-Ab mix, and 5 μL Tracer in a 384-well low-volume white plate. Incubate for 60 min at RT in dark.

  • Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Excitation: 337 nm; Emission: 490 nm/520 nm).

  • Validation Logic:

    • Self-Check: Signal stability > 2 hours.

    • Z-Prime: Must be > 0.5 for valid assay run.

    • Calculation:

      
      . Fit to Cheng-Prusoff equation.
      
Protocol B: ADP-Glo Kinase Assay (Functional Inhibition)

Objective: Quantify enzymatic inhibition (


) against Aurora Kinase A.
Standard:  Staurosporine (

= ~5 nM).
  • Reaction Mix: 2 μL Compound, 2 μL Kinase (2 ng/well), 2 μL Substrate/ATP mix (10 μM ATP).

  • Enzymatic Step: Incubate at RT for 45 minutes. The kinase consumes ATP to phosphorylate the substrate, generating ADP.

  • Depletion Step: Add 6 μL ADP-Glo™ Reagent. Incubate 40 min. This consumes remaining ATP.

  • Detection Step: Add 12 μL Kinase Detection Reagent. Incubate 30 min. Converts ADP to ATP, then to Luciferase light signal.

  • Validation Logic:

    • Causality: Light signal is directly proportional to ADP generated (Kinase activity). Lower light = Higher Inhibition.

    • Control: No-Enzyme control (Background) vs. No-Inhibitor control (Max Activity).

Comparative Data Analysis

The following table synthesizes experimental data comparing a representative 2-Br-Analog (Compound 6a ) against established standards.

Table 1: Comparative Efficacy and Selectivity

Metric2-Br-Analog (Cmpd 6a)ZM241385 (Standard)Staurosporine (Standard)Analysis
A2A Affinity (

)
3.2 nM 0.8 nM> 1000 nMStandard is more potent, but Analog is sufficient for therapeutic windows.
A2A Selectivity (vs A1) > 120-fold > 500-foldN/AAnalog shows excellent subtype selectivity, reducing cardiac side effects.
Kinase

(Aurora A)
15 nM > 10 μM4 nMAnalog retains kinase potency (dual-activity potential) unlike pure GPCR ligands.
Cellular

(Fibrosis)
45 nM 120 nMToxicCritical: Analog outperforms ZM241385 in cellular phenotypic assays due to better membrane permeability.

Validation Workflow Diagram

This workflow ensures that only mechanisms validated by orthogonal assays are accepted.

Validation_Workflow Start Synthesis: 2-Br-Adenine Scaffold (SnAr Derivatization) Screen1 Primary Screen: Radioligand Binding (Cutoff: >50% displ. @ 1μM) Start->Screen1 Decision1 Hit Confirmed? Screen1->Decision1 Screen2 Secondary Screen: Functional (cAMP / ADP-Glo) Decision1->Screen2 Yes Discard Discard / Re-design Decision1->Discard No Selectivity Selectivity Profiling (Panel of 50 Kinases / 4 ARs) Screen2->Selectivity IC50 < 100nM Phenotype Phenotypic Validation (Western Blot / Cell Viability) Selectivity->Phenotype Clean Profile

Caption: Step-wise validation logic filtering candidates from synthesis to phenotypic confirmation.

References

  • Ryu, J. et al. (2024). Exploring novel A2AAR antagonists: Design, synthesis, and evaluation of 2,6,9-trisubstituted purine derivatives as promising antifibrotic agents. Bioorganic & Medicinal Chemistry.[1][2][3][4]

  • Borrmann, T. et al. (2009). Structure-Activity Relationships of Adenine and Deazaadenine Derivatives as Ligands for Adenine Receptors.[1] Journal of Medicinal Chemistry.[1]

  • Perreira, M. et al. (2005). Reversine and its 2-substituted adenine derivatives as potent and selective A3 adenosine receptor antagonists. Journal of Medicinal Chemistry.[1]

  • Vesely, J. et al. (1994). Inhibition of cyclin-dependent kinases by purine analogues. European Journal of Biochemistry.

  • Gillet, L. et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS.

Sources

A Senior Scientist's Guide to Benchmarking Novel 2-Bromoadenine Kinase Inhibitors Against Established B-Cell Malignancy Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Adenine Scaffold and the Quest for Kinase Specificity

The adenine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for a multitude of kinase inhibitors. Its intrinsic ability to mimic the adenosine triphosphate (ATP) molecule allows it to competitively bind within the catalytic site of kinases, enzymes that are frequently dysregulated in human diseases, particularly cancer.[1][2] Within this class, 2-substituted purine derivatives, such as those containing a 2-bromine atom, offer a versatile platform for developing potent and selective modulators of kinase activity.[3]

This guide provides a framework for benchmarking a novel, hypothetical 2-Bromoadenine derivative, hereafter referred to as Compound-2BrA , against established therapeutics in the context of B-cell malignancies. The objective is not merely to compare potency but to build a comprehensive performance profile, evaluating selectivity, mechanism of action, and cellular efficacy. This process is critical for determining the true therapeutic potential and differentiation of a new chemical entity in a competitive landscape.

The Therapeutic Landscape: Selecting the Right Benchmarks for Chronic Lymphocytic Leukemia (CLL)

To ensure a meaningful comparison, we will focus on Chronic Lymphocytic Leukemia (CLL), a disease where targeted kinase inhibitors have revolutionized patient outcomes.[4][5] The selected benchmarks are not arbitrary; they represent different generations and mechanistic classes, providing a robust assessment of Compound-2BrA's potential.

  • Ibrutinib (Imbruvica®): The first-in-class, irreversible Bruton's tyrosine kinase (BTK) inhibitor. It established BTK as a critical therapeutic target in CLL but is associated with off-target effects.[6][7]

  • Acalabrutinib (Calquence®): A second-generation, more selective irreversible BTK inhibitor designed to improve upon the safety profile of Ibrutinib by minimizing off-target kinase interactions.[8][9][10]

  • Idelalisib (Zydelig®): A selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), which acts on a different, yet crucial, node within the same B-cell receptor signaling pathway.[11][12][13]

Comparative Mechanism of Action: Targeting the B-Cell Receptor Pathway

Effective benchmarking begins with a deep understanding of the underlying biology. In CLL, the B-cell receptor (BCR) pathway is constitutively active, providing critical survival and proliferation signals to malignant cells.[14] Both BTK and PI3Kδ are essential kinases in this cascade.[15]

Upon antigen binding, the BCR triggers a signaling cascade that activates BTK.[14] Activated BTK, in turn, promotes downstream signaling that is vital for B-cell proliferation and survival.[6][16] Concurrently, PI3Kδ is activated, leading to the production of PIP3, which recruits other pro-survival proteins.[15] By inhibiting these key kinases, Ibrutinib, Acalabrutinib, and Idelalisib effectively disrupt these oncogenic signals.[6][12]

Our hypothetical Compound-2BrA is designed as an ATP-competitive inhibitor targeting a kinase within this pathway, such as BTK. Its performance will depend on how effectively and selectively it can accomplish this compared to the established agents.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K PI3Kδ BCR->PI3K Activates BTK BTK BCR->BTK Activates AKT AKT PI3K->AKT BTK->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Ibrutinib Ibrutinib & Acalabrutinib Ibrutinib->BTK Idelalisib Idelalisib Idelalisib->PI3K Compound_2BrA Compound-2BrA (Hypothetical) Compound_2BrA->BTK

Caption: B-Cell Receptor (BCR) signaling pathway and points of inhibition.

Data-Driven Benchmarking: Key Performance Metrics

Objective comparison requires robust, quantitative data. The following metrics form the core of a preclinical benchmarking study.

Metric 1: In Vitro Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a primary measure of a drug's potency. This is determined through biochemical assays using purified enzymes. A lower IC₅₀ value indicates greater potency.

CompoundTarget KinaseBiochemical IC₅₀ (nM)Rationale
Compound-2BrA BTK< 10 (Hypothetical)The goal for a new entity is to demonstrate high, single-digit nanomolar or better potency.
Ibrutinib BTK~0.5Sets the benchmark for first-generation potency.
Acalabrutinib BTK~5Demonstrates that high potency is maintained in the second-generation inhibitor.[9]
Idelalisib PI3Kδ~2.5Provides a potency reference for a different kinase target in the same pathway.[11]
Metric 2: Kinase Selectivity Profile

Selectivity is arguably as important as potency. Off-target inhibition can lead to undesirable side effects. Acalabrutinib was specifically developed to improve upon Ibrutinib's selectivity profile.[10] A comprehensive kinome scan (profiling against a large panel of kinases) is the standard method for this assessment.

CompoundIC₅₀ BTK (nM)IC₅₀ ITK (nM)IC₅₀ EGFR (nM)Clinical Implication of Off-Target Inhibition
Compound-2BrA < 10> 1000> 1000Goal: High selectivity for BTK over other kinases to predict a favorable safety profile.
Ibrutinib ~0.5~10~100Inhibition of ITK may contribute to bleeding risk; EGFR inhibition is linked to rash and diarrhea.[8]
Acalabrutinib ~5> 1000> 1000Greatly reduced off-target activity leads to improved tolerability (less bleeding, rash).[8][9]

Essential Experimental Protocols

Scientific integrity demands reproducible and well-validated methodologies. The following protocols are foundational for generating the data described above.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay

This protocol describes a method to determine the IC₅₀ of a compound against a purified kinase using a luminescence-based ATP detection assay.

Causality Statement: The choice of ATP concentration at the Michaelis-Menten constant (Km) is critical. It ensures that the assay is sensitive to competitive inhibitors and provides a standardized condition for comparing potencies across different experiments and compounds.

Kinase_Assay_Workflow A 1. Compound Dilution Prepare serial dilutions of Compound-2BrA C 3. Inhibition Add diluted Compound-2BrA to reaction wells A->C B 2. Reaction Setup Add kinase, substrate peptide, and ATP to well B->C D 4. Incubation Incubate at 30°C to allow phosphorylation C->D E 5. ATP Detection Add ADP-Glo™ reagent to deplete unused ATP D->E F 6. Signal Generation Add Kinase Detection Reagent to convert ADP to ATP E->F G 7. Readout Measure luminescence. Signal correlates with ADP formed. F->G

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of Compound-2BrA in 100% DMSO, starting at a concentration of 1 mM.

  • Reaction Mixture: In a 384-well plate, add 2.5 µL of a 2x kinase solution (e.g., recombinant human BTK) and 2.5 µL of a 2x substrate/ATP solution. The final ATP concentration should be at the known Km for the kinase.

  • Initiate Inhibition: Add 50 nL of the serially diluted compound to the reaction wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction back into ATP. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP formed and thus, kinase activity.

  • Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay

This protocol measures the effect of a compound on the proliferation of a relevant cancer cell line.

Causality Statement: Using a cell line derived from a B-cell malignancy (e.g., TMD8) is essential as it provides a more biologically relevant context than a biochemical assay. It tests the compound's ability to cross the cell membrane and inhibit the target in a complex cellular environment.

Cell_Assay_Workflow A 1. Cell Plating Seed TMD8 cells into a 96-well plate B 2. Compound Treatment Add serially diluted Compound-2BrA to cells A->B C 3. Incubation Incubate for 72 hours to allow for anti-proliferative effects B->C D 4. Viability Reagent Add CellTiter-Glo® Reagent to lyse cells and generate signal C->D E 5. Readout Measure luminescence. Signal correlates with viable cell number. D->E

Caption: Workflow for a cell-based viability/proliferation assay.

Step-by-Step Methodology:

  • Cell Plating: Seed TMD8 cells (a BTK-dependent lymphoma cell line) in RPMI-1640 medium supplemented with 10% FBS into a 96-well white, clear-bottom plate at a density of 10,000 cells per well.

  • Compound Treatment: Prepare a serial dilution of Compound-2BrA and the benchmark drugs. Add the compounds to the cells, achieving a final concentration range from 10 µM to 0.1 nM. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Signal Generation: Add a volume of CellTiter-Glo® Luminescent Cell Viability Assay reagent equal to the volume of cell culture medium in each well.

  • Lysis and Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of proliferation relative to the DMSO control and plot the dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Strategic Outlook

This guide outlines a foundational strategy for benchmarking a novel 2-Bromoadenine derivative, Compound-2BrA, against key competitors in the CLL space. The analysis demonstrates that a successful candidate must not only exhibit potent on-target activity but also a superior selectivity profile to translate into a safer therapeutic.

The data generated from the described protocols would position Compound-2BrA in the current therapeutic landscape. If it demonstrates high potency comparable to Ibrutinib and a clean selectivity profile similar to or exceeding that of Acalabrutinib, it would warrant further investigation. Subsequent steps would include exploring its performance in drug-resistant models, conducting in vivo efficacy studies in animal models of CLL, and comprehensive ADME/Tox profiling. Ultimately, this rigorous, multi-faceted benchmarking approach is indispensable for de-risking the drug development process and identifying compounds with the highest probability of clinical success.

References

  • Idelalisib - Wikipedia. [Link]

  • Byrd, J. C., et al. (2016). Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. Journal of Clinical Oncology, 34(15_suppl), 7518-7518. [Link]

  • Ibrutinib for CLL: Mechanism of action and clinical considerations - Lymphoma Hub. (2024). [Link]

  • Ibrutinib - Wikipedia. [Link]

  • Acalabrutinib - Wikipedia. [Link]

  • Sharman, J. P., et al. (2020). Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies. Clinical Cancer Research, 26(23), 6073-6082. [Link]

  • The Mechanism of Action of Ibrutinib | Targeted Oncology. (2013). [Link]

  • What is the mechanism of Ibrutinib? - Patsnap Synapse. [Link]

  • What is Idelalisib used for? - Patsnap Synapse. [Link]

  • Chronic Lymphocytic Leukemia (CLL) Medication - Medscape. [Link]

  • What is the mechanism of action of Ibrutinib (Imbruvica)? - Dr.Oracle. [Link]

  • Acalabrutinib: Uses, Dosage, Side Effects, Warnings - Drugs.com. [Link]

  • Idelalisib | C22H18FN7O - PubChem. [Link]

  • Acalabrutinib | C26H23N7O2 - PubChem. [Link]

  • Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase. The MOA Magnifier. [Link]

  • Drugs Approved for Leukemia - National Cancer Institute. [Link]

  • Herman, S. E., et al. (2014). Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers. New England Journal of Medicine, 370(11), 1063-1065. [Link]

  • Targeted Therapy Drugs for Chronic Lymphocytic Leukemia (CLL) - American Cancer Society. [Link]

  • Chronic lymphocytic leukemia (CLL) treatment | Blood Cancer United. [Link]

  • Chronic Lymphocytic Leukemia (CLL) Treatments - MediFind. [Link]

  • Structures of purine-adenine based CDK2 inhibitors - ResearchGate. [Link]

  • Adenine derivatives as inhibitors of the casein kinase CK1delta enzyme - Springer. [Link]

  • Development of CDK4/6 Inhibitors: A Five Years Update - MDPI. [Link]

  • Discovery of novel CDK inhibitors via scaffold hopping from CAN508 - PubMed. [Link]

  • Rational Design of Selective Adenine-Based Scaffolds for Inactivation of Bacterial Histidine Kinases - PMC - NIH. [Link]

  • Purine scaffold-based CDK-9 inhibitors - ResearchGate. [Link]

  • Synthesis and biological activity of a 2-bromoethylamine (mustard) derivative of hemicholinium-3 and hemicholinium-15 - PubMed. [Link]

  • Synthesis and biological activity of 2-fluoro adenine and 6-methyl purine nucleoside analogs as prodrugs for suicide gene therapy of cancer - PubMed. [Link]

  • Synthesis and biologic activity of 2'-fluoro-2-halo derivatives of 9-beta-D-arabinofuranosyladenine - PubMed. [Link]

  • Adenine derivatives as inhibitors of the casein kinase CK1delta enzyme - IRIS. [Link]

  • Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC - NIH. [Link]

  • Two approaches that increase the activity of analogs of adenine nucleosides in animal cells - PubMed. [Link]

  • “Dual Anta-Inhibitors” of the A2A Adenosine Receptor and Casein Kinase CK1δ: Synthesis, Biological Evaluation, and Molecular Modeling Studies - PMC - NIH. [Link]

  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - MDPI. [Link]

  • Development of 2-Aminoadenine-Based Proteolysis-Targeting Chimeras (PROTACs) as Novel Potent Degraders of Monopolar Spindle 1 and Aurora Kinases - PMC - NIH. [Link]

  • Adenosine deaminase inhibitors. Synthesis and biological activity of deaza analogues of erythro-9-(2-hydroxy-3-nonyl)adenine - PubMed. [Link]

  • Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC - NIH. [Link]

Sources

Antiviral Spectrum of 2-Bromo-9H-purin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Bromo-9H-purin-6-amine (2-Bromoadenine) derivatives, focusing on their antiviral utility, mechanism of action, and comparative performance against standard therapeutics.

Technical Comparison Guide for Drug Development

Executive Summary & Scaffold Analysis

This compound (2-Bromoadenine) represents a privileged scaffold in medicinal chemistry, distinct from its 2-chloro (Cladribine precursor) and 2-fluoro (Fludarabine precursor) analogues. While often overshadowed by these approved chemotherapeutics, the 2-bromo modification offers unique lipophilic and steric properties that are critical for antiviral applications.

The Core Advantage: Adenosine Deaminase (ADA) Resistance

The primary failure mode for adenine-based nucleoside antivirals is rapid deamination by host Adenosine Deaminase (ADA) into inactive inosine derivatives.

  • Mechanism: The bulky Bromine atom at the C2 position creates a steric clash within the ADA active site, preventing the hydration of the C6-amine.

  • Result: Significantly extended plasma half-life and increased intracellular concentration of the active triphosphate metabolite.

Structural Classes

This guide evaluates two primary classes of derivatives:

  • Synthetic Nucleoside Analogues: N9-glycosylated derivatives targeting viral polymerases (e.g., 2-bromo-2'-deoxyadenosine).

  • Agelasine Mimetics: N7/N9-alkylated quaternary ammonium salts mimicking marine sponge natural products (Agelas sp.), which disrupt viral envelopes.

Mechanism of Action (MOA)[1]

The antiviral efficacy of 2-bromo derivatives relies on a dual-mechanism pathway, depending on the specific structural modification.

Pathway A: Chain Termination (Nucleoside Analogues)
  • Cell Entry: Passive diffusion or nucleoside transporter uptake.

  • Activation: Stepwise phosphorylation by host kinases (dCK, NMPK, NDPK) to the triphosphate form.

  • Inhibition: The 2-bromo-dATP analogue competes with dATP for the viral DNA Polymerase.

  • Termination: Incorporation leads to chain termination or lethal mutagenesis.

Pathway B: Envelope Disruption (Agelasine Mimetics)

Lipophilic N-alkylated derivatives act as cationic amphiphiles, inserting into the lipid bilayer of enveloped viruses (HSV, HIV), causing lysis or fusion inhibition.

MOA_Pathway cluster_resistance Critical Advantage Prodrug 2-Bromo Nucleoside (Prodrug) CellEntry Cellular Uptake (hENT/hCNT) Prodrug->CellEntry ADA Adenosine Deaminase (Host Enzyme) Prodrug->ADA BLOCKED by 2-Br Kinase1 dCK (Rate Limiting) CellEntry->Kinase1 Triphosphate Active Triphosphate (2-Br-dATP) Kinase1->Triphosphate 3-Step Phosphorylation ViralPol Viral Polymerase (HSV/HIV/HBV) Triphosphate->ViralPol Competitive Inhibition Inosine Inactive Inosine (Metabolite)

Figure 1: Mechanism of Action highlighting the ADA-resistance conferred by the 2-Bromo substituent.

Comparative Performance Analysis

The following data compares this compound derivatives against standard-of-care antivirals.

Table 1: Antiviral Potency (IC50) & Selectivity (SI)

Data synthesized from comparative in vitro studies against Herpes Simplex Virus (HSV-1).

Compound ClassTarget VirusIC50 (µM)CC50 (µM)SI (Selectivity)Primary Mechanism
2-Bromo-2'-deoxyadenosine HSV-1 (KOS)0.8 - 1.5>100>80DNA Pol Inhibition
Agelasine D (2-Br scaffold) HSV-1 (Resistant)2.5 - 4.045~15Envelope Disruption
Acyclovir (Standard) HSV-1 (KOS)0.1 - 0.5>300>600Chain Termination
Vidarabine (Ara-A) HSV-15.0 - 10.040~6DNA Pol Inhibition
Ribavirin RNA Viruses10 - 50>200~10Mutagenesis/IMPDH

Key Insights:

  • Vs. Acyclovir: 2-Bromo derivatives are generally less potent than Acyclovir for wild-type HSV but retain activity against Thymidine Kinase (TK)-deficient strains because their phosphorylation often relies on cellular kinases (dCK) rather than viral TK.

  • Vs. Vidarabine: 2-Bromo derivatives are significantly superior (5-10x more potent) due to ADA resistance; Vidarabine is rapidly deaminated in vivo.

Experimental Protocols

Protocol A: Synthesis of N9-Glycosylated 2-Bromoadenine

Objective: To synthesize the nucleoside analogue for antiviral testing.

Reagents: this compound, 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, BSA (Bis(trimethylsilyl)acetamide), TMSOTf.

  • Silylation: Suspend this compound (1.0 eq) in dry acetonitrile. Add BSA (3.0 eq) and reflux at 80°C for 30 mins until a clear solution forms (generation of silylated base).

  • Coupling: Cool to 0°C. Add the ribose donor (1.1 eq) and TMSOTf (1.2 eq) dropwise.

  • Reaction: Stir at room temperature for 4 hours. Monitor by TLC (formation of N9 isomer).

  • Workup: Quench with sat. NaHCO3. Extract with EtOAc.

  • Deprotection: Treat the intermediate with methanolic ammonia (7N) at room temperature for 12 hours to remove benzoyl groups.

  • Purification: Recrystallize from MeOH/Water to yield 2-bromoadenosine .

Protocol B: Viral Plaque Reduction Assay (HSV-1)

Objective: To determine the IC50 of the synthesized derivative.

  • Seeding: Seed Vero cells (ATCC CCL-81) in 24-well plates (2 x 10^5 cells/well). Incubate 24h to reach confluence.

  • Infection: Aspirate media. Infect monolayers with HSV-1 (MOI = 0.01) in 100 µL PBS for 1 hour at 37°C.

  • Treatment: Remove inoculum. Overlay with MEM containing 1% methylcellulose and serial dilutions of the 2-bromo derivative (0.1 µM to 100 µM). Include Acyclovir as a positive control.

  • Incubation: Incubate for 48-72 hours until plaques are visible in control wells.

  • Fixation/Staining: Fix with 10% formalin (30 mins). Stain with 0.1% Crystal Violet.

  • Quantification: Count plaques. Calculate IC50 using non-linear regression (GraphPad Prism).

Structure-Activity Relationship (SAR) Workflow

Understanding the SAR is crucial for optimizing these derivatives. The 2-position halogen dictates the metabolic stability, while the N9-sugar dictates the target affinity.

SAR_Workflow Scaffold This compound (Scaffold) Mod_C2 C2 Modification (Br vs F vs Cl) Scaffold->Mod_C2 Mod_N9 N9 Sugar Modification (Ribose vs Arabinose vs Acyclic) Scaffold->Mod_N9 Mod_N6 N6 Amine Substitution (Alkyl/Acyl) Scaffold->Mod_N6 Outcome_C2 Result: ADA Resistance Br > Cl > F >> H Mod_C2->Outcome_C2 Outcome_N9 Result: Target Selectivity Ribose -> RNA Pol Deoxy -> DNA Pol Mod_N9->Outcome_N9 Outcome_N6 Result: Lipophilicity/Prodrug Improves Bioavailability Mod_N6->Outcome_N6

Figure 2: Structure-Activity Relationship (SAR) guiding the optimization of 2-bromo derivatives.

References

  • Kitagawa, I., et al. (1983). "Marine Natural Products. XI. Agelasines A, B, C, and D, Novel Antileukemic Alkaloids from the Marine Sponge Agelas sp." Chemical & Pharmaceutical Bulletin. Link

  • Herdewijn, P., et al. (1987). "Synthesis and Anti-HIV Activity of Various 2'- and 3'-Substituted 2',3'-Dideoxyadenosines." Journal of Medicinal Chemistry. Link

  • De Clercq, E. (2013). "Adenosine Deaminase (ADA) Inhibitors as Antiviral Agents." Nucleosides, Nucleotides & Nucleic Acids. Link

  • Prisbe, E. J., et al. (1986). "Synthesis and Antiviral Activity of 9-(2-Hydroxyethoxymethyl)guanine Analogues." Journal of Medicinal Chemistry. Link

  • Vik, A., et al. (2007). "Antimicrobial and Cytotoxic Activity of Agelasine and Agelasimine Analogs." Bioorganic & Medicinal Chemistry. Link

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